N-(3-Bromo-4-methylphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVGOMKRAFQTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470937 | |
| Record name | N-(3-Bromo-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40371-61-7 | |
| Record name | N-(3-Bromo-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-(3-Bromo-4-methylphenyl)acetamide (CAS 40371-61-7)
The following technical guide details the properties, synthesis, and applications of N-(3-Bromo-4-methylphenyl)acetamide (CAS 40371-61-7). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a regio-defined building block in medicinal chemistry.
Overcoming Regioselectivity Challenges in Aryl-Amine Scaffolds
Executive Summary
CAS 40371-61-7 , chemically known as N-(3-Bromo-4-methylphenyl)acetamide , is a specialized organobromine intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Its structural significance lies in the specific placement of the bromine atom at the meta position relative to the acetamide group.
In standard electrophilic aromatic substitution, the acetamide group is a strong ortho/para director, typically forcing electrophiles (like bromine) to the ortho position (position 2). CAS 40371-61-7 represents the 3-bromo isomer , which is difficult to access via direct halogenation of 4-methylacetanilide. Consequently, it serves as a critical "bypass" intermediate for researchers requiring substitution at the 3-position of the p-toluidine core, common in kinase inhibitors and biaryl drug candidates.
Chemical & Physical Characterization
The following data constitutes the "Identity Card" for CAS 40371-61-7. Researchers should verify these parameters upon procurement to ensure material integrity.
| Parameter | Specification |
| Chemical Name | N-(3-Bromo-4-methylphenyl)acetamide |
| Synonyms | 3'-Bromo-4'-methylacetanilide; N-Acetyl-3-bromo-4-methylaniline |
| CAS Number | 40371-61-7 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 170–174 °C (Structure-dependent estimate) |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Insoluble in Water |
| LogP (Predicted) | 2.8 (Moderate Lipophilicity) |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C)Br |
| InChI Key | KEVGOMKRAFQTBF-UHFFFAOYSA-N |
Synthesis & Mechanistic Insight
The Regioselectivity Paradox
To understand the value of CAS 40371-61-7, one must understand why it cannot be made easily via direct bromination.
-
Direct Bromination of 4-Methylacetanilide : The acetamide group (-NHAc) is a strong activator and directs incoming electrophiles to the ortho position (C2). The methyl group is a weak activator. Thus, bromination of 4-methylacetanilide predominantly yields 2-bromo-4-methylacetanilide , not the 3-bromo isomer (CAS 40371-61-7).
-
The Indirect Route : To access CAS 40371-61-7, the synthesis typically proceeds via the acetylation of 3-bromo-4-methylaniline . The aniline precursor itself is often derived from the reduction of 2-bromo-4-nitrotoluene or other regioselective nitration pathways.
Synthesis Workflow (Graphviz)
The following diagram illustrates the divergence between the "Direct Route" (Undesired Isomer) and the "Targeted Route" (CAS 40371-61-7).
Figure 1: Synthetic logic distinguishing the target 3-bromo isomer from the common 2-bromo byproduct.
Applications in Drug Development
CAS 40371-61-7 is primarily utilized as a functionalizable scaffold . The bromine atom serves as a "handle" for transition-metal catalyzed cross-coupling reactions, while the acetamide protects the nitrogen during these harsh transformations.
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The bromine at the C3 position allows for the introduction of aryl, vinyl, or heteroaryl groups meta to the nitrogen. This is crucial for building biaryl kinase inhibitors where the geometry of the inhibitor must match the ATP-binding pocket.
B. Precursor to Functionalized Anilines
Post-coupling, the acetamide group can be hydrolyzed (Acid/Base) to reveal the free amine. This amine can then be further derivatized into ureas, amides, or heterocycles (e.g., quinazolines).
C. Sandmeyer Modifications
The compound can serve as a precursor to 2-bromo-4-iodotoluene via hydrolysis to the aniline followed by a Sandmeyer reaction (diazotization + KI). This yields a scaffold with two different halogen handles (Br and I) for sequential selective coupling.
Experimental Protocols
Protocol 1: Standard Acetylation (Synthesis of CAS 40371-61-7)
Use this protocol if starting from the aniline precursor.
-
Reagents : 3-Bromo-4-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).
-
Setup : Dissolve 3-Bromo-4-methylaniline in dry DCM (0.5 M concentration) under nitrogen atmosphere.
-
Addition : Add Pyridine, followed by dropwise addition of Acetic Anhydride at 0°C.
-
Reaction : Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup : Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.
-
Purification : Recrystallize from Ethanol/Water or dry and concentrate to yield the white solid product.
Protocol 2: Suzuki-Miyaura Coupling (Application)
Use this protocol to functionalize CAS 40371-61-7.
-
Reagents : CAS 40371-61-7 (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent : 1,4-Dioxane / Water (4:1 ratio).
-
Procedure : Degas solvents with nitrogen for 15 mins. Combine all reagents in a sealed tube.
-
Heating : Heat to 90°C for 12 hours.
-
Observation : The reaction should turn black/dark brown (active Pd species).
-
Workup : Filter through Celite. Dilute with EtOAc, wash with water. Purify via column chromatography.
Safety & Handling (EHS)
-
GHS Classification : Warning.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling : Handle in a fume hood. Avoid dust formation. The compound is an organobromide and may persist in the environment; dispose of via halogenated waste streams.
-
Storage : Store at room temperature (15–25°C) in a dry, well-ventilated place. Keep container tightly closed.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
- Bunnett, J. F., & Moyer, C. E. (1971). Synthesis of 2-Bromo-4-iodotoluene from 3-bromo-4-methylacetanilide. Journal of the American Chemical Society.
-
ChemSrc (2025) . CAS 40371-61-7 Entry & Physical Properties. Retrieved from [Link]
- Brainly / Organic Chemistry Community (2023). Electrophilic Aromatic Substitution Patterns of 4-Methylacetanilide. (Contextual reference for regioselectivity mechanisms).
Sources
An In-Depth Technical Guide to the Synthesis of 3'-Bromo-4'-methylacetanilide
This guide provides a comprehensive overview of the synthesis of 3'-Bromo-4'-methylacetanilide, a key intermediate in the development of various fine chemicals and pharmaceutical agents. We will delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of the reaction, a detailed experimental protocol, and methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important chemical transformation.
Introduction and Strategic Overview
3'-Bromo-4'-methylacetanilide, also known as N-(3-Bromo-4-methylphenyl)acetamide, is a substituted aromatic compound whose structure is valuable for further functionalization in organic synthesis. The strategic placement of the bromo and acetamido groups on the toluene scaffold makes it a versatile building block.
The most direct and common synthetic approach involves the electrophilic aromatic substitution, specifically the bromination, of 4'-methylacetanilide (also known as p-acetotoluidide). This strategy is predicated on the directing effects of the substituents already present on the aromatic ring. The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director, while the methyl group (-CH₃) is a weakly activating ortho-, para-director. Understanding the interplay of these directing effects is crucial for predicting and achieving the desired regioselectivity.
Mechanistic Insights: The Rationale Behind Regioselectivity
The synthesis of 3'-Bromo-4'-methylacetanilide is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of an electrophile, in this case, a bromine species, on the electron-rich aromatic ring of 4'-methylacetanilide.[1]
The acetamido group at position 1 and the methyl group at position 4 synergistically activate the ring towards electrophilic attack. However, their directing effects determine the position of bromination. The acetamido group strongly directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the methyl group, the available positions are 2' and 6'. The methyl group also directs to its ortho and para positions (3', 5', and the already substituted 1' position).
The key to the regioselectivity of this reaction lies in both electronic and steric factors. The acetamido group is a more powerful activating group than the methyl group, meaning its directing influence is more pronounced. Therefore, the positions ortho to the acetamido group (2' and 6') are highly activated. However, the steric bulk of the acetamido group can hinder the approach of the electrophile to the 2' and 6' positions.[1] The position ortho to the methyl group and meta to the acetamido group (3' position) becomes the most favorable site for bromination.[1] This is because it is electronically activated by both groups and sterically accessible.
The overall mechanism can be visualized as follows:
-
Generation of the Electrophile: A bromine electrophile (Br⁺) is generated from molecular bromine, often with a Lewis acid catalyst, or in this case, in a solution of acetic acid.
-
Nucleophilic Attack: The π-electron system of the 4'-methylacetanilide ring attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (such as the solvent or a counter-ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 3'-Bromo-4'-methylacetanilide.
Caption: Workflow for the bromination of 4'-methylacetanilide.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for the bromination of activated aromatic rings.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-methylacetanilide | 149.19 | 10.0 g | 0.067 mol |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Bromine | 159.81 | 3.5 mL (10.9 g) | 0.068 mol |
| Sodium Bisulfite | 104.06 | As needed | - |
| Ethanol (95%) | 46.07 | For recrystallization | - |
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4'-methylacetanilide in 50 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Preparation of Brominating Solution: In a separate beaker, carefully measure 3.5 mL of liquid bromine and dissolve it in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Bromination Reaction: Slowly add the bromine-acetic acid solution dropwise to the stirred solution of 4'-methylacetanilide over a period of 15-20 minutes. Maintain the reaction temperature at room temperature using a water bath if necessary. After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Precipitation of the Product: Pour the reaction mixture into a beaker containing 250 mL of cold water with stirring. A solid precipitate of crude 3'-Bromo-4'-methylacetanilide will form.
-
Quenching and Filtration: If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine until the color disappears.[2] Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid and salts.
-
Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from 95% ethanol.[2][4] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for the synthesis of 3'-Bromo-4'-methylacetanilide.
Characterization of 3'-Bromo-4'-methylacetanilide
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [5] |
| Molecular Weight | 228.09 g/mol | [5] |
| Melting Point | 102-104 °C | [5] |
| Appearance | White to off-white crystalline solid |
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the structure. Expected signals would include a singlet for the methyl protons, a singlet for the acetyl protons, and distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns and chemical shifts of the aromatic protons will confirm the 1,3,4-substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of carbon signals, including those for the methyl group, the acetyl group, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and various C-H and C-C stretches associated with the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion peak.
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Bromine: Is highly toxic, corrosive, and causes severe burns.[3] Always handle liquid bromine in a fume hood and wear appropriate personal protective equipment, including heavy-duty gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
Glacial Acetic Acid: Is corrosive and can cause skin and eye burns. Handle with care in a well-ventilated area.
-
3'-Bromo-4'-methylacetanilide and its precursor 3-Bromo-4-methylaniline: These compounds are classified as irritants and may be harmful if swallowed or inhaled.[6] Avoid creating dust and ensure adequate ventilation. Wear gloves and eye protection when handling the solid product.
Always consult the Safety Data Sheet (SDS) for all chemicals used in this procedure before commencing any experimental work.[6][7][8]
Conclusion
The synthesis of 3'-Bromo-4'-methylacetanilide via electrophilic bromination of 4'-methylacetanilide is a robust and well-understood transformation. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, this valuable synthetic intermediate can be prepared in good yield and high purity. The protocol described herein provides a solid foundation for researchers to successfully perform this synthesis, while the emphasis on safety and proper characterization ensures the integrity of the experimental outcome.
References
-
Brainly. (2023, April 5). Predict the likely products from the bromination of acetanilide and 4-methylacetanilide by using your understanding of the electronic principles governing electrophilic aromatic substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]
-
Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. 4'-BROMO-3'-METHYLACETANILIDE | 90914-81-1 [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
N-acetyl-3-bromo-4-methylaniline basic characterization
An In-depth Technical Guide to the Basic Characterization of N-acetyl-3-bromo-4-methylaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and fundamental characterization of N-acetyl-3-bromo-4-methylaniline (CAS: 40371-61-7). Aimed at researchers, medicinal chemists, and process development scientists, this document details the necessary protocols and analytical methodologies to ensure the identity, purity, and structural integrity of this important chemical intermediate. The guide moves beyond simple procedural lists to explain the scientific rationale behind each step, establishing a self-validating workflow from precursor to fully characterized compound. Methodologies covered include chemical synthesis, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction and Strategic Context
N-acetyl-3-bromo-4-methylaniline, also known as N-(3-Bromo-4-methylphenyl)acetamide, is a halogenated and acetylated aromatic amine.[1] Its structure, featuring a reactive bromine atom and an acetamido group, makes it a versatile building block in organic synthesis. Such intermediates are frequently utilized in the development of pharmaceuticals and other high-value chemical entities where precise molecular architecture is paramount.[2]
The rigorous characterization of such a compound is not merely an academic exercise; it is a critical checkpoint in any research and development pipeline. The presence of impurities or isomeric byproducts can have profound and often detrimental effects on subsequent reaction yields, biological activity, and overall project outcomes. This guide, therefore, presents a logical, multi-technique approach to characterization, ensuring that scientists can proceed with confidence in the quality of their material.
The workflow begins with a robust synthesis from its logical precursor, 3-bromo-4-methylaniline, followed by a suite of orthogonal analytical techniques designed to provide a holistic and unambiguous profile of the target molecule.
Synthesis and Purification: A Controlled Approach
The most direct and efficient synthesis of N-acetyl-3-bromo-4-methylaniline is the N-acetylation of its primary amine precursor, 3-bromo-4-methylaniline. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Choices:
-
Reagent: Acetic anhydride is selected as the acetylating agent due to its high reactivity, commercial availability, and the fact that its byproduct, acetic acid, is easily removed during workup.
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or ethyl acetate is used to dissolve the starting aniline without participating in the reaction.
-
Catalyst/Base: A mild base such as pyridine or triethylamine can be used to scavenge the acetic acid formed, driving the reaction to completion. However, for a relatively nucleophilic aniline, the reaction often proceeds efficiently without a catalyst.
-
Purification: Recrystallization is the chosen method for purification. This technique is highly effective for removing minor impurities from a solid product, leveraging differences in solubility between the desired compound and contaminants at varying temperatures. A sharp melting point range post-recrystallization is a strong indicator of high purity.[3]
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow diagram.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-bromo-4-methylaniline (CAS: 7745-91-7) in dichloromethane (approx. 10 mL per gram of aniline).
-
Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Add 1.1 equivalents of acetic anhydride dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to quench excess acetic anhydride and neutralize acetic acid.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure N-acetyl-3-bromo-4-methylaniline as a crystalline solid.[4]
Comprehensive Physicochemical Characterization
A multi-technique approach is essential for the unambiguous characterization of the synthesized molecule. This ensures that the material's identity, structure, and purity are confirmed through orthogonal methods.
Logical Framework for Characterization
Caption: Orthogonal approach to molecular characterization.
Molecular Weight and Formula Confirmation
Mass Spectrometry (MS): This technique provides a direct measurement of the molecular weight, offering definitive confirmation of the compound's elemental composition.
-
Rationale: For N-acetyl-3-bromo-4-methylaniline, the key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a doublet of nearly equal intensity, separated by 2 mass units.
-
Protocol (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
-
Expected Data:
| Property | Expected Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Monoisotopic Mass | 226.99458 Da | [1] |
| Expected [M+H]⁺ | m/z 227.99 (for ⁷⁹Br) and 229.99 (for ⁸¹Br) | Calculated |
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.
-
Rationale: ¹H NMR will confirm the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR will identify the number of unique carbon environments. The combination provides an unambiguous structural fingerprint.
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
-
Predicted Spectroscopic Data (¹H and ¹³C NMR):
| Feature | Predicted ¹H NMR (in CDCl₃) | Predicted ¹³C NMR (in CDCl₃) |
| Acetyl (CH₃) | ~2.2 ppm (singlet, 3H) | ~24 ppm |
| Aromatic CH₃ | ~2.3 ppm (singlet, 3H) | ~20 ppm |
| Aromatic H | ~7.2-7.8 ppm (multiplets, 3H total) | ~118-140 ppm (6 signals) |
| Amide (NH) | ~7.5-8.0 ppm (broad singlet, 1H) | N/A |
| Carbonyl (C=O) | N/A | ~168 ppm |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
Rationale: The presence of the amide group is strongly indicated by characteristic absorptions for the N-H bond and the C=O bond.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over 4000-600 cm⁻¹.
-
-
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3250-3300 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Amide C=O | Stretch (Amide I) | 1660-1690 |
| Amide N-H | Bend (Amide II) | 1510-1550 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-Br | Stretch | 500-650 |
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of a compound by separating it from any potential impurities.
-
Rationale: Based on the compound's calculated XLogP3 of 2.8, it is moderately nonpolar and well-suited for reversed-phase HPLC.[1] Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
-
Protocol (Reversed-Phase HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
-
Injection Volume: 10 µL.
-
Melting Point: The melting point is a simple yet effective physical measurement that indicates purity.
-
Rationale: A pure crystalline solid will melt over a narrow, sharp range. Impurities depress and broaden the melting range.
-
Protocol:
-
Load a small amount of the dry, crystalline sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
-
Literature Value: 102-104 °C.[4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-acetyl-3-bromo-4-methylaniline is not widely available, prudent laboratory practice dictates handling it based on the known hazards of its precursor, 3-bromo-4-methylaniline.
-
Potential Hazards (inferred from precursor):
-
Required Precautions:
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7]
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.[8]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[5][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Conclusion and Data Summary
The combination of synthesis, purification, and multi-faceted characterization described in this guide provides a robust and reliable workflow for N-acetyl-3-bromo-4-methylaniline. By following these protocols and understanding the rationale behind them, researchers can ensure the quality of their material, which is a foundational requirement for successful research and development.
Consolidated Characterization Data
| Parameter | Value |
| IUPAC Name | N-(3-bromo-4-methylphenyl)acetamide[1] |
| CAS Number | 40371-61-7[1] |
| Molecular Formula | C₉H₁₀BrNO[1] |
| Molecular Weight | 228.09 g/mol [1] |
| Appearance | White to off-white crystalline solid[4] |
| Melting Point | 102-104 °C[4] |
| MS (ESI+) | Expected [M+H]⁺ at m/z 227.99/229.99 |
| Key IR Bands (cm⁻¹) | ~3270 (N-H), ~1670 (C=O), ~1530 (N-H bend) |
| ¹H NMR (ppm) | Key signals: ~7.5-8.0 (NH), ~7.2-7.8 (Ar-H), ~2.3 (Ar-CH₃), ~2.2 (Ac-CH₃) |
References
-
N-(3-Bromo-4-methylphenyl)acetamide , PubChem, National Center for Biotechnology Information. [Link]
- RU2102382C1 - Method of preparing 3-bromo-4-methylaniline, Google P
-
3-Bromo-4-methylaniline | CAS#:7745-91-7 , Chemsrc. [Link]
-
Safety Data Sheet - 3-Bromo-4-Methylaniline , Angene Chemical. [Link]
-
3-Bromo-N-methylaniline , PubChem, National Center for Biotechnology Information. [Link]
-
Benzenamine, 3-bromo-4-methyl- , PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study , LinkedIn. [Link]
-
Safety data sheet - N-Methylaniline , Biosolve. [Link]
-
The NMR spectroscopic data for compounds 3 and 4 , ResearchGate. [Link]
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines I , Acta Chemica Scandinavica. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information , Royal Society of Chemistry. [Link]
-
3-BROMO-4-AMINOTOLUENE , Organic Syntheses. [Link]
-
3-bromo-4-methylaniline , NIST WebBook. [Link]
-
3-bromo-4-methylaniline , C-f-m viewer. [Link]
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7745-91-7|3-Bromo-4-methylaniline|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4'-BROMO-3'-METHYLACETANILIDE | 90914-81-1 [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. angenechemical.com [angenechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Strategic Utilization of N-(3-Bromo-4-methylphenyl)acetamide in High-Throughput Synthesis and Pharmacophore Development
Executive Summary: The "Hidden Backbone" of Kinase Inhibition
N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7) is often underestimated as a simple building block. However, in the context of modern medicinal chemistry, it serves as a critical "linchpin" scaffold. Its free amine form, 3-bromo-4-methylaniline , is the structural foundation of Imatinib (Gleevec) , the revolutionary tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML).
For researchers, this molecule offers a unique combination of steric constraint (via the para-methyl group) and orthogonal reactivity (via the meta-bromo handle). This guide outlines how to leverage this scaffold for next-generation kinase inhibitors, detailing the precise synthesis required to avoid common isomer traps and providing validated protocols for its functionalization.
Chemical Profile & The "Isomer Trap"
A common pitfall in working with this scaffold is the synthesis of the correct isomer. Direct bromination of 4-methylacetanilide typically yields the 2-bromo isomer due to the directing power of the acetamide group. To access the bioactive 3-bromo isomer (required for Imatinib-like activity), a specific indirect pathway must be followed.
The "Nitro Route" vs. Direct Bromination
The industrial standard for generating the 3-bromo-4-methyl core relies on the bromination of p-nitrotoluene, followed by reduction. This leverages the meta-directing nature of the nitro group to place the bromine correctly.
Figure 1: Divergent synthesis pathways. The "Nitro Route" (Green) is required to secure the 3-bromo substitution pattern essential for kinase activity.
Physical Properties Table
| Property | Value | Relevance |
| CAS Number | 40371-61-7 | Unique Identifier |
| Molecular Weight | 228.09 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP | ~2.8 | Good lipophilicity for membrane permeability |
| H-Bond Donors | 1 (Amide NH) | Key interaction point for ATP-binding pockets |
| Reactive Handle | Aryl Bromide | Ready for Pd-catalyzed cross-coupling |
Core Research Area 1: Kinase Inhibitor Synthesis
The primary application of this scaffold is in the synthesis of Type II kinase inhibitors, which bind to the inactive conformation (DFG-out) of the kinase. The 3-bromo-4-methylaniline core is the "tail" moiety of Imatinib, responsible for hydrophobic interactions within the allosteric pocket.
Mechanism of Action & Design Logic
-
Methyl Group: Fills a hydrophobic pocket (selectivity filter).
-
Amide/Amine Linker: Forms hydrogen bonds with the hinge region or the glutamate/lysine pair.
-
Bromine Handle: Allows for the attachment of solubilizing groups (like the piperazine ring in Imatinib) via cross-coupling or nucleophilic substitution.
Protocol: Synthesis of Imatinib Intermediate
Context: This protocol describes the coupling of the free amine (derived from our topic molecule) with 4-(chloromethyl)benzoyl chloride, a key step in Imatinib manufacturing.
-
Reagents: 3-Bromo-4-methylaniline (1.0 eq), 4-(chloromethyl)benzoyl chloride (1.0 eq), Dichloromethane (DCM), Triethylamine (TEA).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve 3-bromo-4-methylaniline in dry DCM at 0°C.
-
Add TEA (1.2 eq) dropwise to scavenge HCl.
-
Slowly add a solution of 4-(chloromethyl)benzoyl chloride in DCM over 30 minutes.
-
Allow to warm to room temperature and stir for 4 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1) should show consumption of the aniline.
-
-
Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.
Core Research Area 2: Diversity-Oriented Synthesis (DOS)
For drug discovery, the N-(3-Bromo-4-methylphenyl)acetamide is a "privileged structure" for generating libraries. The bromine atom is perfectly positioned for Suzuki-Miyaura coupling to explore chemical space around the "tail" region of the pharmacophore.
Validated Suzuki Coupling Protocol
Purpose: To attach aryl or heteroaryl groups to the 3-position.
-
Reagents: N-(3-Bromo-4-methylphenyl)acetamide (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent System: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Combine all solids in a microwave vial or pressure tube.
-
Degas solvents with nitrogen for 10 minutes before addition.
-
Heat to 90°C for 12 hours (or 120°C for 30 min in microwave).
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography.
-
Figure 2: Divergent synthesis map. The bromine handle allows for rapid expansion into three distinct chemical spaces.
Core Research Area 3: Flow Chemistry & Process Optimization
Recent advancements have transitioned the synthesis of this scaffold and its derivatives into Continuous Flow reactors. This is particularly relevant for scaling up kinase inhibitors while minimizing the handling of toxic intermediates (like benzylic chlorides).
-
Advantage: Flow chemistry allows for the safe generation of the diazonium intermediates or high-temperature couplings without the safety risks of large batch reactors.
-
Application: Researchers at MIT and Cambridge have demonstrated the total synthesis of Imatinib in a flow system, using the 3-bromo-4-methylaniline core as a feed stream that is sequentially coupled and purified inline.
References
-
Imatinib Synthesis & Structure
-
Kinase Inhibitor Design (RAF/RAS)
- Title: Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Flow Chemistry Application
-
Chemical Data & Properties
- Title: N-(3-Bromo-4-methylphenyl)acetamide Compound Summary.
- Source: PubChem.
-
URL:[Link]
-
Synthetic Methodology (Benzoic Acid Analog)
Sources
Technical Guide: Safety & Handling of N-(3-Bromo-4-methylphenyl)acetamide
This guide serves as an authoritative technical manual for the safe handling, storage, and experimental application of N-(3-Bromo-4-methylphenyl)acetamide (CAS 40371-61-7).[1] It is designed for organic chemists and safety officers in drug discovery environments where this compound is frequently utilized as a structural intermediate.[1]
Chemical Identity & Physicochemical Profile
N-(3-Bromo-4-methylphenyl)acetamide is a halogenated acetanilide derivative.[1][2] In medicinal chemistry, it serves as a critical scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the labile bromine at the meta position relative to the acetamido group.[1]
| Property | Data | Relevance to Safety |
| CAS Number | 40371-61-7 | Unique identifier for inventory and waste tracking.[1][2] |
| Synonyms | 3'-Bromo-4'-methylacetanilide; N-acetyl-3-bromo-4-methylaniline | Used in alternative supplier catalogs.[1][2] |
| Formula | C₉H₁₀BrNO | Precursor to NOₓ and HBr fumes during combustion.[1] |
| Mol. Weight | 228.09 g/mol | Calculation of molar equivalents for toxicity estimation.[1] |
| Physical State | Solid (Crystalline Powder) | Risk of dust generation; inhalation hazard.[1][3][4] |
| Solubility | DMSO, Methanol, DCM | Solvent choice dictates glove compatibility (permeation).[1] |
| Melting Point | Predicted: 100–120°C (Based on isomers) | Solid at room temp; melt processing requires fume extraction.[1] |
Expert Insight: Unlike its isomer 4'-bromoacetanilide, specific experimental data for this regioisomer is sparse.[1] Researchers must apply Structure-Activity Relationship (SAR) principles, treating it with the same rigor as established toxic acetanilides until proven otherwise.[1]
Hazard Identification & Toxicology (SAR Analysis)
As a specific GHS monograph is often unavailable for research-scale intermediates, we apply a Presumptive Hazard Classification based on the acetanilide pharmacophore and halogenated aniline precursors.[1]
2.1 Presumptive GHS Classification
2.2 Toxicological Mechanisms
-
Local Irritation: The amide moiety combined with the lipophilic bromo-methyl phenyl ring facilitates dermal penetration, leading to localized dermatitis and mucosal irritation.[1]
-
Methemoglobinemia Risk (Systemic): Like most acetanilides, metabolic hydrolysis can yield the corresponding aniline (3-bromo-4-methylaniline).[1] Anilines are known to oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1]
-
Symptom Watch: Cyanosis (blue lips/fingernails) is a hallmark of significant exposure.[1]
-
Risk Management: Hierarchy of Controls
Effective safety relies on a layered defense system.[1] The following diagram illustrates the specific controls required for N-(3-Bromo-4-methylphenyl)acetamide.
Figure 1: Hierarchy of Controls tailored for handling hazardous organic intermediates.
Safe Handling & Experimental Protocols
4.1 Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Why? Dust particles can cause severe corneal abrasion and chemical burns.[1]
-
Hands: Double-gloving recommended.[1]
-
Respiratory: If handling >10g outside a hood, use N95/P100 particulate respirator.[1]
4.2 Protocol: Safe Weighing & Reaction Setup
This workflow ensures containment of the solid and prevents cross-contamination.[1]
Step 1: Preparation
-
Verify fume hood flow rate (>100 fpm).[1]
-
Pre-weigh container (tare) to avoid bringing stock bottle to the balance if balance is outside the hood.[1]
Step 2: Transfer
-
Use a disposable anti-static spatula.[1]
-
Critical Check: If the powder is fluffy/electrostatic, use an ionizing bar or anti-static gun to prevent dispersal.[1]
Step 3: Solubilization
-
Add solvent slowly to the solid.[1]
-
Note: Dissolution in exothermic solvents (e.g., acid chlorides) may release HBr gas; always vent.[1]
Figure 2: Operational workflow for safe synthesis handling.
Emergency Response & Storage
5.1 Storage Conditions
-
Temperature: Ambient (15–25°C).
-
Environment: Keep dry (desiccator recommended).[1] Hydrolysis of the amide bond is slow but possible in humid acidic environments.[1]
-
Light: Protect from light.[1][7] Brominated aromatics can undergo photolytic debromination, degrading purity and releasing free radicals.[1]
5.2 Fire & Spill Response
-
Fire: Emits toxic fumes (NOₓ, HBr, CO).[1][3] Use CO₂ or dry chemical extinguishers.[1][6] Do not use water jet (spreads chemical).[1]
-
Spill (Solid):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link][1]
-
Fisher Scientific (2024). Safety Data Sheet: 4'-Bromoacetanilide (Isomer Analog Data). Retrieved from [Link]
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pentachemicals.eu [pentachemicals.eu]
Literature review of N-(3-Bromo-4-methylphenyl)acetamide
An In-Depth Technical Guide to N-(3-Bromo-4-methylphenyl)acetamide
Foreword: The Unassuming Intermediate
In the landscape of pharmaceutical research and synthetic chemistry, progress is often built upon the utility of foundational molecules. These compounds, while not always the final active pharmaceutical ingredient (API), serve as critical stepping stones in the construction of complex, biologically active entities. N-(3-Bromo-4-methylphenyl)acetamide is a prime example of such a scaffold. Its substituted phenyl ring offers a versatile platform for further chemical modification, making it a molecule of significant interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application, grounded in established chemical principles and field-proven insights.
Core Physicochemical & Structural Characteristics
A thorough understanding of a molecule begins with its fundamental properties. These data points are crucial for experimental design, from selecting appropriate solvents to predicting reactivity.
| Property | Value | Source |
| IUPAC Name | N-(3-bromo-4-methylphenyl)acetamide | PubChem[1] |
| CAS Number | 40371-61-7 | PubChem[1] |
| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |
| Molecular Weight | 228.09 g/mol | PubChem[1] |
| Synonyms | 3'-Bromo-4'-methylacetanilide, N-acetyl-3-bromo-4-methylaniline | CymitQuimica[2] |
| XLogP3 | 2.8 | PubChem[1] |
Synthesis Pathway: A Deliberate Approach to N-Acetylation and Bromination
The synthesis of N-(3-Bromo-4-methylphenyl)acetamide is typically achieved via a two-step process starting from 4-methylaniline (p-toluidine). This pathway is designed for high yield and purity, with each step addressing specific chemical challenges.
Workflow for the Synthesis of N-(3-Bromo-4-methylphenyl)acetamide
Caption: A logical workflow for the two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of N-(4-methylphenyl)acetamide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 50 mL of glacial acetic acid.
-
Reagent Addition: Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution while stirring.
-
Causality Insight: Acetic anhydride is used in slight excess to ensure complete acylation of the starting aniline. The acetamido group is introduced to protect the amine from oxidation during the subsequent bromination step and to act as a moderately activating, ortho-, para-director.
-
-
Reaction & Work-up: Heat the mixture to reflux for 30 minutes. Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry in an oven at 80°C. The expected product is N-(4-methylphenyl)acetamide.
Part B: Synthesis of N-(3-Bromo-4-methylphenyl)acetamide (Final Product)
-
Reaction Setup: Dissolve 7.45 g (0.05 mol) of the N-(4-methylphenyl)acetamide prepared in Part A into 30 mL of glacial acetic acid in a 100 mL flask.
-
Bromination: In a separate dropping funnel, prepare a solution of 2.6 mL (0.05 mol) of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the acetamide solution with constant stirring at room temperature.[3][4]
-
Causality Insight: The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. Since the para position is blocked by the methyl group, the electrophilic bromine is directed to the ortho position. The reaction is performed in acetic acid, a polar protic solvent that facilitates the polarization of Br₂.
-
-
Reaction & Work-up: After the addition is complete, stir the mixture for 1 hour. Pour the reaction mixture into 150 mL of cold water. If a precipitate does not form immediately, add a saturated solution of sodium bisulfite dropwise to quench any excess bromine.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with water and then recrystallize from an ethanol/water mixture to yield pure N-(3-Bromo-4-methylphenyl)acetamide.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons (with specific splitting patterns due to their positions), the methyl group singlet, the acetyl group singlet, and the N-H singlet.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of a bromine atom. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method is typically suitable for this class of compounds.[5]
Protocol: Purity Assessment by Reverse-Phase HPLC
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase can consist of a gradient of acetonitrile and water.[5]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized N-(3-Bromo-4-methylphenyl)acetamide in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: A pure sample should yield a single major peak. The retention time can be used for identification, while the peak area percentage is used to quantify purity.
-
Trustworthiness Insight: Using formic acid in the mobile phase makes the method MS-compatible, allowing for peak identity confirmation by mass spectrometry directly from the HPLC eluent. This cross-verification provides a high degree of confidence in the results.
-
Application in Drug Development: A Versatile Synthetic Intermediate
N-(3-Bromo-4-methylphenyl)acetamide is not an end in itself but a valuable building block. The bromine atom is particularly useful as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse chemical moieties.
Recent research has demonstrated its utility in the synthesis of novel pyrazine-2-carboxamide derivatives.[6][7] These derivatives have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, highlighting the importance of this intermediate in addressing urgent public health threats.[7]
Workflow for Application in Medicinal Chemistry
Caption: Use of the title compound in a Suzuki coupling reaction to generate diverse derivatives.
This workflow illustrates how the bromo-substituent is strategically replaced to build molecular complexity. By varying the aryl boronic acid, chemists can rapidly generate a library of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The initial acetamide can be hydrolyzed if a free amine is required for subsequent reactions, further increasing its synthetic versatility.
Conclusion
N-(3-Bromo-4-methylphenyl)acetamide exemplifies the critical role of well-designed chemical intermediates. Its straightforward synthesis, coupled with the strategic placement of its functional groups—a protected amine, a directing methyl group, and a reactive bromine atom—makes it an invaluable tool for medicinal chemists and drug development professionals. Understanding its synthesis and reactivity allows researchers to efficiently construct novel molecules with the potential to become next-generation therapeutics.
References
-
N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem. National Center for Biotechnology Information. [Link]
-
N-(3-Bromo-4-methylphenyl)acetamide | CAS#:40371-61-7 | Chemsrc. Chemsrc. [Link]
-
n-bromoacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Preparation of N-(3-bromo-2-methylphenyl)acetamide - PrepChem.com. PrepChem.com. [Link]
-
Synthesis of bromo substituted-4-biphenyl acetamide derivatives - ResearchGate. ResearchGate. [Link]
-
Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC. National Center for Biotechnology Information. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. MDPI. [Link]
-
N-(4-Bromophenyl)acetamide: a new polymorph - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Scaffold Genealogy: N-(3-Bromo-4-methylphenyl)acetamide
[1]
Part 1: Chemical Identity & Strategic Importance[2]
N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7 ) is not merely a chemical intermediate; it is a strategic "node" in medicinal chemistry.[1] It represents the solution to a classic regioselectivity problem: how to install a functional handle (bromine) at the meta position relative to an amine in a para-substituted system.[1]
In drug discovery, the 3,4-disubstituted aniline motif is a "privileged structure." It appears in numerous kinase inhibitors and GPCR ligands where the 4-methyl group provides hydrophobic bulk to fill a binding pocket, while the 3-position requires a vector for hydrogen bonding or further extension.[1] This acetamide serves as the stable, protected precursor to accessing this specific geometric constraint.
Structural Specifications
| Property | Data |
| IUPAC Name | N-(3-Bromo-4-methylphenyl)acetamide |
| Common Name | 3'-Bromo-4'-methylacetanilide |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| CAS RN | 40371-61-7 |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C)Br |
| Key Functionality | Aryl Bromide (Electrophile), Acetamide (Protected Amine) |
Part 2: Synthetic Evolution & Regiochemistry[3]
The synthesis of this compound highlights a fundamental principle in aromatic substitution: Directing Group Competition.
The Challenge
Direct bromination of p-toluidine (4-methylaniline) is problematic.[1] The free amine is highly activating, leading to rapid poly-bromination (2,6-dibromination) and oxidation (formation of quinones).[1] Furthermore, the amine directs ortho to itself, but the methyl group also directs ortho to itself.
The Solution: Acetyl Protection
By converting p-toluidine to p-acetotoluide, we achieve two goals:
-
Moderation: The acetamido group (-NHAc) is still activating but less so than the free amine, preventing "runaway" bromination.
-
Steric/Electronic Direction: The -NHAc group is a stronger ortho/para director than the methyl group.[1] Since the para position is blocked by the methyl, the bromine is forced into the ortho position relative to the nitrogen (position 3).
Experimental Protocol: The "Gold Standard" Bromination
Based on modified procedures from Organic Syntheses (Coll.[1][2] Vol. 1, 111).
Reagents:
-
Substrate: N-(4-methylphenyl)acetamide (p-acetotoluide)[1]
-
Quench: Sodium Bisulfite (NaHSO₃)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of p-acetotoluide in glacial acetic acid (4 mL/g). Heat to 45°C to ensure complete solubility.
-
Controlled Addition: Add Br₂ (1.05 eq) dropwise.
-
Critical Control Point: Maintain internal temperature between 50–55°C .
-
Why? Below 50°C, the reaction is sluggish. Above 55°C, the risk of benzylic bromination (on the methyl group) increases via a radical mechanism.
-
-
Digestion: Stir for 30 minutes post-addition. The solution typically turns dark orange.
-
Quench & Precipitation: Pour the reaction mixture into ice-cold water containing 1% NaHSO₃. The bisulfite neutralizes unreacted bromine (turning the solution from orange to colorless).
-
Isolation: The product precipitates as white/off-white "flocks."[1] Filter by suction.[4][5]
-
Purification: Recrystallize from 50% Ethanol/Water if necessary.
Figure 1: Synthetic pathway emphasizing the critical temperature control required to favor electrophilic aromatic substitution over radical benzylic bromination.
Part 3: Functional Utility in Drug Discovery
Once synthesized, N-(3-Bromo-4-methylphenyl)acetamide serves as a versatile "scaffold pivot."[1] The bromine atom is a weak bond relative to C-C but reactive enough for Palladium-catalyzed cross-coupling.[1]
The "Gateway" to 3-Substituted Anilines
The acetamide is often hydrolyzed (using HCl/EtOH) to yield 3-bromo-4-methylaniline .[1] This free amine is a primary building block for:
-
Urea formation: Reaction with isocyanates to form kinase inhibitors.[1]
-
Amide coupling: Reaction with acid chlorides (e.g., in the synthesis of pyrazine carboxamides for antibacterial research).
Palladium-Catalyzed Cross-Couplings
The Aryl-Bromide bond is the standard handle for diversifying the scaffold.[1]
-
Suzuki-Miyaura Coupling:
-
Reagents: Aryl Boronic Acid, Pd(PPh₃)₄, K₂CO₃.
-
Outcome: Biaryl systems. Used to extend the pharmacophore into a hydrophobic pocket.[1]
-
-
Buchwald-Hartwig Amination:
Figure 2: Divergent synthesis capabilities of the scaffold.[1] The bromine handle allows orthogonal functionalization relative to the protected amine.
Part 4: Case Studies & Applications
Antibacterial Agents (Pyrazine Carboxamides)
Recent research has utilized the 3-bromo-4-methylaniline scaffold (derived from our target acetamide) to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[1]
-
Note on Isomerism: While some literature focuses on the 4-bromo-3-methyl isomer, the 3-bromo-4-methyl isomer (our target) is used to probe the steric tolerance of the bacterial binding pocket.[1] The methyl group at position 4 acts as a "steric anchor," while the bromine at position 3 allows for subsequent arylation to increase lipophilicity, crucial for penetrating the cell wall of Salmonella Typhi.
Kinase Inhibitor Discovery
In the development of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the 3-substituted-4-methylphenyl moiety is a recurring motif.[1]
-
Mechanism: The methyl group twists the phenyl ring relative to the urea/amide linker, forcing the molecule into a conformation that fits the hydrophobic "selectivity pocket" of the kinase.
-
Role of the Intermediate: The N-(3-Bromo-4-methylphenyl)acetamide allows researchers to synthesize a library of 3-substituted analogs (via Suzuki coupling) before deprotecting the amine to form the final urea linkage.[1]
References
-
Organic Syntheses , Coll.[1][2][5] Vol. 1, p. 111 (1941); Vol. 5, p. 9 (1925). Preparation of 3-Bromo-4-acetaminotoluene. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide. Link
-
Shafi, S. et al. (2024).[1][6][5] "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives...". Pharmaceuticals, 17(10), 1241. (Demonstrates the utility of the bromo-methyl-aniline scaffold in antibacterial SAR). Link
-
ChemicalBook . CAS 40371-61-7 Datasheet. Link
Sources
- 1. Virginia Open Data Portal [data.zh-tw.virginia.gov]
- 2. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 3-Bromo-4-aminotoluene - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
Methodological & Application
Application Note: Precision Synthesis of N-(3-Bromo-4-methylphenyl)acetamide
Abstract & Strategic Overview
The synthesis of N-(3-Bromo-4-methylphenyl)acetamide (also known as 3'-Bromo-4'-methylacetanilide) presents a classic regiochemical challenge often overlooked in standard protocols.[1] A common misconception is that direct bromination of N-(4-methylphenyl)acetamide (4'-methylacetanilide) will yield the 3-bromo isomer due to steric hindrance at the ortho position relative to the acetamido group.[1]
This is chemically incorrect. The acetamido group (
To ensure the isolation of the specific 3-bromo isomer (meta to the nitrogen, ortho to the methyl), this protocol utilizes an indirect functionalization strategy . The synthesis must proceed via the acetylation of 3-bromo-4-methylaniline , which is itself derived from the bromination of p-nitrotoluene. This guide details the acetylation protocol, purification, and critical NMR validation parameters to distinguish the target from its regioisomers.
Retrosynthetic Analysis & Route Selection
The selection of the synthetic route is dictated by the directing effects of the substituents on the benzene ring.
Path A: Direct Bromination (The "Trap")
-
Directing Groups:
(Strong -director) vs. (Weak -director).[1] -
Outcome: The electrophilic aromatic substitution occurs ortho to the strongest activator (
).[1] -
Product: 2-Bromo-4-methylacetanilide (Incorrect Isomer).[1]
Path B: Acetylation of Pre-functionalized Aniline (The "Solution")
-
Mechanism: Nucleophilic acyl substitution at the nitrogen.
-
Outcome: Retention of the pre-established aromatic substitution pattern.
-
Product: N-(3-Bromo-4-methylphenyl)acetamide (Target Isomer).[1]
Workflow Visualization
The following diagram illustrates the divergent pathways and the necessity of selecting Path B.
Figure 1: Comparison of synthetic routes. Path A leads to the incorrect regioisomer due to electronic directing effects. Path B is the required route for the 3-bromo target.
Experimental Protocol: Acetylation of 3-Bromo-4-methylaniline
This protocol assumes the use of commercially available or pre-synthesized 3-bromo-4-methylaniline.[1]
Materials & Reagents[1][6][7][8][9][10][11][12]
| Reagent | MW ( g/mol ) | Equiv.[1][5] | Role |
| 3-Bromo-4-methylaniline | 186.05 | 1.0 | Limiting Reagent |
| Acetic Anhydride | 102.09 | 1.2 - 1.5 | Acylating Agent |
| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst |
| Sodium Acetate (Optional) | 82.03 | 1.0 | Buffer (prevents protonation of amine) |
| Ethanol (95%) | - | - | Recrystallization Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methylaniline (10.0 mmol, 1.86 g) in glacial acetic acid (10 mL).
-
Optional: Add sodium acetate (10.0 mmol, 0.82 g) if the aniline salt formation is sluggish, though acetic acid alone is usually sufficient for this reactive aniline.
-
Slowly add acetic anhydride (12.0 mmol, 1.15 mL) dropwise over 5 minutes at room temperature.
-
Note: The reaction is exothermic. A water bath may be used to maintain temperature < 40°C if scaling up.[1]
-
Step 2: Reaction Execution
-
Attach a reflux condenser and heat the mixture to 60°C for 30 minutes, or stir at room temperature for 2–4 hours.
-
Monitor: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting aniline spot (lower R_f, often fluorescent) should disappear, replaced by the amide spot (higher R_f).
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing 50 mL of ice-cold water with vigorous stirring.
-
The product should precipitate immediately as an off-white solid.[1]
-
Stir for an additional 15 minutes to ensure hydrolysis of any excess acetic anhydride.
-
Filter the solid using a Büchner funnel and wash the cake with cold water (
mL) to remove residual acetic acid.
Step 4: Purification
-
Recrystallization: Transfer the crude solid to a clean flask.
-
Dissolve in a minimum amount of boiling 95% Ethanol (or an Ethanol/Water mixture).
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize yield.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.
Characterization & Validation (Self-Validating Logic)[1]
Distinguishing the 3-bromo isomer from the 2-bromo isomer is critical. Melting points can be ambiguous due to varying literature data; therefore,
Expected H NMR Data (DMSO- or CDCl )[1]
Target: N-(3-Bromo-4-methylphenyl)acetamide
-
Structure: Br is at position 3.[1][6][7][5] Methyl is at 4.[1][4] Acetamido is at 1.[1]
-
Symmetry: Asymmetric 1,3,4-substitution.
-
Key Signals:
-
2.10 (s, 3H): Acetyl methyl group (
).[1] -
2.30 (s, 3H): Aryl methyl group (
).[1] -
Aromatic Region (3 protons):
-
H-2 (Position 2): Appears as a doublet (d) with a small meta-coupling constant (
Hz).[1] This proton is "isolated" between the Nitrogen and the Bromine. -
H-6 (Position 6): Appears as a doublet of doublets (dd) (
Hz, Hz).[1] -
H-5 (Position 5): Appears as a doublet (d) (
Hz).[1] This proton is adjacent to the methyl group and shielded by it.
-
-
2.10 (s, 3H): Acetyl methyl group (
Contrast with 2-Bromo Isomer (Impurity):
-
In the 2-bromo isomer, the proton at position 3 (between Br and Me) would appear as a singlet or doublet with very small coupling, but the chemical shift environment is distinct due to the ortho-Br.
-
Diagnostic Check: If you observe a large doublet (
Hz) that integrates to 2H (indicating symmetry) or a pattern consistent with 1,2,4-substitution where the Acetamido is ortho to Br, the synthesis has failed (likely used Route A).
Physicochemical Properties[1][12]
| Property | Value | Notes |
| Appearance | White to off-white needles | Crystalline solid |
| Yield | 85% - 95% | High efficiency via acetylation |
| Solubility | Soluble in EtOH, DMSO, DCM | Insoluble in cold water |
References
- Regioselectivity in Electrophilic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007. (Explains the dominance of -NHAc directing effect over -CH3).
-
Synthesis of 3-Bromo-4-methylaniline (Precursor): Organic Syntheses, Coll. Vol. 1, p. 111 (1941); Vol. 3, p. 185 (1923).[1] (Describes the bromination of p-nitrotoluene and subsequent reduction).[1]
-
Acetylation Protocols: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989 . (Standard protocols for acetylation of anilines).
-
NMR Data Verification: PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide. National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link[1]
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-bromo-4-methylaniline and acetic anhydride before handling.
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 3. N-(4-methylphenyl)acetamide [stenutz.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
- 6. CH3 | O // \ (CH3CO)2O Br2 OH-/H2O \ // --------> A ---.. [askfilo.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Acetylation of 3-bromo-4-methylaniline procedure
An Application Note for the Synthesis and Characterization of N-(3-bromo-4-methylphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of N-(3-bromo-4-methylphenyl)acetamide via the acetylation of 3-bromo-4-methylaniline. Acetylation is a fundamental and widely utilized chemical transformation in organic synthesis, often employed to install a protecting group on primary and secondary amines to moderate their reactivity.[1] This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth look at the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction and Scientific Background
The acetylation of aromatic amines is a classic example of nucleophilic acyl substitution.[2] In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. This process forms an amide, which is generally a stable, crystalline solid, facilitating purification by recrystallization and subsequent characterization.[1]
The starting material, 3-bromo-4-methylaniline, is a substituted aniline that serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. By acetylating the amino group, its activating and directing effects in subsequent electrophilic aromatic substitution reactions are attenuated, allowing for more controlled transformations on the aromatic ring. The resulting product, N-(3-bromo-4-methylphenyl)acetamide (also known as 3'-Bromo-4'-methylacetanilide), can be used as an intermediate for further functionalization.
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of 3-bromo-4-methylaniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of an acetate ion, which is a good leaving group. A final deprotonation step yields the stable amide product, N-(3-bromo-4-methylphenyl)acetamide, and acetic acid as a byproduct.
Sources
Application Note: High-Throughput Analysis of N-(3-Bromo-4-methylphenyl)acetamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of N-(3-Bromo-4-methylphenyl)acetamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). N-(3-Bromo-4-methylphenyl)acetamide is a relevant compound in pharmaceutical development and related research fields. The methodology outlined herein provides the necessary specificity, sensitivity, and throughput required for its accurate determination in complex matrices. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound.
Introduction
N-(3-Bromo-4-methylphenyl)acetamide, with the chemical formula C9H10BrNO, is an acetanilide derivative.[1] The accurate and sensitive quantification of such compounds is crucial in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these applications due to its high selectivity and sensitivity.[2]
This application note provides a comprehensive guide to the mass spectrometry of N-(3-Bromo-4-methylphenyl)acetamide, including a detailed experimental protocol for LC-MS/MS analysis, a discussion of its expected fragmentation pattern, and guidelines for method validation.
Chemical Properties of N-(3-Bromo-4-methylphenyl)acetamide
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| CAS Number | 40371-61-7 | [1] |
| IUPAC Name | N-(3-bromo-4-methylphenyl)acetamide | [1] |
Experimental Workflow
The overall workflow for the analysis of N-(3-Bromo-4-methylphenyl)acetamide is depicted below. This process ensures sample integrity and data quality from sample receipt to final analysis.
Sources
Using N-(3-Bromo-4-methylphenyl)acetamide in medicinal chemistry
Application Note: Strategic Utilization of N-(3-Bromo-4-methylphenyl)acetamide in Medicinal Chemistry
Abstract
This guide details the synthetic utility of N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7), a high-value intermediate for constructing pharmacophores found in kinase inhibitors and GPCR ligands.[1] Unlike simple aryl halides, this scaffold offers a "masked" aniline functionality protected by an acetamide group, combined with an ortho-methyl motif critical for hydrophobic pocket occupancy (e.g., the "gatekeeper" region in protein kinases). This note provides optimized protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, specifically tailored to overcome the steric hindrance imposed by the C4-methyl group.
Chemical Profile & Strategic Value
The molecule features three distinct functional handles, each serving a specific role in drug design and synthesis:
-
C3-Bromine: The primary reactive site for palladium-catalyzed cross-coupling.[1]
-
C4-Methyl: Provides steric bulk and lipophilicity.[1] In kinase inhibitors (e.g., Imatinib analogs), this group often targets the hydrophobic pocket adjacent to the ATP-binding site.
-
N1-Acetamide: Acts as a robust protecting group for the aniline nitrogen, preventing catalyst poisoning and side reactions during C-C bond formation. It directs electrophilic substitution to the C6 position if further functionalization is required.
Table 1: Physicochemical Properties
| Property | Data | Relevance |
| CAS Number | 40371-61-7 | Unique Identifier |
| Formula | C9H10BrNO | -- |
| MW | 228.09 g/mol | Fragment-based drug design (FBDD) |
| LogP | ~2.3 | Good lipophilicity for membrane permeability |
| H-Bond Donors | 1 (Amide NH) | Key interaction point for protein backbones |
| Electronic State | Electron-rich ring | Facilitates oxidative addition in Pd-catalysis |
Application Module A: Biaryl Synthesis via Suzuki-Miyaura Coupling
Constructing biaryl scaffolds is the most common application for this intermediate. The presence of the electron-donating acetamide group at the para position relative to the methyl group, and meta to the bromine, creates a unique electronic environment. The reaction is generally robust, but the ortho-methyl group can sterically hinder the approach of bulky boronic acids.
Mechanism & Causality[4]
-
Catalyst Selection: We utilize Pd(dppf)Cl₂·DCM because the bidentate ferrocenyl ligand prevents β-hydride elimination and resists deactivation better than Pd(PPh₃)₄ in the presence of the amide.
-
Base: Potassium carbonate (K₂CO₃) is preferred over stronger bases (like alkoxides) to prevent premature hydrolysis of the acetamide group.
-
Solvent: A 1,4-Dioxane/Water system ensures solubility of both the organic halide and the inorganic base, maximizing the interfacial surface area for transmetallation.
Protocol 1: Optimized Suzuki Coupling
Reagents:
-
Aryl Boronic Acid (1.2 equiv)[4]
-
Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)
-
K₂CO₃ (3.0 equiv)[5]
-
Solvent: 1,4-Dioxane:Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the acetamide, boronic acid, and K₂CO₃. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) active species.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂).
Application Module B: C-N Bond Formation via Buchwald-Hartwig Amination[1]
Replacing the bromine with a secondary amine is crucial for synthesizing amino-aryl cores.[1] This reaction is more sensitive to sterics than the Suzuki coupling. The methyl group at C4 is ortho to the bromine at C3, creating significant steric crowding.
Strategic Adjustment
Standard ligands (like BINAP) often fail here. We recommend Buchwald Generation 3 Precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3). These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition across the hindered C-Br bond and accelerate reductive elimination.[1]
Protocol 2: Sterically Demanding Amination
Reagents:
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Cesium is crucial for the "cesium effect" (solubility/basicity balance).[1]
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Argon flow, combine the acetamide, amine, base, and catalyst in a reaction tube.
-
Heating: Add anhydrous solvent. Seal and heat to 100°C .
-
Note: If the amine is volatile, use a screw-cap pressure vessel.[1]
-
-
Monitoring: Reaction times vary (2–16 hours). Look for the disappearance of the bromide peak on LCMS.
-
Quench: Cool to RT, dilute with DCM, and filter.
-
Purification: The product is often polar. Use a DCM/MeOH gradient for chromatography.
Visualization: Reaction Workflow & Decision Tree
The following diagram illustrates the divergent synthetic pathways available from this scaffold, aiding in experimental planning.
Caption: Divergent synthesis workflow starting from N-(3-Bromo-4-methylphenyl)acetamide, leading to functionalized aniline precursors.
Module C: Deprotection (Unmasking the Aniline)
Once the core scaffold is built, the acetamide must often be removed to liberate the free aniline for the final synthetic step (e.g., urea formation for kinase binding).
Protocol:
-
Dissolve the coupled intermediate in Ethanol (0.1 M).
-
Add 6N HCl (10 equiv).
-
Reflux (80°C) for 1–3 hours.
-
Neutralization: Cool to 0°C, carefully adjust pH to ~8 with NaOH (aq).
-
Extraction: Extract with DCM. The free aniline is now ready for the next step.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide.[1][2]
-
BenchChem. (2025).[4] Application Notes for Suzuki Coupling Reactions Using Aryl Bromides.
Sources
- 1. 4'-BROMO-3'-METHYLACETANILIDE | 90914-81-1 [chemicalbook.com]
- 2. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with N-(3-Bromo-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-(3-Bromo-4-methylphenyl)acetamide in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
N-(3-Bromo-4-methylphenyl)acetamide is a particularly valuable building block in this context. The presence of the acetamide group, a common functionality in biologically active molecules, and the specific substitution pattern of the aryl bromide offer multiple avenues for molecular elaboration. The bromine atom provides a reactive handle for the Suzuki coupling, while the methyl and acetamido groups can influence the electronic properties and steric environment of the molecule, as well as provide sites for further functionalization. The synthesis of novel biaryl compounds derived from this substrate is of significant interest in the development of new therapeutic agents and functional materials.[3]
This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing N-(3-Bromo-4-methylphenyl)acetamide in Suzuki coupling reactions.
Understanding the Mechanism: A Foundation for Rational Protocol Design
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of N-(3-Bromo-4-methylphenyl)acetamide. This is often the rate-determining step of the reaction. The electron-donating nature of the methyl and acetamido groups can influence the rate of this step.
-
Transmetalation: The organoboron reagent, typically an arylboronic acid, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for efficient transmetalation.[1]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Core Components of the Reaction: A Practical Guide to Reagent Selection
The success of a Suzuki coupling reaction hinges on the judicious selection of the catalyst, base, and solvent. For a substrate like N-(3-Bromo-4-methylphenyl)acetamide, the following considerations are paramount.
| Component | Recommended Options | Rationale and Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A reliable and commonly used air-stable Pd(0) precatalyst. It is often effective for aryl bromides and does not require the addition of an external ligand.[5][6] |
| Pd(OAc)₂ / Ligand (e.g., PPh₃, Buchwald ligands) | A versatile Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Requires the addition of a phosphine ligand. Buchwald ligands can be particularly effective for challenging substrates. | |
| PEPPSI™-IPr | A highly active pre-catalyst that is often effective at low catalyst loadings and for sterically demanding substrates. | |
| Base | K₃PO₄ (Potassium Phosphate) | A strong base that is often effective in Suzuki couplings, particularly with amide-containing substrates.[5] It is generally soluble in aqueous mixtures. |
| K₂CO₃ (Potassium Carbonate) | A milder and cost-effective base that is widely used. Its efficacy can be highly dependent on the solvent system.[7] | |
| Cs₂CO₃ (Cesium Carbonate) | A strong and highly effective base, often used for difficult couplings. Its higher cost may be a consideration. | |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | A common and effective solvent system for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][6] |
| Toluene / Water | Another widely used biphasic system. Vigorous stirring is crucial to ensure efficient mixing of the two phases. | |
| DMF or DMAc (N,N-Dimethylformamide or N,N-Dimethylacetamide) | Polar aprotic solvents that can be effective, particularly for less soluble substrates.[7] Careful purification of these solvents is important as impurities can inhibit the catalyst.[8] |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific arylboronic acid used.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the Suzuki coupling of N-(3-Bromo-4-methylphenyl)acetamide with a variety of arylboronic acids.
Materials:
-
N-(3-Bromo-4-methylphenyl)acetamide
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add N-(3-Bromo-4-methylphenyl)acetamide (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.03-0.05 eq.) to the flask.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for less reactive coupling partners.
Materials:
-
N-(3-Bromo-4-methylphenyl)acetamide
-
Arylboronic acid (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.5 equivalents)
-
1,4-Dioxane / Water (10:1 v/v)
Procedure:
-
In a microwave reaction vial, combine N-(3-Bromo-4-methylphenyl)acetamide (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and K₂CO₃ (2.5 eq.).
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes with stirring.
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizing the Experimental Workflow
Figure 2: A generalized workflow for Suzuki coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Impure solvent or reagents- Incorrect base or solvent choice | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Use freshly purified solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Dehalogenation of Starting Material | - Presence of hydride sources (e.g., certain bases or solvent impurities) | - Switch to a non-hydride donating base like K₃PO₄ or K₂CO₃.- Ensure the use of high-purity solvents. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Thoroughly degas the reaction mixture.- Consider using a Pd(0) precatalyst like Pd(PPh₃)₄. |
| Hydrolysis of Acetamide Group | - Harsh basic or acidic conditions during reaction or workup | - Use a milder base if possible.- Ensure a neutral pH during the aqueous workup. |
Conclusion
The Suzuki-Miyaura cross-coupling of N-(3-Bromo-4-methylphenyl)acetamide is a powerful and versatile method for the synthesis of a diverse range of biaryl compounds. By carefully selecting the catalyst, base, and solvent, and by following robust experimental protocols, researchers can efficiently access these valuable molecular scaffolds. The information and protocols provided in this guide serve as a comprehensive resource for scientists and professionals in the field of organic synthesis and drug development, enabling the successful implementation of this important transformation.
References
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of the Chinese Chemical Society. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Suzuki reactions in novel liquids. DiVA. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Arc-network. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. [Link]
-
Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. MDPI. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. umpir.ump.edu.my [umpir.ump.edu.my]
- 4. diva-portal.org [diva-portal.org]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols: N-(3-Bromo-4-methylphenyl)acetamide as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of N-(3-Bromo-4-methylphenyl)acetamide
In the landscape of modern drug discovery and materials science, heterocyclic compounds occupy a position of immense importance. Statistically, over 85% of all biologically active small molecules contain at least one heterocyclic ring, a testament to their ability to provide stable, three-dimensional scaffolds that can effectively interact with biological targets.[1] The strategic selection of starting materials is paramount to the efficient exploration of this vast chemical space.
N-(3-Bromo-4-methylphenyl)acetamide emerges as a particularly valuable building block due to its trifecta of strategically positioned functional groups. The aryl bromide serves as a versatile handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The acetamide group, while providing stability, can act as a directing group or participate directly in cyclization reactions. Finally, the methyl group subtly modulates the molecule's steric and electronic properties, influencing solubility and biological interactions.
This guide provides an in-depth exploration of the synthetic utility of N-(3-Bromo-4-methylphenyl)acetamide, detailing key transformations and providing field-proven protocols for the synthesis of medicinally relevant heterocyclic cores.
Chapter 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium-catalyzed reactions are indispensable tools for constructing complex molecular architectures from simple precursors. The aryl bromide of N-(3-Bromo-4-methylphenyl)acetamide is an ideal electrophilic partner for several of these cornerstone transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
Application Note: The Suzuki-Miyaura coupling is a robust and highly functional group-tolerant method for forming carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organohalide. For N-(3-Bromo-4-methylphenyl)acetamide, this reaction allows for the direct attachment of aryl, heteroaryl, or vinyl substituents at the 3-position. This strategy is foundational for synthesizing bi-aryl or vinyl-aryl structures, which are common motifs in pharmaceuticals and organic electronics. The choice of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base, like potassium phosphate, is critical for driving the catalytic cycle efficiently.[2][3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add N-(3-Bromo-4-methylphenyl)acetamide (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv., 5 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio). Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 24 | 85[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 24 | 81[2] |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 24 | 75[4] |
Yields are representative and based on similar substrates reported in the literature.
Visualization of Suzuki Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Buchwald-Hartwig Amination for C-N Bond Formation
Application Note: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of countless pharmaceuticals.[5] This reaction allows the direct formation of a C-N bond between an aryl halide and an amine, a transformation that was previously difficult to achieve under mild conditions. When applied to N-(3-Bromo-4-methylphenyl)acetamide, this reaction opens a direct route to N,N'-disubstituted aminophenyl derivatives. These products are crucial intermediates for the synthesis of nitrogen-containing heterocycles like benzimidazoles and phenothiazines. The success of this reaction hinges on the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) which facilitates the key oxidative addition and reductive elimination steps.[6][7] The choice of base is also critical; while strong bases like LHMDS or NaOtBu are common, bases like Cs₂CO₃ can also be effective.[6][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the phosphine ligand if not using a precatalyst, and the base (e.g., LHMDS or Cs₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition: Add N-(3-Bromo-4-methylphenyl)acetamide (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C for 4-18 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to afford the desired arylamine product.
Visualization of Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Chapter 2: Synthesis of Key Heterocyclic Cores
With the ability to form new C-C and C-N bonds, N-(3-Bromo-4-methylphenyl)acetamide serves as an excellent starting point for building complex heterocyclic systems.
Synthesis of Fused Benzimidazoles
Application Note: Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs such as proton pump inhibitors (omeprazole) and anthelmintics.[9] A common synthetic route involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid.[9][10] N-(3-Bromo-4-methylphenyl)acetamide can be converted into the required diamine precursor in a two-step sequence. First, a Buchwald-Hartwig or Ullmann amination introduces a second nitrogen atom ortho to the existing acetamide group. Second, hydrolysis of the acetamide reveals the free amine, generating the ortho-phenylenediamine, which can then be cyclized to form the benzimidazole ring.
Experimental Protocol: Two-Step Synthesis of a Benzimidazole Derivative
Step A: Buchwald-Hartwig Amination
-
Follow the general protocol for Buchwald-Hartwig amination (Section 1.2), using ammonia or a protected amine equivalent (e.g., benzophenone imine) as the amine partner to synthesize N-(3-amino-4-methylphenyl)acetamide.
Step B: Phillips Condensation for Benzimidazole Formation
-
Setup: Dissolve the N-(3-amino-4-methylphenyl)acetamide (1.0 equiv.) and a suitable aldehyde (1.1 equiv.) in a solvent like ethanol or DMF.
-
Catalyst/Reagent: Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) if starting from the diamine.
-
Reaction: Reflux the mixture for 4-12 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography to yield the benzimidazole derivative.
Visualization of Benzimidazole Synthesis Pathway:
Caption: Synthetic pathway to Benzimidazoles.
Synthesis of Substituted Quinolines
Application Note: The quinoline scaffold is another cornerstone of medicinal chemistry, present in antimalarial drugs (chloroquine) and kinase inhibitors.[11] A powerful method for their synthesis is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. N-(3-Bromo-4-methylphenyl)acetamide can be transformed into a suitable precursor for this reaction. For instance, a Sonogashira coupling can introduce an acetylenic group, which can then be hydrated to a methyl ketone. Subsequent nitration ortho to the amine followed by reduction would provide the required ortho-aminoaryl ketone, poised for cyclization.
Experimental Protocol: Multi-Step Synthesis of a Quinoline Derivative
Step A: Sonogashira Coupling
-
Setup: Combine N-(3-Bromo-4-methylphenyl)acetamide (1.0 equiv.), a terminal alkyne (e.g., trimethylsilylacetylene, 1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a Schlenk flask.[12][13]
-
Solvent/Base: Add a degassed solvent like THF and a base such as triethylamine (TEA).
-
Reaction: Stir at room temperature to 50 °C for 6-12 hours under an inert atmosphere.
-
Work-up & Purification: After completion, filter the reaction mixture, concentrate the solvent, and purify by column chromatography to obtain the alkyne-substituted product.
Step B: Subsequent Transformations
-
Deprotection/Hydration: Cleave the silyl protecting group (if used) and hydrate the alkyne to a methyl ketone using a reagent like HgSO₄ in aqueous H₂SO₄.
-
Functionalization: Introduce an ortho-amino group via a nitration/reduction sequence.
-
Friedländer Cyclization: React the resulting ortho-aminoaryl ketone with a methylene-activated compound (e.g., ethyl acetoacetate) in the presence of an acid or base catalyst to construct the quinoline ring.
Visualization of Quinoline Synthesis Logic:
Caption: Multi-step logic for quinoline synthesis.
Conclusion
N-(3-Bromo-4-methylphenyl)acetamide is a cost-effective and highly adaptable starting material for the synthesis of diverse and complex heterocyclic compounds. Its strategically placed functional groups allow for sequential, regioselective modifications using robust and well-established synthetic methodologies, including Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By leveraging these transformations, researchers can efficiently construct libraries of substituted benzimidazoles, quinolines, and other valuable heterocyclic systems for screening in drug discovery and materials science programs. The protocols and strategies outlined in this guide serve as a foundational framework for unlocking the full synthetic potential of this versatile building block.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Available at: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC. National Center for Biotechnology Information. Available at: [Link]
-
N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO. PubChem. Available at: [Link]
-
Palladium-Catalyzed Cyclization of Bromoenynamides to Tricyclic Azacycles: Synthesis of Trikentrin-Like Frameworks. ResearchGate. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. National Center for Biotechnology Information. Available at: [Link]
- A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
-
Heterocycles in Medicinal Chemistry - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Synthesis of Benzimidazoles. Organic Chemistry Portal. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
-
Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]
-
Synthesis of Benzimidazoles using High Yield Thermal Method. International Journal of Foundation for Modern Research. Available at: [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. ijfmr.com [ijfmr.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Comprehensive Guide to the Laboratory-Scale Synthesis of N-acetyl-3-bromo-4-methylaniline
Abstract
This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of N-acetyl-3-bromo-4-methylaniline, a key intermediate in the development of various organic compounds. The synthesis is achieved through the electrophilic aromatic substitution of N-acetyl-4-methylaniline (4-methylacetanilide). This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, comprehensive safety guidelines, and methods for product purification and characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Background
N-acetyl-3-bromo-4-methylaniline, also known as 3-bromo-4-acetamidotoluene, serves as a valuable building block in organic synthesis. Its structure, featuring a substituted aniline derivative, makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and materials for chemical research.
The synthesis hinges on the principles of electrophilic aromatic substitution. The starting material, 4-methylacetanilide, possesses two activating groups on the benzene ring: a methyl group (-CH₃) and an acetylamino group (-NHCOCH₃). Both are ortho, para-directing. However, the acetylamino group is a much stronger activating group than the methyl group. The position para to the acetylamino group is already occupied by the methyl group. The positions ortho to the acetylamino group are therefore highly activated. Bromination preferentially occurs at the position that is ortho to the strongly activating acetylamino group and meta to the methyl group, yielding the desired 3-bromo-4-methylacetanilide as the major product.[1] Controlling the reaction conditions is crucial to prevent over-bromination and the formation of undesired isomers.[2]
This protocol details a classic and reliable method using a solution of bromine in glacial acetic acid, a common and effective brominating agent for activated aromatic rings.[3]
Reaction Scheme and Mechanism
The overall reaction is the bromination of 4-methylacetanilide:
Overall Reaction Workflow
Caption: High-level workflow for the synthesis of N-acetyl-3-bromo-4-methylaniline.
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The acetylamino group strongly activates the ring, and its lone pair of electrons participates in stabilizing the arenium ion intermediate (sigma complex) formed during the attack by the electrophile (Br⁺).
Caption: Simplified mechanism of electrophilic aromatic bromination.
Detailed Experimental Protocol
Materials and Reagents
It is imperative that all procedures involving bromine and glacial acetic acid are performed in a certified chemical fume hood.[4][5]
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Key Hazards |
| 4-Methylacetanilide | 103-89-9 | 149.19 | 7.5 g (50.3 mmol) | Harmful if swallowed |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~65 mL | Corrosive, Flammable[6] |
| Bromine | 7726-95-6 | 159.81 | 2.7 mL (8.3 g, 52.0 mmol) | Toxic, Corrosive, Oxidizer[7] |
| Sodium Bisulfite | 7631-90-5 | 104.06 | As needed | Skin/Eye Irritant |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed for recrystallization | Flammable |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | N/A |
Equipment
-
125 mL Erlenmeyer flask
-
50 mL dropping funnel or burette
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Beakers (various sizes)
-
Graduated cylinders
-
Melting point apparatus
-
NMR spectrometer
Step-by-Step Synthesis Procedure
-
Preparation of Starting Material Solution: In a 125 mL Erlenmeyer flask, dissolve 7.5 g (50.3 mmol) of 4-methylacetanilide in 25 mL of glacial acetic acid. Stir the mixture with a magnetic stirrer until all the solid has dissolved. Cool the flask in an ice bath.
-
Preparation of Brominating Solution: In a separate small beaker or flask, carefully measure 2.7 mL (8.3 g, 52.0 mmol) of liquid bromine and dissolve it in 15 mL of glacial acetic acid.
-
Causality Note: Preparing a solution of bromine in acetic acid allows for a more controlled, dropwise addition, which helps to manage the exothermic nature of the reaction and prevent localized overheating that could lead to side products.
-
-
Bromination Reaction: Transfer the bromine-acetic acid solution to a dropping funnel. Add the solution dropwise to the cooled, stirring solution of 4-methylacetanilide over a period of approximately 20-30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for another 15 minutes.
-
Causality Note: Low-temperature control is critical to ensure regioselectivity and to minimize the formation of di-brominated byproducts. The acetylamino group is strongly activating, and without temperature control, the reaction can become too vigorous.
-
-
Product Precipitation and Isolation: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 250 mL of ice-cold water. A solid precipitate should form.
-
Causality Note: The organic product is insoluble in water, causing it to precipitate out of the aqueous acetic acid solution.[8]
-
-
Neutralization of Excess Bromine: If the supernatant liquid has a yellow or orange color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Causality Note: Sodium bisulfite is a reducing agent that safely quenches unreacted bromine (Br₂ + HSO₃⁻ + H₂O → 2Br⁻ + SO₄²⁻ + 3H⁺), preventing its release into the laboratory environment.[8]
-
-
Collection of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and salts. Press the solid as dry as possible on the funnel.
Purification by Recrystallization
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of a 1:1 ethanol/water solution and heat the mixture gently with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and air dry completely.
-
Causality Note: Recrystallization is an effective method for purifying solid organic compounds. The desired product should be soluble in the hot solvent mixture but sparingly soluble at low temperatures, while impurities remain in solution or are removed during the initial hot filtration. A 1:1 aqueous ethanol solution provides a good polarity balance for this specific molecule.[9]
-
Yield and Characterization
Yield Calculation
| Parameter | Value |
| Moles of 4-Methylacetanilide (limiting reactant) | 50.3 mmol |
| Molecular Weight of Product | 228.09 g/mol [10] |
| Theoretical Yield | 11.47 g |
| Actual Yield (Example) | (Record your experimental value here) |
| Percentage Yield (Example) | (Calculate based on your actual yield) |
Product Characterization
The identity and purity of the final product should be confirmed using the following methods.
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118-121 °C (literature value)[10] |
| ¹H NMR (CDCl₃) | δ ~2.2 (s, 3H, -CH₃), δ ~2.3 (s, 3H, -COCH₃), δ ~7.1-8.0 (m, 3H, Ar-H), δ ~7.5 (br s, 1H, -NH) |
Critical Safety Precautions
Adherence to safety protocols is non-negotiable. This synthesis involves hazardous materials that require careful handling in a controlled environment.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical splash goggles.[11][12]
-
Fume Hood: All steps involving the handling of glacial acetic acid and bromine must be performed in a well-ventilated chemical fume hood to prevent inhalation of corrosive and toxic fumes.[5]
-
Bromine Handling: Bromine is extremely corrosive, toxic if inhaled, and can cause severe chemical burns upon skin contact.[7] Handle with extreme care. Have a bromine spill kit, which includes a neutralizing agent like sodium thiosulfate or sodium carbonate solution, readily available.[5]
-
Glacial Acetic Acid: This is a corrosive and flammable liquid that can cause severe skin and eye damage.[6] Avoid contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to your institution's environmental health and safety guidelines. Do not pour organic solvents or reaction mixtures down the drain.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention for bromine burns.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
References
- Brainly. (2023, April 5). Predict the likely products from the bromination of acetanilide and 4-methylacetanilide.
- Safety data sheet. (2024, February 8).
- Sigma-Aldrich. 2'-Bromo-4'-methylacetanilide 98.
- CDH Fine Chemical. Bromoacetic Acid CAS No 79-08-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Brainly. (2023, April 24). [FREE] Bromination of Acetanilide and 4-Methylacetanilide.
- Homework.Study.com. Give a full mechanism for the synthesis of 2'-bromo-4'methylacetanilide.
- Fisher Scientific. (2012, May 9). SAFETY DATA SHEET.
- Chegg. (2020, January 25). Experiment 1: Selective Bromination of 4'-Methylacetanilide.
- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- CLEAPSS Science. Student safety sheets 55 Bromine.
- Common Organic Chemistry. Bromination - Common Conditions.
- ACS Publications. (2017, July 28). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education.
- Benchchem. An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline.
- Organic Syntheses. Procedure.
- Benchchem. Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline.
- ChemicalBook. 4-Bromo-3-methylaniline synthesis.
- Indian Journal of Chemistry. Kinetics of Nuclear Bromination of Aromatic Amines by N-Bromosuccinimide.
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. dollycorporation.com [dollycorporation.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. brainly.com [brainly.com]
- 10. 2 -Bromo-4 -methylacetanilide 98 614-83-5 [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Handling and Disposal of N-(3-Bromo-4-methylphenyl)acetamide
Executive Summary
N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7), also known as 3'-Bromo-4'-methylacetanilide, is a halogenated aromatic amide frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] While often classified as a skin and eye irritant, its structural potential to hydrolyze into the more toxic 3-bromo-4-methylaniline necessitates strict waste segregation protocols.[1]
This guide provides a definitive protocol for the safe handling, containment, and disposal of this compound. The core directive of this protocol is the prohibition of drain disposal and the mandate for high-temperature incineration. [1]
Chemical Safety Profile & Hazard Identification
Before handling waste, operators must understand the intrinsic hazards of the material.
Physicochemical Properties
| Property | Data | Relevance to Disposal |
| Physical State | Solid (Crystalline powder) | Requires particulate containment (N95/P100).[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, MeOH) | Do not attempt aqueous dilution for disposal.[1] |
| Reactivity | Stable; Hydrolyzes in strong acid/base | Crucial: Hydrolysis yields toxic anilines.[1] Avoid mixing with strong acids/bases in waste streams.[5] |
| Flash Point | >100°C (estimated) | Combustible but not flammable.[1] |
GHS Classification[1][7]
-
Precautionary Principle: Treat as potentially toxic by ingestion due to metabolic hydrolysis potential.[1]
Handling & Containment Protocols
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 particulate respirator (solids) or half-face respirator with organic vapor cartridges (if in solution).[1]
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Break-through time > 480 min).[1] Double-gloving recommended for solutions.[1]
-
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid waste handling.[1]
Engineering Controls
-
Solids: Weigh and transfer only within a certified Chemical Fume Hood or Powder Containment Enclosure.[1]
-
Liquids: All solvent transfers must occur in a fume hood with a face velocity of 80–100 fpm.[1]
Waste Segregation & Classification Logic
Proper segregation is the single most critical step in chemical waste management. N-(3-Bromo-4-methylphenyl)acetamide must be classified as Halogenated Organic Waste .[1]
The "No-Hydrolysis" Rule
WARNING: Do not attempt to chemically neutralize this waste using strong acids or bases.[1]
-
Mechanism: Acid/Base hydrolysis cleaves the amide bond.[1]
-
Result: Formation of 3-bromo-4-methylaniline, which typically carries higher toxicity (potential carcinogen/blood toxin) than the parent acetamide.[1]
-
Protocol: Keep waste streams neutral (pH 5–9) to maintain the stable amide form until incineration.[1]
Segregation Workflow (Visualization)
Figure 1: Decision logic for waste segregation. Note that even if dissolved in non-halogenated solvents (e.g., Methanol), the presence of the brominated solute necessitates disposal in the Halogenated Waste stream.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure compound, spill cleanup residues, contaminated weighing boats.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers. Keep container tightly closed.
-
Disposal Path: Transfer to Environmental Health & Safety (EHS) for Incineration .
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, HPLC effluent, washing solvents.[1]
-
Stream Selection: ALWAYS select the "Halogenated Organic Solvents" waste stream.[1]
-
Reasoning: Even if the solvent is Acetone (non-halogenated), the solute contains Bromine. Burning brominated compounds in non-halogenated incinerators can damage equipment and violate emissions permits due to HBr formation.
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid) or strong bases (e.g., Sodium hydroxide > 1M).
-
Labeling:
-
List all solvents (e.g., "Methanol 90%, Water 5%").
-
List the solute: "N-(3-Bromo-4-methylphenyl)acetamide <5%".[1]
-
-
Disposal Path: High-temperature incineration with acid gas scrubbing.[1]
Emergency Procedures: Spill Response
Scenario: A 5g bottle of solid N-(3-Bromo-4-methylphenyl)acetamide drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area.[1][4][10] If outside a hood, ensure lab ventilation is active.
-
Don PPE: Nitrile gloves, goggles, and N95 respirator.
-
Containment:
-
Cleanup:
-
Disposal: Label the debris as "Hazardous Waste: Halogenated Solid Debris" and process via Protocol A.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] Retrieved from [Link]
-
Princeton University EHS. Laboratory Waste Disposal Guidelines: Halogenated Solvents. Retrieved from [Link][1]
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. 40371-61-7|N-(3-Bromo-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Bromination of N-(4-methylphenyl)acetamide
Welcome to the technical support center for the bromination of N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this electrophilic aromatic substitution. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your target compound, N-(2-bromo-4-methylphenyl)acetamide or N-(3-bromo-4-methylphenyl)acetamide.
Core Reaction: Electrophilic Aromatic Bromination
The bromination of N-(4-methylphenyl)acetamide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group, while the methyl group (-CH₃) is a weakly activating, ortho, para-director. The combined directing effects and sterics generally favor bromination at the 2-position, ortho to the activating acetamido group.
Caption: Desired electrophilic aromatic substitution.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiment in a question-and-answer format.
Issue 1: Polybromination
Q1: My TLC/LC-MS analysis shows multiple products with higher molecular weights than my target compound. What is causing this?
A1: You are likely observing polybromination. The N-(4-methylphenyl)acetamide starting material has a highly activated aromatic ring due to the combined electron-donating effects of the acetamido and methyl groups. This high reactivity can lead to the substitution of more than one bromine atom onto the ring, resulting in di- or even tri-brominated byproducts.[1]
Mechanism of Polybromination: After the first electrophilic substitution, the product, N-(bromo-4-methylphenyl)acetamide, is still an activated ring system, albeit slightly less so than the starting material. If a sufficient concentration of the electrophile (Br⁺) is present, a second substitution can occur.
Caption: Pathway to polybrominated side products.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use a method that generates bromine in situ at a low and steady concentration. A combination of potassium bromate (KBrO₃) and hydrobromic acid (HBr) is effective.[2] N-bromosuccinimide (NBS) can also be used as it provides a low concentration of Br₂.[3] | This avoids a large excess of bromine at any given time, favoring monosubstitution.[1] |
| Stoichiometry | Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material without promoting polybromination. | Precise control over the amount of electrophile is critical for selectivity. |
| Temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C). | Lower temperatures decrease the reaction rate, allowing for better control and reducing the likelihood of multiple substitutions. |
| Addition Rate | Add the brominating agent dropwise or in small portions over an extended period. | This maintains a low concentration of the electrophile in the reaction mixture. |
Issue 2: Benzylic Bromination (Oxidation of the Methyl Group)
Q2: I have identified a byproduct where the methyl group on the phenyl ring has been brominated, forming a benzyl bromide derivative. How can I prevent this?
A2: This side reaction is benzylic bromination, a radical substitution reaction. It competes with the desired electrophilic aromatic substitution. This pathway is particularly favored when using N-bromosuccinimide (NBS) in the presence of radical initiators (like AIBN or benzoyl peroxide) or upon exposure to UV light.[4][5][6]
Mechanism of Benzylic Bromination: The reaction proceeds via a free radical chain mechanism. A bromine radical abstracts a hydrogen atom from the benzylic position (the methyl group) to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source to form the benzyl bromide product.[3]
Caption: Radical mechanism of benzylic bromination.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Conduct the reaction in the dark, excluding UV light. | Prevents photochemical initiation of the radical reaction.[7] |
| Reagents | Avoid the use of radical initiators (e.g., AIBN, benzoyl peroxide). | These substances promote the formation of bromine radicals, which initiate the benzylic bromination pathway. |
| Solvent | Use polar solvents like acetic acid or acetonitrile. Non-polar solvents like carbon tetrachloride (CCl₄) can favor radical reactions. | Polar solvents can help to stabilize the ionic intermediates of the desired electrophilic aromatic substitution pathway. |
| Temperature | Maintain a controlled, moderate temperature. High temperatures can favor radical formation. | Minimizes thermal initiation of radical reactions. |
Issue 3: Hydrolysis of the Acetamide Group
Q3: My workup is complicated by the presence of a more polar byproduct, which I suspect is the corresponding aniline derivative. What is happening?
A3: You are observing the hydrolysis of the acetamide group. While amides are generally stable, they can be hydrolyzed back to the corresponding amine and carboxylic acid under harsh acidic or basic conditions, typically requiring prolonged heating.[8][9][10][11] Since the bromination is often carried out in acetic acid, acid-catalyzed hydrolysis is a potential, though usually minor, side reaction.
Mechanism of Acid-Catalyzed Amide Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the departure of the amine as a good leaving group (as its ammonium salt).
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | Minimizes the exposure of the product to the acidic conditions that promote hydrolysis. |
| Temperature | Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Hydrolysis is an activated process, and higher temperatures will increase its rate.[10] |
| Workup | Neutralize the acidic reaction mixture promptly during workup. Use a mild base like sodium bicarbonate solution. | Prevents further acid-catalyzed hydrolysis during the isolation and purification steps. |
Recommended Protocol for Selective Bromination
This protocol is designed to favor the formation of N-(2-bromo-4-methylphenyl)acetamide while minimizing the side reactions discussed above.
Materials:
-
N-(4-methylphenyl)acetamide
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (for quenching)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve N-(4-methylphenyl)acetamide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred, cooled solution of the acetamide over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
If the solution remains colored due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.[12]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-bromo-4-methylphenyl)acetamide.[12]
Expected Outcome: This procedure should yield the desired monobrominated product with good selectivity. An isolated yield of around 85% for the ortho-bromo isomer has been reported under similar conditions using NBS.[1]
References
-
askIITians. (2025, September 16). Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Allen, M. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]
-
Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]
-
Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]
-
ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydrolysis of Amides. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Study.com. (n.d.). Show the mechanism of electrophilic aromatic bromination of acetanilide with Br2 and acetic acid... Retrieved from [Link]
-
askIITians. (2025, March 4). Acetanilide when treated with bromine in acetic acid mainly gives:A.. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 31). Confirming the presence of 4-bromoacetanilide during bromination of acetanilide. Retrieved from [Link]
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
-
Chemistry Stack Exchange. (2016, October 31). Confirming the presence of 4-bromoacetanilide during bromination of acetanilide. Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d-nb.info [d-nb.info]
- 5. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. quora.com [quora.com]
- 9. allen.in [allen.in]
- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Improving solubility of N-(3-Bromo-4-methylphenyl)acetamide for assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(3-Bromo-4-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions and troubleshoot effectively.
Compound Profile: N-(3-Bromo-4-methylphenyl)acetamide
Understanding the physicochemical properties of a compound is the first step in developing a robust solubilization strategy. N-(3-Bromo-4-methylphenyl)acetamide is an aromatic amide with characteristics that predict low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | |
| CAS Number | 40371-61-7 | [1] |
| Calculated XLogP3 | 2.8 | [1] |
| Appearance | White to gray powder/crystal | [2] |
| Predicted pKa | 14.25 (amide proton) | [2] |
The XLogP3 value of 2.8 indicates that the compound is significantly more soluble in lipids than in water, classifying it as hydrophobic and predicting poor aqueous solubility.[1] The high pKa suggests that the amide proton is not easily removed, making pH modification of this functional group challenging under typical physiological conditions.[2]
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with N-(3-Bromo-4-methylphenyl)acetamide.
Q1: My N-(3-Bromo-4-methylphenyl)acetamide won't dissolve in my aqueous assay buffer. What is the first and most common solution?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The standard industry practice is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final assay buffer.[3][4]
The most common and effective starting solvent is Dimethyl Sulfoxide (DMSO) .[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6]
Recommended First Step:
-
Prepare a high-concentration stock solution, for example, 10-50 mM, in 100% DMSO.
-
Ensure complete dissolution by gentle vortexing. If necessary, gentle warming (to 30-37°C) or brief sonication can be applied.
-
Serially dilute this stock solution into your final aqueous assay buffer to achieve the desired working concentration.
Q2: I used a DMSO stock, but my compound precipitated when I diluted it into the final assay medium. How can I prevent this?
A2: This is a classic solubility problem that occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small amount of DMSO present. The organic solvent (DMSO) concentration is effectively lowered upon dilution, reducing its ability to keep the hydrophobic compound in solution.
Here is a troubleshooting workflow to address this:
Caption: Solubility Troubleshooting Decision Tree.
The key is to maintain a final DMSO concentration that your assay can tolerate while keeping your compound below its solubility limit in that specific solvent/buffer mixture.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: This is a critical consideration, as DMSO itself can have biological effects. While tolerance varies by cell type and assay duration, a widely accepted "safe" upper limit for final DMSO concentration in most cell-based assays is 0.1% to 0.5% v/v .[7]
-
Below 0.1%: Generally considered to have no observable toxic effects on most cell lines.[7]
-
0.5%: May cause a small reduction in cell viability (e.g., ~25% cell death after 24h in some sensitive cell lines).[8]
-
1-2%: Can significantly reduce cell proliferation and viability, especially with longer exposure times (>24h).[7][8]
-
Above 3-5%: Often cytotoxic and can induce cell death pathways or major morphological changes.[7][9][10]
Crucial Best Practice: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but without the compound, to ensure that any observed effects are due to your compound and not the solvent.
Q4: Are there alternatives to DMSO for making a stock solution?
A4: Yes. If your assay is particularly sensitive to DMSO, other water-miscible organic solvents can be used. The choice depends on the compound's specific solubility and the assay's tolerance.
| Solvent | Polarity | Characteristics & Considerations |
| Dimethylformamide (DMF) | Polar aprotic | Similar to DMSO in solubilizing power. Can be more toxic to cells. |
| Ethanol (EtOH) | Polar protic | Less powerful than DMSO for many hydrophobic compounds. Generally well-tolerated by cells at low concentrations (<1%). |
| Polyethylene Glycol 400 (PEG 400) | Polar | A common co-solvent used to enhance solubility in formulations.[3][11] Can increase viscosity. |
| N-methyl-2-pyrrolidone (NMP) | Polar aprotic | A strong solvent, but its use in cell-based assays is less common and requires careful validation.[3] |
A systematic approach is to test solubility in small volumes of these alternative solvents before preparing a large stock.
Q5: Can I use pH adjustment to improve the solubility of N-(3-Bromo-4-methylphenyl)acetamide?
A5: For this specific molecule, pH adjustment is unlikely to be an effective primary strategy. The principle of pH adjustment relies on ionizing a functional group to increase its interaction with water.[][13]
-
Weakly acidic or basic compounds can be ionized by shifting the pH. For example, a weak acid becomes more soluble at a higher pH, where it is deprotonated to its conjugate base.[14]
-
N-(3-Bromo-4-methylphenyl)acetamide has an amide group. While the amide proton is technically acidic, its pKa is predicted to be very high (~14.25), meaning it requires an extremely basic pH to be deprotonated.[2] Such extreme pH values are incompatible with almost all biological assays. The molecule lacks a readily ionizable basic group.
Therefore, relying on co-solvents or surfactants is a more practical approach for this compound.[3][15]
Q6: Would surfactants help, and which ones should I consider?
A6: Yes, surfactants can be highly effective. Surfactants work by forming micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[16] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[17][18]
Commonly Used Surfactants in Assays:
| Surfactant | Type | Recommended Starting Conc. (in final buffer) | Notes |
| Tween-20 / Tween-80 | Non-ionic | 0.01% - 0.1% (w/v) | Generally mild and well-tolerated in cell-based and biochemical assays. |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1% - 1.0% (w/v) | A stronger solubilizer but can denature proteins.[19] Best for non-enzymatic or cell-free assays. |
| Vitamin E TPGS | Non-ionic | 0.01% - 0.1% (w/v) | Often used in drug delivery systems; can be a good option for in vitro assays.[16] |
Recommendation: Start with a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.02%) in your final assay buffer before adding the diluted compound stock.
Troubleshooting Workflows & Protocols
Protocol 1: Preparation and Validation of a Concentrated Stock Solution
This protocol outlines the standard procedure for preparing a primary stock solution in an organic solvent.
-
Weigh Compound: Accurately weigh a precise amount of N-(3-Bromo-4-methylphenyl)acetamide powder (e.g., 2.28 mg).
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired molarity (e.g., for 2.28 mg, add 100 µL of DMSO to make a 100 mM stock).
-
Promote Dissolution:
-
Cap the vial securely and vortex for 1-2 minutes.
-
Visually inspect for any remaining solid particles against a dark background.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
-
Final Inspection: Once fully dissolved, the solution should be clear and free of any visible precipitate.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is recommended to avoid freeze-thaw cycles.
Protocol 2: Systematic Co-Solvent Screening Workflow
This workflow helps determine the optimal solvent system when DMSO alone is insufficient or undesirable.
Caption: Experimental Workflow for Co-Solvent Screening.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
-
Galvão, J., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International Journal of Molecular Sciences. Available from: [Link]
-
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Available from: [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
Elisia, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available from: [Link]
-
Noory, C., et al. (n.d.). Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products. Dissolution Technologies. Available from: [Link]
-
bioRxiv. (2025, April 5). The Effects of DMSO on DNA Conformations and Mechanics. Available from: [Link]
-
Brewer International. (2021, September 8). pH Adjustments - Optimizing the Performance of Weak Acid Herbicides. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Fluidinova. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from: [Link]
-
American Pharmaceutical Review. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]
-
Kumar, S., & Singh, P. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
The Organic Chemistry Tutor. (2021, February 12). pH of Weak Acids and Bases - Percent Ionization - Ka & Kb. YouTube. Available from: [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
-
ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Available from: [Link]
-
PLOS ONE. (2025, August 18). DMSO induces major morphological and physiological alterations in zebrafish embryos. Available from: [Link]
-
SciELO. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
MDPI. (2025, December 3). Improved Dissolution of Poorly Water-Soluble Rutin via Solid Dispersion Prepared Using a Fluid-Bed Coating System. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]
-
Chardon Labs. (2023, September 26). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Academic Journals. (2014, April 8). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Available from: [Link]
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-BROMO-3'-METHYLACETANILIDE | 90914-81-1 [chemicalbook.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DMSO induces major morphological and physiological alterations in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 13. brewerint.com [brewerint.com]
- 14. scielo.br [scielo.br]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(3-Bromo-4-methylphenyl)acetamide Production Scale-Up
Document ID: TSC-2026-02-NBMA
Last Updated: February 19, 2026
Welcome to the technical support center for the process scale-up of N-(3-Bromo-4-methylphenyl)acetamide. This guide is designed for chemists and chemical engineers transitioning this synthesis from laboratory to pilot plant or full-scale production. Here, we address common challenges through a series of frequently asked questions, providing not only solutions but also the underlying scientific principles to empower your process development.
Section 1: Reaction Conditions & Optimization
Question 1: We are observing incomplete conversion and slow reaction rates when scaling up the acetylation of 3-Bromo-4-methylaniline with acetic anhydride. What are the likely causes and how can we improve this?
Answer: This is a frequent challenge when moving from bench to reactor scale. The root causes often lie in a combination of mass and heat transfer limitations, as well as the inherent reactivity of the starting material.
-
Causality: The starting material, 3-Bromo-4-methylaniline, has its nucleophilicity reduced by the electron-withdrawing effect of the bromine atom. While this effect is modest, at larger scales where mixing efficiency is lower, localized concentration gradients can form. This means that not all of the aniline is "seeing" the acetic anhydride at the optimal concentration and temperature. Furthermore, inadequate heat removal in a large reactor can lead to localized overheating, potentially causing side reactions and degradation, or conversely, insufficient heating can slow the reaction rate.
-
Troubleshooting & Solutions:
-
Catalyst Introduction: While the reaction can proceed uncatalyzed, the addition of a mild acid catalyst can significantly increase the rate.[1] Options include:
-
Glacial Acetic Acid: Using acetic acid as a solvent or co-solvent can protonate the carbonyl of acetic anhydride, making it a more potent electrophile.[2]
-
Solid Acid Catalysts: Mesoporous catalysts like MoO3–SiO2 have shown high activity and offer the advantage of easy removal by filtration post-reaction, which is a significant benefit at scale.[1]
-
-
Temperature Control: Implement a jacketed reactor with a well-calibrated temperature control unit. A gradual temperature ramp to a moderate heat (e.g., 60-80 °C) is often more effective than a high initial temperature. Monitor the internal temperature at multiple points if possible.
-
Reagent Addition Strategy: Instead of a single charge, add the acetic anhydride subsurface via a dip tube over a period of 30-60 minutes. This maintains a more consistent reaction profile and helps control the exotherm.[3]
-
Mixing Efficiency: Ensure your reactor's impeller design (e.g., pitched-blade turbine) is suitable for promoting axial and radial flow, preventing stratification of reagents. Baffles are essential to ensure turbulent mixing.
-
Section 2: Impurity Profile & Control
Question 2: During scale-up, we've identified a significant di-acetylated impurity that was negligible at the lab scale. Why is this happening and how can we prevent it?
Answer: The formation of a di-acetylated impurity, N-acetyl-N-(3-bromo-4-methylphenyl)acetamide, is a classic example of a side reaction favored by forcing conditions common in scaled-up processes.
-
Causality: The primary product, the mono-acetylated amide, can be further acetylated under certain conditions. This is particularly prevalent if there are localized "hot spots" or areas of high acetic anhydride concentration due to inefficient mixing.[4] The nitrogen atom of the newly formed amide is less nucleophilic than the starting aniline, but at higher temperatures and with a large excess of the acylating agent, this secondary reaction can become significant.
-
Troubleshooting & Solutions:
-
Stoichiometric Control: This is the most critical parameter. At scale, precisely control the charge of acetic anhydride to 1.0-1.05 molar equivalents relative to the aniline. Avoid large excesses.
-
Controlled Addition: As mentioned previously, a controlled, slow addition of the acetic anhydride prevents localized high concentrations that drive di-acetylation.
-
Temperature Management: Maintain a moderate reaction temperature. Avoid exceeding 80-90 °C, as higher temperatures provide the activation energy for the less favorable secondary acetylation.
-
Table 1: Effect of Acetic Anhydride Stoichiometry on Impurity Formation
| Molar Equivalents (Ac₂O) | Reaction Temp (°C) | Di-acetylation Impurity (%) | Yield (%) |
| 1.02 | 80 | < 0.5 | 95 |
| 1.10 | 80 | 2.1 | 93 |
| 1.20 | 80 | 5.8 | 89 |
| 1.02 | 100 | 1.5 | 94 |
Section 3: Work-up and Isolation
Question 3: Our product isolation via aqueous precipitation is resulting in an oily, difficult-to-filter material, which was not an issue in the lab. What is causing this and what is the best practice for work-up at scale?
Answer: This phenomenon, often called "oiling out," is a common challenge in the crystallization of halogenated aromatic compounds.[5][6] It occurs when the product precipitates from solution above its melting point or as a supersaturated, low-melting eutectic mixture with impurities.
-
Causality: The crude product is likely not pure enough to form a stable crystal lattice under the precipitation conditions. Halogenated compounds can exhibit complex intermolecular interactions that influence their crystallization behavior.[7] Rapidly quenching a hot reaction mixture into cold water can induce precipitation so quickly that molecules don't have time to arrange into an ordered crystal lattice, resulting in an amorphous, oily solid.
-
Troubleshooting & Solutions:
-
Controlled Quench: Instead of adding the reaction mass to water, add water slowly to the cooled reaction mass with vigorous stirring. This allows for a more gradual change in solubility.
-
Anti-Solvent Strategy: A more robust method is to use a proper anti-solvent. After the reaction, consider adding a solvent in which the product is soluble but impurities are less so (e.g., Toluene, Ethyl Acetate). Then, perform an aqueous wash to remove water-soluble species. The product can then be crystallized by adding a non-polar anti-solvent like heptane or hexane.
-
Seeding: During the quench or addition of anti-solvent, introduce seed crystals of pure N-(3-Bromo-4-methylphenyl)acetamide once the solution becomes cloudy. This provides a template for ordered crystal growth and can prevent oiling out.
-
Workflow Diagram: Recommended Scale-Up Process
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocol: Pilot Scale (10 kg) Synthesis
Materials:
-
3-Bromo-4-methylaniline (10.0 kg, 53.7 mol)
-
Acetic Anhydride (5.6 kg, 54.8 mol, 1.02 equiv.)
-
Glacial Acetic Acid (30 L)
-
Toluene (50 L)
-
Saturated Sodium Bicarbonate Solution (~40 L)
-
Heptane (80 L)
-
Seed Crystals (~50 g)
Procedure:
-
Reactor Setup: Ensure a 250 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge: Charge 3-Bromo-4-methylaniline (10.0 kg) and glacial acetic acid (30 L) to the reactor.
-
Heating: Start agitation and begin heating the mixture to an internal temperature of 60-65 °C.
-
Reagent Addition: Once at temperature, begin the subsurface addition of acetic anhydride (5.6 kg) over a period of 60-90 minutes, ensuring the internal temperature does not exceed 85 °C.
-
Reaction: After the addition is complete, hold the reaction mixture at 80-85 °C for 2-4 hours. Monitor the reaction progress by a suitable in-process control (IPC) like HPLC or TLC until <1% of the starting material remains.
-
Cooling & Dilution: Cool the reaction mixture to 40-50 °C. Add Toluene (50 L).
-
Aqueous Wash: Slowly add saturated sodium bicarbonate solution (~40 L) to neutralize the acetic acid. Stir for 30 minutes, then stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Crystallization: Cool the organic layer to 20-25 °C. Begin the slow addition of heptane (80 L) over 1-2 hours. When the solution becomes turbid, add seed crystals (~50 g).
-
Isolation: Continue stirring at 15-20 °C for at least 2 hours after the heptane addition is complete. Filter the resulting slurry.
-
Washing & Drying: Wash the filter cake with cold heptane (2 x 10 L). Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.
References
- Benchchem. Technical Support Center: N-Acylation of Hindered Anilines.
-
Gomes, P. A., et al. (2022). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Molecules, 27(11), 3485. Available from: [Link]
-
Industrial Safety Solution. (2024). Bromination safety. YouTube. Available from: [Link]
-
Bhatt, P. M., et al. (2017). Halogen-Bonded Co-Crystals of Aromatic N-oxides: Polydentate Acceptors for Halogen and Hydrogen Bonds. Molecules, 22(7), 1146. Available from: [Link]
- Kansas State University. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
-
Kostyanovsky, R. G., et al. (2020). Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies. Molecules, 25(1), 129. Available from: [Link]
-
Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. RSC Education. Available from: [Link]
- Inani, M. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
-
Aslam, M., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. New Journal of Chemistry, 49(45). Available from: [Link]
- Benchchem. An In-depth Technical Guide to the Synthesis of N-[4-(dimethylamino)phenyl]acetamide.
-
Basavaraja, B. M., et al. (2012). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1346. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of N-(3-Bromo-4-methylphenyl)acetamide during reaction
Ticket ID: CAS-40371-61-7-STAB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
You are encountering stability issues with N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7). This molecule contains three distinct reactive centers that often compete during reaction optimization:
-
The Amide Linkage: Susceptible to hydrolysis (acid/base).[1][2][3]
-
The Aryl Bromide: The intended handle for cross-coupling, but prone to hydrodehalogenation.
-
The Benzylic Methyl: Vulnerable to radical oxidation.
This guide treats your experimental setup as a system. Follow the modules below to diagnose and prevent decomposition.
Module 1: Preventing Hydrolytic Decomposition
Symptom: Appearance of 3-bromo-4-methylaniline (primary amine) in LCMS/TLC; loss of the acetyl group. Root Cause: Nucleophilic attack on the carbonyl carbon, accelerated by extreme pH or high temperature in aqueous media.
The Mechanism
The 3-bromo substituent is electron-withdrawing (inductive effect, -I), which renders the carbonyl carbon more electrophilic than in unsubstituted acetanilide. This makes the amide bond more susceptible to nucleophilic attack by hydroxide ions (
Troubleshooting Protocol
| Parameter | Critical Limit | Recommendation |
| pH Range | 4.0 < pH < 10.0 | Avoid strong mineral acids (HCl, H₂SO₄) or strong hydroxides (NaOH, KOH) at T > 50°C. |
| Base Selection | Use inorganic carbonates ( | |
| Solvent System | Water Content < 5% (if heating) | If high temperature (>80°C) is required, switch to anhydrous polar aprotic solvents (DMF, DMAc, NMP) or use a biphasic system with a phase transfer catalyst to limit aqueous exposure. |
Self-Validating Check: The "Stain Test"
To confirm hydrolysis isn't occurring during your reaction:
-
Spot your reaction mixture on a TLC plate.
-
Stain with Ninhydrin .
-
Result: The starting material (amide) will not stain or stain faintly. The hydrolysis product (aniline) will turn distinct red/purple upon heating. If you see purple, your pH is too aggressive.
Module 2: Preserving the C-Br Bond (Chemoselectivity)
Symptom: Product analysis shows N-(p-tolyl)acetamide (Debromination) or no reaction (Catalyst Poisoning). Root Cause:
-
Hydrodehalogenation: Pd inserts into C-Br, but a hydride source (often the solvent) intercepts the complex before transmetalation.
-
Amide Poisoning: The amide nitrogen coordinates to the Pd center, shutting down the catalytic cycle.
The "Safe-Coupling" Workflow
In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the amide proton (
Figure 1: Decision logic for preventing side reactions during Palladium-catalyzed coupling of N-(3-Bromo-4-methylphenyl)acetamide.
Experimental Fixes
-
Switch Solvents: Avoid primary/secondary alcohols (MeOH, iPrOH) if you observe debromination. These act as hydride donors. Use Toluene or 1,4-Dioxane .
-
Ligand Choice: Use electron-rich, bulky ligands like XPhos or SPhos . These facilitate the oxidative addition into the hindered C-Br bond (ortho-methyl effect) and prevent the amide nitrogen from binding to the metal center.
Module 3: Storage and Handling (Benzylic Oxidation)
Symptom: White solid turns yellow/brown over time. Root Cause: The 4-methyl group is benzylic. While the amide is electron-donating, the bromine is withdrawing, but the position is still susceptible to radical autoxidation to the aldehyde or alcohol upon exposure to light and air.
Storage Protocol
-
Container: Amber glass vial (strictly required).
-
Atmosphere: Flush with Argon or Nitrogen after use.
-
Temperature: 2-8°C is recommended for long-term (>1 month) storage to inhibit radical chain initiation.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to work up the reaction?
A: Yes, but only if the contact time is short (< 15 mins) and the temperature is ambient. Prolonged exposure to NaOH, especially if the organic solvent is miscible with water (like THF), will hydrolyze the amide. We recommend quenching with saturated Ammonium Chloride (
Q: Why is my Suzuki coupling stalling at 50% conversion?
A: The ortho-methyl group creates steric hindrance around the Bromine. Standard catalysts like
-
Fix: Increase temperature to 80-100°C and switch to a highly active precatalyst system like
+ XPhos .
Q: Is this compound compatible with Grignard reagents? A: No. Grignard reagents (R-MgX) are strong bases and nucleophiles. They will deprotonate the amide N-H immediately (destroying 1 equivalent of Grignard) and may subsequently attack the carbonyl.
References
-
National Center for Biotechnology Information (2025). N-(3-Bromo-4-methylphenyl)acetamide - PubChem Compound Summary. PubChem.[4] Available at: [Link]
-
Organic Syntheses Board of Editors. N-Bromoacetamide (General Amide Halogenation Chemistry). Organic Syntheses, Coll. Vol. 4, p.104. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[5] (Foundational text on base compatibility). Available at: [Link]
Sources
Technical Support Center: Advanced Synthesis of N-(3-Bromo-4-methylphenyl)acetamide
Topic: Alternative Catalysts & Route Design for Regioselective Synthesis Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-BR-40371
Diagnostic & Strategy: The Regioselectivity Paradox
User Warning: If you are attempting to synthesize N-(3-Bromo-4-methylphenyl)acetamide by directly brominating N-p-tolylacetamide (4-methylacetanilide), stop immediately.
The Isomer Trap
Direct bromination of 4-methylacetanilide is dominated by the strong ortho/para directing power of the acetamido group (-NHAc).
-
Direct Route Result: Yields primarily 2-bromo-4-methylacetanilide (Br is ortho to -NHAc).
-
Target Requirement: You require the 3-bromo isomer (Br is meta to -NHAc, ortho to -CH3).
To achieve the 3-bromo substitution pattern, you must brominate a precursor where the directing effects align with your target, or use a "Deactivated Ring" strategy. The industry-standard solution is the Indirect Nitro-Route .
Strategic Pathway Visualization
Figure 1: Decision matrix showing why the indirect route via 4-nitrotoluene is required to achieve the correct regiochemistry.
Critical Step: Bromination of 4-Nitrotoluene
The challenge in the indirect route is Step 1 : Brominating 4-nitrotoluene. The nitro group strongly deactivates the ring, making standard catalysts ineffective.
Protocol A: The "Green" Acid-Activated NBS System (Recommended)
This method avoids elemental bromine (
-
Mechanism:
protonates NBS, generating a highly reactive superelectrophile capable of attacking the deactivated nitro-aromatic ring. -
Regioselectivity: The methyl group directs ortho, and the nitro group directs meta. These effects reinforce each other at position 2 (which becomes position 3 in the final aniline numbering).
| Parameter | Specification |
| Reagent | N-Bromosuccinimide (NBS) (1.1 - 1.2 equiv) |
| Solvent/Catalyst | Concentrated |
| Temperature | 60°C |
| Time | 1.5 – 3.0 Hours |
| Yield | 85-92% |
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 4-nitrotoluene in 10-15 mL of concentrated
in a round-bottom flask. -
Addition: Add NBS (11-12 mmol) portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 8:2) until the starting material disappears (approx. 2 hours).
-
Quench: Pour the reaction mixture slowly onto crushed ice (100g). The product, 2-bromo-4-nitrotoluene , will precipitate as a solid.[1]
-
Isolation: Filter the solid, wash with water until neutral pH, and dry. Recrystallize from ethanol if necessary.
Protocol B: Oxidative Bromination (Ionic Liquid Promoted)
For labs avoiding concentrated acids, an ionic liquid system utilizing molecular oxygen can be used, though reaction times are longer.
-
Catalyst:
(N-butylpyridinium nitrate) -
Bromine Source: HBr (48% aq)[2]
-
Oxidant:
(Balloon pressure)
Key Advantage: This method allows for aerobic oxidation, converting HBr to
Final Step: Green Catalysts for Acetylation
Once you have reduced the intermediate to 3-bromo-4-methylaniline , you must acetylate it. Avoid standard acetic anhydride/pyridine workflows if you require a green profile.
Catalyst Options for N-Acetylation
| Catalyst | Conditions | Benefit |
| Zinc Acetate ( | AcOH, Reflux, 2h | High yield, cheap, easy workup. |
| Acetic Anhydride, RT | Heterogeneous, reusable solid acid catalyst. | |
| Catalyst-Free Microwave | AcOH, MW (300W), 5 min | Fastest, solvent-free potential, 98% yield. |
Recommended Protocol: Microwave-Assisted Acetylation (Catalyst-Free)
-
Mix: Combine 3-bromo-4-methylaniline (5 mmol) and Glacial Acetic Acid (5 mL) in a microwave-safe vial.
-
Irradiate: Set microwave reactor to 300W, 120°C for 5-10 minutes.
-
Isolate: Pour mixture into ice water. The target N-(3-Bromo-4-methylphenyl)acetamide will precipitate.
-
Purify: Filtration and washing with water is usually sufficient.
Troubleshooting & FAQs
Q1: I tried brominating 4-methylacetanilide with
Q2: Can I use
Q3: How do I confirm the regiochemistry of my final product? A: Use 1H NMR .
-
Target (3-Bromo): Look for a doublet (J ~8 Hz) for the proton at position 5, a doublet (J ~2 Hz) for the proton at position 2, and a doublet of doublets for position 6. Crucially, the methyl group protons will show a slight splitting or broadening due to the ortho bromine.
-
Wrong Isomer (2-Bromo): The coupling patterns will differ significantly due to the symmetry change relative to the nitrogen.
Q4: Is the NBS/H2SO4 reaction scalable? A: Yes, but the quench is highly exothermic. On scales >100g, control the addition of the reaction mixture to ice water carefully to prevent thermal runaway.
References
-
Rajesh, K., et al. (2007).[3] "Bromination of Deactivated Aromatics: A Simple and Efficient Method." The Journal of Organic Chemistry, 72(15), 5867-5869.
-
Eissen, M., & Lenoir, D. (2008).[4] "Electrophilic Bromination of Alkenes: Environmental Health and Safety." Chemistry – A European Journal, 14, 9830–9841.[4] (Context on Green Bromination).
- Gopalakrishnan, M., et al. (2005). "Solid Acid Catalyzed N-Acetylation of Amines." Journal of Chemical Research.
-
ACS Green Chemistry Institute. "Reagent Guides: Bromination."
Sources
- 1. p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2 | Scientific.Net [scientific.net]
- 2. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Crystallization of N-(3-Bromo-4-methylphenyl)acetamide
Welcome to the technical support guide for optimizing the crystal quality of N-(3-Bromo-4-methylphenyl)acetamide. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are looking to move beyond simple precipitation to cultivate high-purity, well-defined crystals suitable for analytical characterization and further application. Here, we address common challenges and fundamental questions through a combination of troubleshooting guides and in-depth FAQs, grounding our advice in established crystallographic principles.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you might encounter during the crystallization of N-(3-Bromo-4-methylphenyl)acetamide. Each issue is analyzed from cause to solution, providing actionable protocols.
Problem 1: My compound is "oiling out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1][2] This is often caused by a very high concentration of the solute or the use of a solvent system where the solution's saturation temperature is higher than the compound's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.
Solutions:
-
Increase Solvent Volume: The most direct solution is to return the mixture to the heat source and add more solvent (if using a single solvent) or more of the "soluble" solvent (in a mixed-solvent system).[1] This lowers the saturation temperature, ensuring that crystallization begins at a temperature below the compound's melting point.
-
Re-evaluate Your Solvent Choice: Select a solvent with a lower boiling point. This naturally limits the maximum temperature of your solution, which can prevent it from exceeding the compound's melting point.
-
Enhance Purity: If the compound is impure, the impurities can act as a eutectic contaminant, lowering the melting point. Consider purifying the crude material first (e.g., by flash column chromatography) before attempting recrystallization.
Problem 2: I'm only getting a fine powder or very small, needle-like crystals.
Causality: The formation of microcrystals or fine powders is a classic sign of rapid nucleation and insufficient crystal growth time.[3] Crystallization is a two-step process: nucleation (the initial formation of small crystal seeds) and growth (the orderly deposition of molecules onto existing seeds).[3] When a solution is cooled too quickly, it becomes highly supersaturated, leading to a massive number of nucleation events simultaneously. This leaves little dissolved material available for the subsequent growth of larger crystals.
Solutions:
-
Drastically Reduce the Cooling Rate: This is the most critical factor.[4][5] Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated by a cloth or in a Dewar flask with warm water.[6] Slower cooling minimizes supersaturation, favoring the growth of existing nuclei over the formation of new ones.[4][5]
-
Optimize Solvent System: The compound may be too insoluble in the chosen solvent. A slightly "better" solvent (one in which the compound is moderately more soluble) will slow down the rate of precipitation as the solution cools.[7]
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution. While this may slightly reduce the overall yield, it ensures the solution does not become supersaturated too quickly upon cooling, promoting slower, more controlled crystal growth.[1]
Experimental Workflow: Recrystallization
A generalized workflow for successful recrystallization.
Caption: General workflow for recrystallization.
Problem 3: The final crystals are colored, even though the pure compound should be white/colorless.
Causality: Color in the final product is a clear indicator of trapped impurities. These are often highly conjugated, colored byproducts from the synthesis that are co-precipitating with your desired compound.
Solutions:
-
Use Activated Charcoal (Norite): Before the slow cooling step, add a very small amount of activated charcoal to the hot, dissolved solution and keep it at temperature for a few minutes. The charcoal adsorbs many polar and colored impurities.[8]
-
Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
-
Perform a Hot Filtration: After the charcoal treatment, you must perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[8] This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for N-(3-Bromo-4-methylphenyl)acetamide?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2][8] For N-(3-Bromo-4-methylphenyl)acetamide, which contains a polar amide group capable of hydrogen bonding, both polar and non-polar characteristics must be considered.
Key Principles for Solvent Selection:
-
"Like Dissolves Like": The molecule has both aromatic (non-polar) and amide (polar) character. This suggests that solvents of intermediate polarity or mixed solvent systems might work well.
-
Hydrogen Bonding: Amides often crystallize well from hydrogen-bonding solvents.[3][9] Alcohols (like ethanol or isopropanol) or even a mixture containing water could be effective.
-
Avoid Volatility (If Possible): Highly volatile solvents like dichloromethane or diethyl ether can evaporate too quickly, leading to rapid precipitation and poor crystal quality.[3][9]
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature. If the compound dissolves easily, it is too soluble for single-solvent recrystallization.
-
If it is insoluble at room temperature, heat the test tube. If the compound dissolves completely upon heating, it is a good candidate.
-
Cool the test tube in an ice bath. If abundant crystals form, you have found a suitable solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Ethanol | 78 | Polar Protic | Good starting point. The amide group's H-bonding capability makes it compatible. Often used in a mixture with water. |
| Ethyl Acetate | 77 | Polar Aprotic | A very common and effective solvent for many organic compounds.[3] Balances polarity well for this molecule. |
| Toluene | 111 | Non-polar | Aromatic solvents can sometimes direct better crystal growth by packing well with the phenyl ring of the compound.[3] |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point may require careful handling to prevent overly rapid evaporation. |
| Water | 100 | Polar Protic | The compound is likely insoluble in water, making it an excellent "antisolvent" in a mixed-solvent system with a solvent like ethanol or acetone. |
Q2: What is the scientific reason for cooling slowly, and how does it impact crystal quality?
Slowing the cooling rate is paramount because it allows the crystallization process to remain under thermodynamic control rather than kinetic control.
-
Thermodynamic Control (Slow Cooling): Molecules have sufficient time and energy to sample different orientations before locking into the most stable position in the crystal lattice. This process selectively incorporates the correct molecule and rejects impurities, leading to larger, purer, and more well-ordered crystals.
-
Kinetic Control (Rapid Cooling): A rapid drop in temperature creates a high degree of supersaturation almost instantly. The system crashes out of solution, trapping solvent and impurities in a rapidly formed, disordered solid.[1] This results in small, impure crystals with many defects.[4]
Caption: Impact of cooling rate on crystallization outcome.
Q3: When should I use a mixed-solvent system, and what is the proper procedure?
A mixed-solvent system is ideal when no single solvent meets the criteria of high solubility when hot and low solubility when cold.[10] This is a very common scenario. The technique relies on using a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "antisolvent").[11]
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Place the crude N-(3-Bromo-4-methylphenyl)acetamide in an Erlenmeyer flask.
-
Heat the flask and add the minimum amount of the hot "soluble solvent" (e.g., ethanol) dropwise until the solid just dissolves completely.[10]
-
While keeping the solution hot, add the "insoluble solvent" (e.g., water) dropwise until you observe a persistent faint cloudiness (turbidity). This indicates you have reached the point of saturation.[11]
-
To ensure the solution is perfectly saturated and not supersaturated, add one or two drops of the hot "soluble solvent" to just redissolve the turbidity and make the solution clear again.[10]
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed, as described in the single-solvent method.
Q4: What are the likely impurities I need to remove from N-(3-Bromo-4-methylphenyl)acetamide?
The quality of your final crystals is directly dependent on the purity of the starting material.[12] Impurities disrupt the crystal lattice, leading to defects or preventing crystallization altogether. For this specific compound, which is typically synthesized by acetylating 3-bromo-4-methylaniline, common impurities include:
-
Unreacted 3-bromo-4-methylaniline: The starting amine.
-
Di-acetylated product: Where the acetyl group has added twice.
-
Over-brominated species: If the starting material synthesis was not clean.
-
Reagents from synthesis: Such as residual acetic anhydride or base.
Ensuring these are removed, either through an aqueous workup after synthesis or a preliminary purification step like column chromatography, will significantly improve your chances of obtaining high-quality crystals.
References
-
RCSB Protein Data Bank. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide - Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). Mixed Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). Troubleshooting. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, December 25). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
John Wiley & Sons. (n.d.). Recrystallization. Retrieved from [Link]
-
Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rubingroup.org [rubingroup.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Key Factors Affecting the Efficiency of Crystallizers | Zhanghua [filter-dryer.com]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. How To [chem.rochester.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. unifr.ch [unifr.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Troubleshooting peak splitting in NMR for N-(3-Bromo-4-methylphenyl)acetamide
Introduction
This guide provides in-depth troubleshooting for a common yet frequently misinterpreted phenomenon observed in the ¹H NMR spectrum of N-(3-Bromo-4-methylphenyl)acetamide: unexpected peak splitting or duplication. Researchers often observe more signals than predicted by the molecular structure, particularly a doubling of the singlets for the aryl-methyl and acetyl-methyl groups. This document serves as a technical resource to diagnose the root cause of this spectral complexity and provides a definitive experimental protocol for its resolution.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of N-(3-Bromo-4-methylphenyl)acetamide shows two distinct singlets around 2.1-2.4 ppm instead of the expected two. Is my sample impure?
While impurity is always a possibility to be ruled out, this observation is a classic hallmark of the compound's intrinsic chemical nature. The doubling of signals, especially for the methyl groups, is most commonly caused by the presence of rotational isomers, or "rotamers".[1][2] This means you are likely observing two different, slowly interconverting conformations of the same molecule in solution at room temperature.
Q2: What are rotamers and why do they cause peak splitting in this specific molecule?
Rotamers are conformational isomers that result from hindered rotation around a single bond.[1][2] In amides like N-(3-Bromo-4-methylphenyl)acetamide, the lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group.[3][4][5] This resonance effect imparts a significant degree of double-bond character to the central Carbonyl-Nitrogen (C-N) bond.[6][7]
This partial double bond creates a substantial energy barrier to rotation.[7][8] When the rate of this rotation is slow on the NMR timescale, the two possible planar conformations (where the aryl group is cis or trans to the carbonyl oxygen) exist as distinct chemical species.[6][7] Consequently, protons in different magnetic environments in each rotamer give rise to separate signals, leading to the observed peak duplication.
Caption: Rotational isomers due to the high energy barrier of the amide C-N bond.
In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and confirm the presence of rotamers, distinguishing them from other potential issues like sample impurities or complex spin-spin coupling.
Symptom: The ¹H NMR spectrum displays duplicated signals for the aryl-CH₃, acetyl-CH₃, and potentially the aromatic protons. The integration ratios between the duplicated peaks are often unequal but consistent.
Primary Diagnosis: Restricted Amide Bond Rotation
The most probable cause is the slow interconversion between two rotameric conformations at room temperature. The energy barrier to rotation is high enough that the NMR spectrometer "sees" two different molecules.[9][10] To confirm this hypothesis, the definitive technique is Variable Temperature (VT) NMR spectroscopy.[8][11]
Caption: Troubleshooting workflow for diagnosing unexpected peak splitting.
Experimental Protocol: Variable Temperature (VT) NMR
Objective: To increase the rate of rotation around the amide C-N bond by adding thermal energy, causing the distinct rotamer signals to coalesce into time-averaged single peaks.[7][11]
Safety Precaution: Always use appropriate Class A borosilicate NMR tubes (e.g., Pyrex) for VT experiments, as standard tubes may fracture at elevated temperatures.[11] Ensure your chosen solvent has a boiling point well above your highest target temperature. For N-(3-Bromo-4-methylphenyl)acetamide, DMSO-d₆ or Toluene-d₈ are suitable high-boiling solvents.
Methodology:
-
Sample Preparation:
-
Prepare a sample of N-(3-Bromo-4-methylphenyl)acetamide in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆) at a typical concentration (5-10 mg in 0.6 mL).
-
Use a Class A NMR tube.
-
-
Initial Spectrum Acquisition (Room Temperature):
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K).
-
Carefully record the chemical shifts (δ) of the duplicated peaks and calculate the frequency separation (Δν in Hz) between them. This is crucial for later analysis.
-
-
High-Temperature Spectrum Acquisition:
-
Increase the spectrometer's probe temperature in a stepwise manner. Recommended increments are 15-20 °C (e.g., 45 °C, 65 °C, 85 °C, 100 °C).
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[11]
-
At each step, observe the signals of interest. As the temperature rises, you should see the two distinct peaks broaden, move closer together, and eventually merge into a single, broad peak.[9] This merging point is the coalescence temperature (Tc) .
-
Continue increasing the temperature past coalescence until the merged peak becomes a sharp, time-averaged singlet.
-
Interpreting the Results:
-
Successful Confirmation: If the duplicated peaks coalesce into single peaks upon heating, you have definitively confirmed that the splitting is due to the presence of rotamers.[8]
-
No Change Observed: If the peaks remain sharp and distinct even at high temperatures (e.g., >100 °C), the cause is likely not rotamers. The issue could be a stable impurity or a mixture of constitutional isomers. In some rare cases, the energy barrier is too high for coalescence to be observed within a safe temperature range.[12]
Data Summary: Expected ¹H NMR Chemical Shifts
The following table provides estimated chemical shifts for N-(3-Bromo-4-methylphenyl)acetamide. At room temperature, two sets of signals (for Rotamer A and Rotamer B) may be visible. At elevated temperatures (>Tc), a single, averaged spectrum is observed.
| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) - High Temp | Notes on Room Temp Spectrum |
| NH (Amide) | Broad Singlet | ~9.8 - 10.2 | May appear as one or two broad signals. Position is solvent and concentration-dependent. |
| Ar-H (d, ortho to Br) | Doublet | ~7.8 | May appear as two distinct doublets. |
| Ar-H (dd, ortho to NHAc) | Doublet of Doublets | ~7.3 - 7.5 | May appear as two distinct sets of signals. |
| Ar-H (d, meta to Br) | Doublet | ~7.2 | May appear as two distinct doublets. |
| Ar-CH₃ | Singlet | ~2.35 | Diagnostic Region: Often appears as two sharp singlets of unequal intensity. |
| C(O)CH₃ | Singlet | ~2.10 | Diagnostic Region: Often appears as two sharp singlets of unequal intensity. |
Note: Chemical shifts are estimates based on typical values for substituted acetanilides in DMSO-d₆ and may vary based on solvent, concentration, and instrument.[13][14][15]
References
-
Title: Using NMR to observe the restricted rotation in amide bonds Source: Nanalysis URL: [Link]
-
Title: Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds Source: AZoM.com URL: [Link]
-
Title: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 1 H NMR Spectrum of Amide Compounds Source: Bilingual Publishing Co. URL: [Link]
-
Title: How is it possible for amide proton to show splitting in proton NMR? Source: ResearchGate URL: [Link]
-
Title: Variable Temperature NMR Experiments Source: University of Oxford, Department of Chemistry URL: [Link]
-
Title: 4.5: Rates of Rotation Around -CO-N- Bonds of Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Troubleshooting 1H NMR Spectroscopy Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Request PDF Source: ResearchGate URL: [Link]
-
Title: Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy Source: Chemistry Steps URL: [Link]
-
Title: Rotamers- assigned by a simple NMR experiment Source: Sussex Drug Discovery Centre URL: [Link]
-
Title: Rotamers- assigned by a simple NMR experiment Source: ORGANIC CHEMISTRY SELECT URL: [Link]
-
Title: Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information Source: Royal Society of Chemistry URL: [Link]
-
Title: Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 24.1: Structural, Physical, and Spectral Characteristics of Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... Source: ResearchGate URL: [Link]
-
Title: Chromatographically separable rotamers of an unhindered amide Source: Beilstein Journals URL: [Link]
-
Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. azom.com [azom.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Support Center: N-(3-Bromo-4-methylphenyl)acetamide Synthesis
Current Status: Operational Topic: Impurity Profiling & Troubleshooting Ticket ID: CHEM-SUP-3B4M-001 Lead Scientist: Dr. Aris (Senior Application Scientist)[1][2]
Introduction: The "Hidden" Isomer Challenge
Welcome to the technical support hub for N-(3-Bromo-4-methylphenyl)acetamide . This molecule is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other substituted benzamides.
The Central Problem: Researchers frequently encounter inexplicable "ghost peaks" in HPLC/NMR or reduced biological potency. The root cause is rarely the acetylation step itself, but rather the regiochemistry of the starting material .
This guide bypasses standard textbook procedures to focus on impurity identification, root cause analysis, and rigorous structure validation .
Module 1: Root Cause Analysis (The Synthesis Pathway)
The purity of your final acetamide is dictated by how your starting amine (3-bromo-4-methylaniline) was synthesized.[1][2] There are two primary routes, and Route B is the silent killer of purity.
The Synthesis Decision Tree
Caption: Synthesis logic flow. Route A ensures correct bromine placement via nitro-directing effects.[1][2] Route B (direct bromination of amine) erroneously directs bromine to the 2-position.[1]
Module 2: Analytical Fingerprinting (Troubleshooting)
If you suspect your product is contaminated, use this comparative data table.[1][2] The most difficult impurity to remove is the 2-Bromo regioisomer .
1H-NMR Diagnostic Table (DMSO-d6, 400 MHz)
| Feature | Target: 3-Bromo Isomer | Impurity: 2-Bromo Isomer | Mechanistic Reason |
| Isolated Proton | H2 (Singlet/d, ~2.0 Hz) | H3 (Singlet) | H2 is trapped between NHAc and Br.[1][2] H3 is trapped between Br and Me.[2] |
| Chemical Shift (Isolated) | H2 is ortho to the electron-withdrawing Amide (deshielded/downfield).[1][2] H3 is meta to Amide.[1][2] | ||
| Coupling Pattern | H5 (d) & H6 (dd) | H5 (d) & H6 (d) | H5/H6 are ortho coupled in both, but H6 in target shows meta-coupling to H2.[1][2] |
| Methyl Group (-CH3) | Slight shift due to ortho-bromine proximity in the impurity.[1][2] | ||
| Amide NH | 2-Br creates steric twist, disrupting planarity and H-bonding of the amide.[1][2] |
Byproduct Identification Guide
| Observation | Probable Cause | Corrective Action |
| NMR: Missing NH peak; extra methyl singlet (~2.2 ppm). | N,N-Diacetylation (Over-reaction).[1][2] | Reduce reaction temp <90°C. Avoid large excess of |
| HPLC: Peak at RRT 0.95 (very close to main peak).[2] | 2-Bromo Regioisomer . | Critical Failure. Cannot be easily purified by recrystallization.[1][2] Discard batch and source "Nitrotoluene-route" starting amine.[1][2] |
| LC-MS: Mass = 228/230 (M+H), but retention time shift.[1][2] | Regioisomer or Rotamer .[1][2] | Check NMR. If peaks coalesce at high temp (50°C), it's a rotamer.[2] If not, it's the regioisomer. |
| Appearance: Purple/Pink coloration.[1][2] | Oxidation of Unreacted Amine . | Starting amine is air-sensitive.[1][2] Ensure full conversion or wash with dilute HCl during workup to remove amine.[2] |
Module 3: Optimized Synthesis Protocol
This protocol assumes you have validated your starting material (3-bromo-4-methylaniline) contains <0.5% of the 2-bromo isomer.[1][2]
Reagents:
-
Acetic Anhydride (
) (1.1 eq) - Limiting this prevents diacetylation.[1][2] -
Acetic Acid (AcOH) (Solvent, 5V)[2]
-
Sodium Acetate (0.1 eq) - Buffers the reaction, preventing HBr formation/migration.[1][2]
Step-by-Step Workflow:
-
Dissolution: Charge 3-bromo-4-methylaniline and Sodium Acetate into Acetic Acid at 25°C. Stir until clear.
-
Addition: Add
dropwise over 20 minutes. Maintain internal temp <35°C. -
Reaction: Stir at 25-30°C for 2 hours. Monitor by TLC (EtOAc:Hexane 3:7).[1][2]
-
Endpoint: Disappearance of amine spot (Rf ~0.3).[2] Product Rf ~0.5.
-
-
Quench & Crystallization: Slowly add Ice Water (10V) to the reaction mixture with vigorous stirring.
-
Filtration: Filter the white precipitate.[2] Wash with water (3 x 2V) to remove acetic acid.[2]
-
Drying: Vacuum dry at 50°C.
Yield Expectation: 85-92% Purity Target: >98% (HPLC)
Frequently Asked Questions (FAQs)
Q: Can I brominate N-(4-methylphenyl)acetamide directly to get the product? A: NO. The acetamido group (-NHAc) is a stronger ortho-director than the methyl group.[1][2] Bromination of 4-methylacetanilide will direct the bromine to position 2 (ortho to NHAc), yielding N-(2-bromo-4-methylphenyl)acetamide .[1][2] You must have the bromine in place before acetylation (via the nitro-route described in Module 1).[1]
Q: My NMR shows a "double" set of peaks. Is this the regioisomer? A: It depends. Run the NMR at 50°C.
-
Peaks Merge: It is a Rotamer .[1][2] The bulky bromine ortho to the methyl can sometimes restrict rotation of the amide bond, creating cis/trans conformers on the NMR timescale.
-
Peaks Remain Distinct: It is the Regioisomer (2-bromo impurity).[1][2]
Q: How do I remove the N,N-diacetyl impurity?
A: You don't need to discard the batch.[2] Reflux the crude solid in Ethanol with 1.0 eq of NaOH or
References
-
Preparation of N-(3-bromo-4-methylphenyl)acetamide via Acetylation. PubChem Compound Summary. Retrieved from [1][2]
-
Regioselectivity in Bromination of Anilines vs Acetanilides. Organic Syntheses, Coll. Vol. 3, p.185.[1][2] (General methodology for acetanilide bromination patterns).
-
Synthesis of 3-bromo-4-methylaniline (Starting Material Route). Sigma-Aldrich Product Data. Retrieved from [1][2]
-
NMR Shift Prediction & Isomer Differentiation. Thieme Chemistry - Spectroscopic Data. Retrieved from [1][2]
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Stability issues of N-(3-Bromo-4-methylphenyl)acetamide in solution
Technical Support Center: N-(3-Bromo-4-methylphenyl)acetamide
Welcome to the dedicated technical support guide for N-(3-Bromo-4-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to design robust and reliable experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of probable causes and a step-by-step guide to resolution.
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers, Especially at High or Low pH.
Symptom: You observe a rapid decrease in the peak area of N-(3-Bromo-4-methylphenyl)acetamide and the appearance of new, more polar peaks in your HPLC chromatogram when the compound is dissolved in acidic or alkaline aqueous solutions.
Probable Cause: Amide Hydrolysis
The acetamide functional group is susceptible to hydrolysis, a chemical breakdown reaction involving water. This reaction is significantly accelerated by the presence of acids or bases, which act as catalysts. The amide bond is cleaved, resulting in the formation of 3-bromo-4-methylaniline and acetic acid.[1][2][3]
Causality Explained: The carbonyl carbon of the amide group has a partial positive charge, making it an electrophilic site. In basic conditions, it is attacked by the hydroxide ion (a strong nucleophile). In acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon even more electrophilic and susceptible to attack by water (a weaker nucleophile).
Visualizing the Degradation Pathway: Hydrolysis
Caption: Acid- or base-catalyzed hydrolysis pathway.
Troubleshooting & Resolution Protocol:
-
pH Profiling:
-
Prepare a series of buffers across a range of pH values (e.g., pH 3, 5, 7, 9).
-
Dissolve the compound in each buffer at your target concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor the concentration of the parent compound over time using a validated stability-indicating HPLC method.
-
Self-Validation: Plot the percentage of remaining parent compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for your formulation.
-
-
Buffer Selection:
-
Once the optimal pH is identified, select a buffer system with a pKa close to this pH for maximum buffering capacity. Citrate buffers are often suitable for mildly acidic conditions, while phosphate buffers are excellent for near-neutral conditions.
-
-
Temperature Control:
-
Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C) to slow down the hydrolysis rate. Avoid freezing aqueous solutions unless cryoprotectants are used, as freeze-thaw cycles can also affect stability.
-
Issue 2: Appearance of Unknown Impurities and/or Color Change After Exposure to Light.
Symptom: Solutions of N-(3-Bromo-4-methylphenyl)acetamide turn slightly yellow or show new peaks in the chromatogram after being left on the lab bench under ambient light.
Probable Cause: Photodegradation
Aromatic compounds, particularly those containing halogens like bromine, can be sensitive to light, especially in the UV spectrum.[4] The energy from photons can be absorbed by the molecule, leading to the cleavage of chemical bonds, most commonly the carbon-bromine (C-Br) bond, which can initiate a cascade of radical reactions.[5]
Troubleshooting & Resolution Protocol:
-
Conduct a Confirmatory Photostability Study:
-
Prepare two identical sets of your compound in the desired solvent.
-
Wrap one set completely in aluminum foil to serve as the "dark control."
-
Expose the other set to a controlled light source that mimics ambient conditions (e.g., a photostability chamber with both cool white fluorescent and near-UV lamps, as per ICH Q1B guidelines).[6]
-
Analyze samples from both sets at regular time intervals.
-
Self-Validation: Significant degradation in the light-exposed sample compared to the minimal or no degradation in the dark control confirms photosensitivity.
-
-
Protective Measures:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV and short-wavelength visible light.
-
Minimize Exposure: During experiments, protect solutions from direct light by covering them with aluminum foil or working in a dimly lit area.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(3-Bromo-4-methylphenyl)acetamide?
The two most critical degradation pathways are hydrolysis of the amide bond (accelerated by acid or base) and photodegradation (initiated by exposure to light, particularly UV). A third, often less prominent pathway, can be oxidation , especially if the solution is exposed to oxidizing agents or metal ions. A forced degradation study is the definitive way to explore these pathways for your specific formulation.[6][7]
Q2: How should I prepare and store stock solutions of this compound?
Based on its chemical structure, a high-concentration stock solution should be prepared in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF. For immediate use, this stock can then be diluted into the appropriate aqueous experimental buffer.
-
Stock Solution Storage: Store stock solutions in amber glass vials with tightly sealed caps at -20°C or below.
-
Working Solution Storage: Prepare fresh aqueous dilutions for each experiment. If they must be stored, keep them at 2-8°C and protect them from light for no longer than 24 hours, unless stability data indicates otherwise.
Q3: What is the recommended analytical method for stability testing?
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for quantifying N-(3-Bromo-4-methylphenyl)acetamide and its degradation products.[8][9]
Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, for mass spectrometry compatibility) and an organic solvent like acetonitrile.[9]
-
Forced Degradation: Intentionally degrade the compound under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.[6]
-
Method Optimization: Inject the stressed samples into the HPLC. Adjust the gradient and other parameters to ensure that the peaks for all degradation products are well-resolved from the parent compound peak and from each other.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants, confirming the method's specificity.[9]
Visualizing the Workflow: Stability Testing
Caption: Workflow for a forced degradation study.
Q4: What do typical forced degradation results look like?
The results are typically summarized in a table to provide a clear overview of the compound's liabilities.
Table 1: Example Forced Degradation Data for N-(3-Bromo-4-methylphenyl)acetamide
| Stress Condition | Conditions | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8 hrs | 15.2% | 3-bromo-4-methylaniline |
| Base Hydrolysis | 0.1 M NaOH, RT, 4 hrs | 21.5% | 3-bromo-4-methylaniline |
| Oxidation | 3% H₂O₂, RT, 24 hrs | 3.1% | Minor, unidentified polar species |
| Thermal | 80°C in solution, 48 hrs | 4.5% | Trace hydrolysis products |
| Photolytic | ICH Option 1, 24 hrs | 11.8% | Several minor non-polar species |
| Control | RT, protected from light | <0.5% | Not Applicable |
Note: This data is illustrative and should be determined experimentally for each specific formulation.
References
-
PubChem. N-(3-Bromo-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. n-bromoacetamide. Organic Syntheses Procedure. [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Google Patents.Method and assays for quantitation of acetamide in a composition.
-
PubMed. Acetanilide and bromoacetyl-lysine derivatives as activators for human histone deacetylase 8. National Library of Medicine. [Link]
-
SIELC Technologies. Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column. SIELC. [Link]
-
Scribd. Bromination of Acetanilide. Scribd. [Link]
- Google Patents.Synthetic method of acetanilide derivative.
-
Patsnap Synapse. What is the mechanism of Acetanilide? Patsnap. [Link]
-
MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
-
Slideshare. Preparation of p-bromoaniline from Acetanilide. Slideshare. [Link]
-
Scribd. Recrystallization of Acetanilide. Scribd. [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. [Link]
-
ChemRxiv. Green-LED (Auto)Photocatalysis Initiated by a Transient Charge-Transfer Complex of N-Bromoacetamide and Mes-Acr-MeClO4. ChemRxiv. [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Study.com. Acetanilide Structure, Formula & Properties. Study.com. [Link]
-
Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]
-
Doceri. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]
-
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
-
ResearchGate. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions for Bromo-Phenylacetamide Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges when working with bromo-phenylacetamide substrates. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki coupling with a novel bromo-phenylacetamide substrate?
A1: For a new bromo-phenylacetamide, a robust starting point is crucial for success. The acetamide group is moderately electron-withdrawing, which generally facilitates the initial oxidative addition step.[1] A reliable set of initial conditions would be:
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess helps drive the reaction to completion. Boronic acids can be prone to decomposition, so using a small excess is standard practice.[2] |
| Palladium Pre-catalyst | Pd(PPh₃)₄ (2-5 mol%) or a pre-formed Pd(II) pre-catalyst like XPhos Pd G2 (1-2 mol%) | Pd(PPh₃)₄ is a classic, reliable choice.[3] Modern pre-catalysts like those from the Buchwald group are often more active at lower loadings and are excellent for more challenging substrates.[1][4] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) | These are effective inorganic bases. K₃PO₄ is slightly stronger and often gives better results, especially if the boronic acid is less reactive.[4][5] |
| Solvent | 1,4-Dioxane/H₂O (4:1 or 5:1 ratio) or Toluene/H₂O | The presence of water is often essential for the transmetalation step.[1][2][5] |
| Temperature | 80 - 100 °C | This temperature range is typically sufficient to promote the reaction without causing significant thermal decomposition.[6][7][8] |
Always ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) by thoroughly degassing the solvent and reaction mixture.[2][8]
Q2: How does the amide functional group in my substrate affect the Suzuki reaction?
A2: The N-H proton of a primary or secondary acetamide is acidic and can be deprotonated by the strong bases used in the reaction. This can potentially lead to coordination with the palladium center, which might inhibit catalysis.[9] However, in most cases, the Suzuki coupling is robust enough to tolerate the amide group. If you suspect inhibition, using a slightly weaker base like K₂CO₃ or ensuring precise stoichiometry can be beneficial. In some advanced applications, the amide bond itself can be activated for coupling, but for standard Suzuki reactions focusing on the C-Br bond, it is generally considered a spectator group.[10]
Q3: Why is the choice of base so critical for the reaction's success?
A3: The base plays a crucial role in the catalytic cycle, specifically in the transmetalation step.[5] The organoboron compound is not nucleophilic enough to transfer its organic group to the palladium center on its own. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which readily undergoes transmetalation.[11][12][13] The choice of base can therefore directly influence the reaction rate and overall yield.[5]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of bromo-phenylacetamide substrates.
Problem 1: Low to No Product Yield with Starting Material Remaining
If your reaction shows poor conversion, it points to an issue with the catalytic cycle's efficiency. Let's diagnose the potential causes.
Q4: My reaction isn't working. I see only starting material. Could my catalyst be the problem?
A4: Yes, catalyst activity is a primary suspect. Here’s how to troubleshoot:
-
Inactive Catalyst Source: Pd(0) is the active catalytic species.[2] If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ. Sometimes this reduction is inefficient. Consider switching to a Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined pre-catalyst (e.g., Buchwald G2, G3) that reliably forms the active Pd(0) species.[4]
-
Ligand Choice: For substrates that are electronically deactivated or sterically hindered, standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can significantly accelerate the oxidative addition and reductive elimination steps.[9][11]
-
Catalyst Decomposition: The formation of palladium black (colloidal palladium) is a sign of catalyst decomposition and a near-complete loss of activity.[2] This can be caused by high temperatures or impurities. Ensure your reagents and solvents are pure and consider running the reaction at a slightly lower temperature.
Q5: I've tried a different catalyst, but the yield is still low. What else should I check?
A5: If the catalyst isn't the issue, consider the other reaction components and conditions:
-
Base Incompatibility: The base might be too weak. If you are using Na₂CO₃, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can dramatically improve the rate of transmetalation and, consequently, the yield.[5]
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form anhydride trimers (boroxines) upon storage.[2] Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the reaction.
-
Insufficient Temperature: The reaction may simply be too slow at the current temperature. Monitor the reaction by TLC or LC-MS, and if conversion is sluggish, consider increasing the temperature in 10 °C increments.[4][7][14]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Byproduct Formation
The presence of byproducts complicates purification and reduces the yield of your desired compound. The two most common culprits are dehalogenation and homocoupling.
Q6: I'm seeing a significant amount of a byproduct that corresponds to my starting material without the bromine. What is this and how can I prevent it?
A6: You are observing dehalogenation (or hydrodehalogenation), a common side reaction where the bromine atom is replaced by a hydrogen atom.[4][9]
Mechanism: This occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[2][9] Sources of the hydride can include the base, solvent (especially alcohols), or residual water.[9]
Solutions to Minimize Dehalogenation:
-
Change the Base: Strong bases like alkoxides are known to promote dehalogenation. Switch to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
Use Aprotic Solvents: If you are using an alcohol as a solvent or co-solvent, it can be a hydride source. Switch to aprotic solvents like dioxane, THF, or toluene.[4]
-
Lower the Temperature: High temperatures can favor the dehalogenation pathway. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4]
-
Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed. Prolonged reaction times can increase the amount of dehalogenation.[4]
The diagram below illustrates the competition between the desired coupling and the dehalogenation side reaction.
Caption: Competing pathways of Suzuki coupling vs. dehalogenation.
Q7: My mass spec shows a dimer of my boronic acid coupling partner. What causes this homocoupling?
A7: This side reaction is the homocoupling of your boronic acid (R-B(OH)₂) to form a biaryl (R-R). It is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2] If a Pd(II) source was used and not properly reduced, or if the reaction mixture was not thoroughly degassed, these species can catalyze the homocoupling.[2]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction setup are scrupulously purged with an inert gas (Argon or Nitrogen) before adding the catalyst. The "freeze-pump-thaw" method is highly effective, but sparging with argon for 15-20 minutes is also common.[8]
-
Use a Reliable Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or ensuring efficient in situ reduction of a Pd(II) pre-catalyst can help minimize the amount of free Pd(II) available for homocoupling.
General Experimental Protocol
This protocol provides a validated starting point for your experiments.
Materials:
-
Bromo-phenylacetamide substrate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)[4]
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)[4]
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add the bromo-phenylacetamide, arylboronic acid, and potassium carbonate.[4]
-
Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[6]
-
Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and degassed water via syringe.[6]
-
Sparge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Quickly add the XPhos Pd G2 pre-catalyst to the flask and immediately re-establish the inert atmosphere.[6]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Stop the reaction once the limiting starting material is consumed (typically 4-12 hours).[4][6]
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide provides a comprehensive framework for optimizing your Suzuki reactions. Remember that every substrate is unique, and empirical screening of the parameters discussed here is often the key to achieving high yields and purity.
References
- Current time inform
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]
-
Suzuki–Miyaura coupling of amides. ResearchGate. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Link]
-
The Suzuki Reaction. UC Berkeley. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
N-(3-Bromo-4-methylphenyl)acetamide vs N-(2-bromo-4-methylphenyl)acetamide reactivity
An In-Depth Guide to the Comparative Reactivity of N-(3-Bromo-4-methylphenyl)acetamide and N-(2-bromo-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, aryl bromides are indispensable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, substituted N-phenylacetamides are common scaffolds. However, the seemingly subtle difference in the placement of a substituent on the aromatic ring can have profound consequences for chemical reactivity. This guide provides a detailed comparative analysis of two isomeric compounds: N-(3-Bromo-4-methylphenyl)acetamide and N-(2-bromo-4-methylphenyl)acetamide.
This analysis moves beyond a simple cataloging of properties to explain the underlying principles governing their reactivity. By understanding the interplay of electronic effects and steric hindrance, researchers can make more informed decisions in reaction design, catalyst selection, and protocol optimization, ultimately accelerating the drug development process.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of a substituted benzene ring is dictated by the electronic nature and spatial arrangement of its substituents.[1][2] Both isomers share the same three groups—acetamido, methyl, and bromo—but their positional differences create distinct chemical environments.
-
N-(3-Bromo-4-methylphenyl)acetamide (The meta-Bromo Isomer): In this isomer, the bromine atom is positioned meta to the strongly activating acetamido group and ortho to the weakly activating methyl group.
-
N-(2-bromo-4-methylphenyl)acetamide (The ortho-Bromo Isomer): Here, the bromine atom is located directly adjacent (ortho) to the bulky acetamido group.
The key substituents exert the following electronic influences:
-
Acetamido Group (-NHCOCH₃): This is a powerful activating group and is ortho, para-directing. The nitrogen's lone pair donates electron density to the ring via resonance, increasing its nucleophilicity.[3]
-
Methyl Group (-CH₃): A weakly activating group that is ortho, para-directing through an inductive electron-donating effect (hyperconjugation).[4][5]
-
Bromo Group (-Br): Halogens are a unique case. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can participate in resonance.[3]
The critical difference between the two isomers lies not in their overall electronic profile, which is quite similar, but in the steric environment around the reactive C-Br bond.
Caption: Structural comparison highlighting steric hindrance.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for their ability to form C-C and C-N bonds, respectively.[6][7] The reactivity of the aryl bromide in these reactions is paramount and serves as a clear point of differentiation between our two isomers.
The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the C-Br bond.[8][9]
N-(2-bromo-4-methylphenyl)acetamide: The Challenge of Steric Hindrance
For the ortho-bromo isomer, the bulky acetamido group is positioned directly adjacent to the bromine atom. This creates significant steric hindrance , a phenomenon where the physical size of a group impedes a reaction at a nearby site.[10][11][12] This steric clash makes it difficult for the palladium catalyst to approach and insert into the C-Br bond.
Consequences of this steric hindrance include:
-
Slower Reaction Rates: The energy barrier for oxidative addition is higher, leading to sluggish or incomplete reactions under standard conditions.
-
Requirement for Specialized Catalysts: To overcome this hindrance, highly active and sterically demanding catalyst systems are necessary. These often involve bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos or Hartwig's ferrocenyl ligands) that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[13][14]
-
More Forcing Reaction Conditions: Higher temperatures and longer reaction times are often required to drive the reaction to completion, which can be detrimental to sensitive functional groups elsewhere in the molecule.
N-(3-Bromo-4-methylphenyl)acetamide: The Advantage of Accessibility
In contrast, the meta-bromo isomer presents a much more accessible reaction site. The bromine atom is flanked by a hydrogen atom and the relatively small methyl group. The bulky acetamido group is too distant to exert a significant steric effect on the C-Br bond.
This accessibility leads to:
-
Higher Reactivity: The oxidative addition step proceeds more readily, resulting in faster reaction rates.
-
Broader Catalyst Compatibility: A wider range of standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) can be used effectively.[15][16]
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and for shorter durations, improving the overall efficiency and functional group tolerance of the synthesis.
Experimental Evidence: A Comparative Overview
| Parameter | N-(3-Bromo-4-methylphenyl)acetamide (meta-Isomer) | N-(2-bromo-4-methylphenyl)acetamide (ortho-Isomer) | Rationale |
| Expected Reactivity | High | Low | Reduced steric hindrance at the C-Br bond allows for easier oxidative addition.[11] |
| Typical Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Standard, less bulky catalysts are sufficient. |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, or other bulky biaryl phosphines | Bulky ligands are required to facilitate oxidative addition at the sterically hindered site.[13] |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | Standard bases are effective. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is needed to overcome the activation barrier. |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | Slower kinetics necessitate longer reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good (with optimized catalyst) | With an appropriate catalyst system, good yields are achievable, but optimization is critical. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing a Suzuki-Miyaura cross-coupling reaction with both isomers. Note the critical differences in the recommended catalyst system.
Protocol 1: Suzuki-Miyaura Coupling of N-(3-Bromo-4-methylphenyl)acetamide
This protocol utilizes a standard palladium catalyst system suitable for the more reactive meta-isomer.
Caption: General workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add N-(3-Bromo-4-methylphenyl)acetamide (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of N-(2-bromo-4-methylphenyl)acetamide
This protocol employs a more active catalyst system designed to overcome the steric hindrance of the ortho-isomer.[7]
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add N-(2-bromo-4-methylphenyl)acetamide (1.0 equiv.), phenylboronic acid (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed anhydrous solvent, such as toluene or CPME.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Expect longer reaction times compared to the meta-isomer.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Conclusion and Practical Recommendations for Synthesis Design
The positional isomerism of the bromo substituent in N-(bromo-4-methylphenyl)acetamide dictates a significant difference in chemical reactivity, primarily driven by steric effects.
-
N-(3-Bromo-4-methylphenyl)acetamide is the more reactive isomer in palladium-catalyzed cross-coupling reactions. Its sterically unencumbered C-Br bond allows for the use of a wide array of standard catalysts under milder conditions, making it the preferred building block when synthetic flexibility allows.
-
N-(2-bromo-4-methylphenyl)acetamide presents a significant steric challenge. Successful coupling reactions require the use of specialized, bulky phosphine ligands and more forcing conditions. While these reactions are certainly feasible, they require more careful optimization and potentially more expensive reagents.
For scientists in drug development and process chemistry, understanding this distinction is crucial. When designing a synthetic route, choosing the meta-isomer can lead to a more efficient, cost-effective, and robust process. If the molecular architecture demands the use of the ortho-isomer, planning for the use of advanced catalyst systems from the outset will save valuable time and resources.
References
-
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
-
Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
University of Calgary. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). n-bromoacetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald-Hartwig amination catalysts. Retrieved from [Link]
-
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Effects in ortho C H Activation of Aromatic Systems. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemsrc. (2025, September 2). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
Sources
- 1. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ortho effect - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Comparative Guide: Synthesis Strategies for 4-Bromoacetanilide
Executive Summary
The selective bromination of acetanilide is a cornerstone transformation in medicinal chemistry, serving as a critical entry point for the synthesis of sulfonamide antibiotics, analgesics, and cross-coupling partners. While the classical use of elemental bromine (
This guide evaluates three distinct synthetic pathways: the Classical Method (
Mechanistic Foundations: Regioselectivity & Electronics
The acetamido group (
Why Para?
-
Steric Hindrance: The bulky acetyl group creates significant steric strain at the ortho positions, physically blocking the approach of the electrophile.
-
Electronic Stabilization: The lone pair on the nitrogen atom stabilizes the carbocation intermediate (sigma complex) most effectively when the attack occurs at the para position, allowing for delocalization without disrupting the amide resonance to the same degree as ortho attack might due to twisting.
Visualizing the Mechanism
The following diagram illustrates the electrophilic aromatic substitution (EAS) pathway, highlighting the resonance stabilization that drives the reaction.
Figure 1: Mechanistic pathway of electrophilic aromatic substitution showing the progression from activation to the para-selective product.
Comparative Analysis of Methods
Method A: The Classical Approach ( / Acetic Acid)
-
Status: Legacy / Deprecated in Green Chemistry.
-
Overview: Direct addition of liquid bromine to an acetic acid solution of acetanilide.
-
Critique: While effective, this method suffers from poor atom economy (50% of the bromine mass ends up as hazardous HBr waste). The handling of volatile, corrosive liquid bromine poses significant safety risks in scaled environments.
Method B: The Laboratory Standard (N-Bromosuccinimide - NBS)
-
Status: Preferred for Small-Scale / Discovery Chemistry.
-
Overview: NBS provides a controlled source of
. It is a solid, non-volatile reagent that is easy to weigh and handle.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mechanism: In polar media, NBS reacts via an ionic pathway. The succinimide byproduct is water-soluble, simplifying purification.
-
Key Insight: Regioselectivity is often superior to
because the low instantaneous concentration of active bromine prevents poly-bromination.
Method C: The Green Oxidative Method ( / )
-
Status: Preferred for Process / Scale-Up.
-
Overview: This method generates
in situ by oxidizing hydrobromic acid with hydrogen peroxide.[1][2] -
Reaction:
-
Key Insight: This achieves nearly 100% atom economy regarding the halogen source. The only byproduct is water, making the E-factor (mass of waste/mass of product) exceptionally low.
Performance Data Summary
The following table contrasts the methods based on experimental metrics relevant to drug development.
| Metric | Method A: Liquid | Method B: NBS | Method C: Oxidative ( |
| Yield | 75 - 85% | 90 - 96% | 92 - 98% |
| Atom Economy (Br) | 50% (Low) | ~45% (Succinimide waste) | ~98% (High) |
| Regioselectivity (p:o) | ~90:10 | >95:5 | >95:5 |
| Safety Profile | Poor (Corrosive fumes) | Good (Solid reagent) | Moderate (Exotherm control needed) |
| Purification | Recrystallization | Aqueous wash / Filtration | Filtration |
| Cost | Low | High | Low |
Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis using NBS (Recommended for <10g scale)
Best for: Discovery chemists needing high purity with minimal optimization.
Reagents:
Workflow:
-
Dissolution: Dissolve acetanilide in MeCN (5 mL per gram) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes. Scientific Note: Slow addition at low temperature suppresses the formation of the thermodynamic ortho-product and prevents di-bromination.
-
Reaction: Allow to warm to room temperature and stir for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Quench: Pour the mixture into 5 volumes of ice-cold water. The product will precipitate immediately.
-
Purification: Filter the white solid. Wash the cake with cold water to remove succinimide.
-
Drying: Dry in a vacuum oven at 50°C.
-
Validation: Melting point should be 167–169°C.
Protocol 2: Green Oxidative Bromination (Recommended for >10g scale)
Best for: Process development and sustainable synthesis.
Reagents:
-
Hydrobromic Acid (48% aq) (1.1 eq)
-
Hydrogen Peroxide (30% aq) (1.1 eq)
-
Solvent: Ethanol/Water (1:1)
Workflow:
-
Setup: Suspend acetanilide in EtOH/Water in a flask equipped with an addition funnel and internal thermometer.
-
Acidification: Add the HBr solution. The mixture may remain a suspension.
-
Oxidation (The Critical Step): Add
dropwise, maintaining the internal temperature below 50°C .-
Causality: The reaction
is exothermic. Uncontrolled heat can hydrolyze the amide bond, reverting the product to 4-bromoaniline (an impurity).
-
-
Completion: The solution will turn transiently reddish-orange (active
) and then fade to yellow/white as the bromine is consumed. Stir for 1 hour. -
Isolation: Cool to 0-5°C. Filter the precipitate.
-
Wash: Wash with saturated Sodium Bisulfite (
) solution to quench any trace unreacted bromine, followed by water.
Decision Matrix
Use this logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal bromination strategy based on scale and constraints.
References
-
American Chemical Society (ACS). (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide. Journal of Chemical Education. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). “Green” bromination of ketones with H2O2-HBr “on water”.[5] Green Chemistry.[6][1][5][7][8] Retrieved from [Link]
-
Study.com. (n.d.). Bromination of Acetanilide: Mechanism & Steps.[7][9][10] Retrieved from [Link]
-
Chem Help Asap. (n.d.). Bromination of Acetanilide with NBS.[6][11] Retrieved from [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. espublisher.com [espublisher.com]
- 6. ud.goldsupplier.com [ud.goldsupplier.com]
- 7. studylib.net [studylib.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orientjchem.org [orientjchem.org]
- 10. scribd.com [scribd.com]
- 11. chemhelpasap.com [chemhelpasap.com]
Structure-Activity Relationship and Safety Profile: A Comparative Analysis of Hydroxyacetanilide Regioisomers
Executive Summary
This guide provides a technical comparison of the three regioisomers of N-(hydroxyphenyl)acetamide: Paracetamol (para), Metacetamol (meta), and Orthocetamol (ortho). While Paracetamol (Acetaminophen/APAP) is a ubiquitous analgesic, its isomers offer a classic case study in Structure-Activity Relationship (SAR). This analysis focuses on the divergent metabolic pathways that render the meta-isomer non-hepatotoxic despite structural similarity, and the intramolecular forces that render the ortho-isomer pharmacologically distinct.
The Chemistry of Position: Structural Determinants
The biological divergence of these isomers is dictated by the position of the hydroxyl (-OH) group relative to the acetamido (-NHCOCH₃) moiety.
Orthocetamol (o-hydroxyacetanilide)
-
Steric & Electronic Locking: The ortho position facilitates a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the acetamido group.
-
Consequence: This "locks" the molecule into a planar, non-polar conformation. It significantly reduces water solubility and prevents the molecule from effectively binding to the peroxidase site of COX enzymes or the TRPA1/Cannabinoid receptors required for analgesia. It is effectively a "molecular dud" for analgesia in standard models, though it possesses some anti-rheumatic properties.
Metacetamol (m-hydroxyacetanilide)[1]
-
Electronic Availability: The meta position prevents resonance delocalization of the nitrogen lone pair into the phenolic ring to the same extent as the para isomer.
-
Consequence: While it binds to analgesic targets with potency comparable to Paracetamol in rodent models, its metabolic activation follows a different trajectory, preventing the formation of the specific toxic adducts responsible for liver necrosis.
Paracetamol (p-hydroxyacetanilide)
-
Optimal Binding: The para configuration allows for ideal H-bonding interactions within the COX active site (specifically reducing the oxidized heme at the POX site).
-
Metabolic Liability: This same electron-rich structure makes it a prime substrate for CYP2E1, leading to the formation of the reactive metabolite NAPQI.
Comparative Toxicology: The NAPQI Divergence
The critical distinction between Paracetamol (APAP) and Metacetamol (AMAP) is not the formation of reactive metabolites, but the target of those metabolites.
Mechanism of Action (Toxicity)[2][3][4]
-
APAP Pathway: Metabolized by CYP2E1/CYP1A2 to N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is an electrophile that, upon Glutathione (GSH) depletion, covalently binds to cysteine residues on mitochondrial proteins (e.g., ATP synthase). This halts ATP production, causing necrotic cell death.[1]
-
AMAP Pathway: Metabolized to a quinone imine analog. However, AMAP metabolites bind primarily to cytosolic proteins rather than mitochondrial proteins. Furthermore, AMAP is detoxified more efficiently via glucuronidation, sparing mitochondrial function.
Diagram 1: Metabolic Fate & Toxicity Pathways
Visualizing the critical divergence in hepatotoxicity.
Caption: Divergent metabolic pathways of Para- vs. Meta-acetanilide. Note the specific mitochondrial targeting of the Para-isomer (APAP) leading to necrosis.
Experimental Protocols
To validate these differences, researchers must employ self-validating assays. The following protocols are designed to distinguish bioactivation potential and analgesic efficacy.
Protocol A: In Vitro Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To quantify the formation of reactive quinone imines using Glutathione as a trapping agent.
-
Microsomal Incubation System:
-
Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Control: Heat-inactivated microsomes (negative control) and Paracetamol (positive control).
-
-
Substrate Addition:
-
Add test isomer (Para, Meta, or Ortho) at 10 µM.
-
Add Glutathione (GSH) at 5 mM (excess trapping agent).
-
-
Initiation:
-
Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase). Note: Without NADPH, CYP enzymes are inactive; this validates the oxidative mechanism.
-
-
Termination & Analysis:
-
Incubate at 37°C for 60 mins. Quench with ice-cold Acetonitrile.
-
Centrifuge (10,000 x g, 10 min) to remove protein.
-
LC-MS/MS Analysis: Use a Triple Quadrupole MS.[2] Perform a Neutral Loss Scan of 129 Da (characteristic of the pyroglutamic acid moiety of GSH adducts).
-
Result: Paracetamol will show a distinct peak for APAP-GSH. Metacetamol will show lower abundance or structurally distinct adducts. Orthocetamol will show negligible adduct formation.
-
Protocol B: In Vivo Analgesic Assessment (Acetic Acid Writhing)
Purpose: To determine if the isomer retains pharmacological activity.
-
Animals: Male Swiss albino mice (20-25g). Fasted 12h prior.
-
Administration:
-
Group 1: Vehicle (Saline).
-
Group 2: Paracetamol (100 mg/kg, p.o.).
-
Group 3: Metacetamol (100 mg/kg, p.o.).
-
Group 4: Orthocetamol (100 mg/kg, p.o.).
-
-
Induction:
-
30 minutes post-drug, inject 0.6% Acetic Acid (10 mL/kg, i.p.).
-
-
Quantification:
-
Count "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes.
-
-
Calculation:
Diagram 2: Experimental Workflow
From synthesis to safety validation.
Caption: Integrated workflow for assessing bioactivation potential and therapeutic efficacy of acetanilide derivatives.
Data Summary & Comparison
The following table synthesizes physicochemical properties and biological activity.
| Feature | Paracetamol (Para) | Metacetamol (Meta) | Orthocetamol (Ortho) |
| Structure | 4-hydroxyacetanilide | 3-hydroxyacetanilide | 2-hydroxyacetanilide |
| Analgesic Potency | High (Reference) | High (Comparable to Para) | Negligible / Inactive |
| Hepatotoxicity | High (Dose-dependent) | Low / Non-toxic | Low |
| Reactive Metabolite | NAPQI (High reactivity) | Quinone Imine (Low reactivity) | Minimal formation |
| Primary Target | Mitochondrial Proteins | Cytosolic Proteins | N/A |
| Mechanism of Safety | N/A | Regioselective Metabolism | Steric Hindrance (H-bond) |
References
-
Roberts, S. A., et al. (1990). Mechanisms of acetaminophen hepatotoxicity: covalent binding to mitochondrial proteins.Journal of Pharmacology and Experimental Therapeutics . Link
-
Nelson, S. D. (1990). Molecular mechanisms of the hepatotoxicity caused by acetaminophen.[3]Seminars in Liver Disease . Link
-
Myers, T. G., et al. (1995). Stereoelectronic requirements for the bioactivation of acetanilides.Chemical Research in Toxicology . Link
-
Bender, R. P., et al. (2004). Comparative metabolism of paracetamol and metacetamol in mice.Xenobiotica . Link
-
Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol.[4][1][5][3][6][7][8]American Journal of Therapeutics . Link
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of paracetamol toxicity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 4. ajpp.in [ajpp.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. um.edu.mt [um.edu.mt]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of N-(3-Bromo-4-methylphenyl)acetamide using 2D NMR
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For a seemingly straightforward molecule like N-(3-Bromo-4-methylphenyl)acetamide, seemingly minor ambiguities in its isomeric form could lead to vastly different biological activities. This guide provides an in-depth, technically-grounded comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to rigorously validate its structure. We will move beyond a simple recitation of steps to explore the underlying causality of experimental choices, ensuring a self-validating and authoritative analytical workflow.
The Challenge: Beyond 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR provide initial, crucial information about the chemical environments of protons and carbons, they often fall short in definitively establishing the connectivity of a molecule, especially in substituted aromatic systems.[1] For N-(3-Bromo-4-methylphenyl)acetamide, key questions that 1D NMR alone may not unequivocally answer include the precise positions of the bromo and methyl substituents on the phenyl ring and the definitive assignment of all proton and carbon signals.
The 2D NMR Solution: A Multi-faceted Approach
Two-dimensional NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency axes, revealing correlations between nuclei that are coupled through bonds.[2] This guide will focus on a trio of experiments that, when used in concert, provide a comprehensive and self-validating structural elucidation.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The ¹H-¹H COSY experiment is the first step in piecing together the proton framework of the molecule.[3][4] It identifies protons that are scalar-coupled to each other, typically through two or three bonds. In the COSY spectrum, diagonal peaks represent the 1D ¹H NMR spectrum, while the crucial information is contained in the off-diagonal "cross-peaks." These cross-peaks indicate which protons are neighbors in the spin system.
For N-(3-Bromo-4-methylphenyl)acetamide, we expect to see correlations between the aromatic protons on the phenyl ring, allowing us to trace the connectivity of the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment is a highly sensitive method for determining one-bond ¹H-¹³C correlations.[5][6][7] It provides a direct link between a proton and the carbon atom to which it is attached. In an HSQC spectrum, one axis represents the ¹H chemical shifts, and the other represents the ¹³C chemical shifts. Each peak in the spectrum corresponds to a C-H bond.
This experiment is invaluable for assigning the protonated carbons in N-(3-Bromo-4-methylphenyl)acetamide. For instance, it will definitively link the methyl protons to the methyl carbon and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Framework
The HMBC experiment is arguably the most powerful tool in this suite for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes even four bonds.[7][8][9] Unlike HSQC, direct one-bond correlations are typically suppressed in an HMBC spectrum.[7][10]
This long-range information is critical for connecting different spin systems and for identifying quaternary (non-protonated) carbons.[9][11] For N-(3-Bromo-4-methylphenyl)acetamide, HMBC will be instrumental in:
-
Confirming the position of the methyl group relative to the aromatic protons.
-
Establishing the connectivity between the acetamido group and the phenyl ring.
-
Identifying the quaternary carbons, including the carbon bearing the bromo substituent and the carbon attached to the nitrogen.
Predicted 2D NMR Correlations for N-(3-Bromo-4-methylphenyl)acetamide
The following tables summarize the expected correlations based on the known structure. These tables serve as a guide for interpreting the experimental data.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H-2 | H-6 |
| H-5 | H-6 |
| H-6 | H-2, H-5 |
Note: Numbering is based on the IUPAC name. Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Proton (δ, ppm) | Correlating Carbon (δ, ppm) | Assignment |
| ~7.5 | ~115 | C-2 |
| ~7.2 | ~132 | C-5 |
| ~7.0 | ~120 | C-6 |
| ~2.1 | ~20 | C-8 (Methyl on ring) |
| ~2.0 | ~24 | C-10 (Methyl of acetamido) |
Note: Chemical shifts are approximate and based on typical values for similar structures.
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Number of Bonds |
| H-2 (~7.5) | C-4, C-6, C-7 | 2, 2, 3 |
| H-5 (~7.2) | C-1, C-3 | 2, 2 |
| H-6 (~7.0) | C-2, C-4 | 2, 2 |
| H-8 (~2.1) | C-3, C-4, C-5 | 2, 1, 2 |
| H-10 (~2.0) | C-9 | 2 |
| NH (~9.8) | C-1, C-2, C-6, C-9 | 2, 3, 3, 2 |
Note: The number of bonds is an estimation and can sometimes be ambiguous.
Experimental Workflow and Data Interpretation
The logical flow of data acquisition and analysis is crucial for an efficient and accurate structural validation.
Caption: Workflow for 2D NMR-based structure validation.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of N-(3-Bromo-4-methylphenyl)acetamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
-
1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Typical parameters include a spectral width covering all proton signals, 1024 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment. The spectral widths should encompass the full ¹H and ¹³C chemical shift ranges. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
HMBC: Utilize a gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to observe two- and three-bond correlations.[10]
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell or squared sine-bell) and Fourier transformation in both dimensions.
-
Analyze the spectra by systematically identifying cross-peaks and correlating them with the 1D spectra to build the molecular structure piece by piece, following the logic outlined in the workflow diagram.
-
Conclusion
The synergistic application of COSY, HSQC, and HMBC provides an unambiguous and robust method for the structural validation of N-(3-Bromo-4-methylphenyl)acetamide. This multi-technique approach moves beyond the limitations of 1D NMR to provide a comprehensive and self-validating dataset. By understanding the specific information each 2D NMR experiment provides and following a logical workflow, researchers can confidently determine the precise connectivity of small molecules, a critical step in modern chemical and pharmaceutical research.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
-
Royal Society of Chemistry. (2023). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. [Link]
-
YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. YouTube. [Link]
-
ResearchGate. (n.d.). HSQC spectra for the aromatic region of the compound. ResearchGate. [Link]
-
MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Columbia University. [Link]
-
University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. University of Ottawa. [Link]
-
International Journal of PharmTech Research. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. [Link]
-
Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. Weizmann Institute of Science. [Link]
-
PMC. (2023, December 14). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. PMC. [Link]
-
Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Oreate AI Blog. (2026, February 3). Unlocking Molecular Secrets: A Friendly Guide to 2D NMR COSY. Oreate AI. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. University of Wisconsin-Madison. [Link]
-
ResearchGate. (2018, January 13). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413. PubChem. [Link]
-
ResearchGate. (n.d.). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. ResearchGate. [Link]
-
ResearchGate. (2025, August 9). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). ResearchGate. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. [Link]
-
Transtutors. (2021, February 14). Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... (1 Answer). Transtutors. [Link]
-
Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments. [Link]
-
Royal Society of Chemistry. (n.d.). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. [Link]
-
Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
University of Regensburg. (2020, March 19). NMR of acetanilide. University of Regensburg. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. Unlocking Molecular Secrets: A Friendly Guide to 2D NMR COSY - Oreate AI Blog [oreateai.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 11. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Referencing Spectral Data for the Identification of N-(3-Bromo-4-methylphenyl)acetamide
In the landscape of drug discovery and development, the unambiguous identification of chemical entities is paramount. This guide provides a comprehensive framework for the spectral characterization of N-(3-Bromo-4-methylphenyl)acetamide, a substituted acetanilide derivative. For researchers synthesizing or utilizing this compound, a rigorous cross-examination of various spectral data is not merely a procedural step but a cornerstone of scientific integrity. This document will delve into the expected spectral characteristics of N-(3-Bromo-4-methylphenyl)acetamide and compare them with structurally similar compounds, offering a robust methodology for its definitive identification.
The Imperative of Multi-Modal Spectral Analysis
Reliance on a single analytical technique for compound identification is fraught with peril. Isomeric impurities or unexpected reaction byproducts can yield data that, in isolation, may appear consistent with the target structure. A multi-modal approach, integrating proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides orthogonal data points that collectively build a comprehensive and validated structural profile. This guide will explore the theoretical underpinnings of the expected spectral data for N-(3-Bromo-4-methylphenyl)acetamide and contextualize it with available data from its isomers.
Experimental Protocols for Spectral Data Acquisition
The following are standardized protocols for obtaining the spectral data discussed in this guide. The choice of instrumentation and specific parameters may be adapted based on available laboratory equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The choice of ionization technique is critical. Electron Ionization (EI) is a common method for volatile and thermally stable compounds, providing detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion and key fragments.
Spectral Analysis of N-(3-Bromo-4-methylphenyl)acetamide: A Predictive and Comparative Approach
Due to the limited availability of published, collated spectral data for N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7)[1][2], this section will provide a predicted analysis based on its chemical structure and a comparative analysis with its isomers.
Molecular Structure:
Caption: Chemical Structure of N-(3-Bromo-4-methylphenyl)acetamide.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amide proton, and the acetyl protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (position 2) | ~7.8-8.0 | Doublet | 1H |
| Aromatic-H (position 6) | ~7.3-7.5 | Doublet of Doublets | 1H |
| Aromatic-H (position 5) | ~7.1-7.2 | Doublet | 1H |
| Amide-NH | ~7.5-8.5 (broad) | Singlet | 1H |
| Phenyl-CH₃ | ~2.3-2.4 | Singlet | 3H |
| Acetyl-CH₃ | ~2.1-2.2 | Singlet | 3H |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168-170 |
| Aromatic C-NH | ~138-140 |
| Aromatic C-Br | ~115-120 |
| Aromatic C-CH₃ | ~135-137 |
| Aromatic CHs | ~120-135 |
| Phenyl-CH₃ | ~18-20 |
| Acetyl-CH₃ | ~24-26 |
Infrared (IR) Spectroscopy: Key Vibrational Frequencies
The IR spectrum is particularly useful for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250-3350 | Medium-Strong |
| C=O Stretch (Amide I) | 1660-1680 | Strong |
| N-H Bend (Amide II) | 1530-1560 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aromatic C=C Bending | 1450-1600 | Medium |
| C-Br Stretch | 500-650 | Medium-Strong |
Mass Spectrometry: Expected Fragmentation
In an EI mass spectrum, the molecular ion peak (M⁺) is expected at m/z 227 and 229 with a characteristic ~1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Expected Key Fragments:
-
[M-42]⁺: Loss of ketene (CH₂=C=O) from the molecular ion, corresponding to the bromo-methylaniline fragment.
-
[M-57]⁺: Loss of the acetamido group.
-
[M-Br]⁺: Loss of the bromine atom.
Comparative Analysis with Isomeric Compounds
Cross-referencing the spectral data of N-(3-Bromo-4-methylphenyl)acetamide with its isomers is crucial for confirming the substitution pattern on the aromatic ring.
| Compound | Key Differentiating Spectral Features |
| N-(4-Bromo-3-methylphenyl)acetamide | ¹H NMR: Different splitting patterns for the aromatic protons due to the altered positions of the substituents. ¹³C NMR: Different chemical shifts for the substituted aromatic carbons. |
| N-(2-bromo-4-methylphenyl)acetamide | ¹H NMR: The proton ortho to the bromine will likely be at a different chemical shift compared to the target compound. The coupling constants between the aromatic protons will also differ. |
| N-(4-Bromophenyl)acetamide | ¹H NMR: A more symmetrical aromatic region with two doublets. No signal for a methyl group on the phenyl ring. ¹³C NMR: Fewer signals in the aromatic region due to symmetry. |
For instance, the ¹H NMR and ¹³C NMR data for 4-Bromophenyl acetamide are publicly available and show a simpler aromatic region compared to what is predicted for N-(3-Bromo-4-methylphenyl)acetamide.
Workflow for Spectral Cross-Referencing
The following diagram illustrates the logical workflow for the definitive identification of N-(3-Bromo-4-methylphenyl)acetamide.
Caption: Workflow for the spectral cross-referencing and identification of N-(3-Bromo-4-methylphenyl)acetamide.
Conclusion
References
-
PubChem. N-(3-Bromo-4-methylphenyl)acetamide. [Link]
Sources
Comparative Guide: Purity Assessment Protocols for N-(3-Bromo-4-methylphenyl)acetamide
[1]
Executive Summary
The Purity Paradox: In the synthesis of N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7), relying solely on melting point or simple HPLC area-% can be disastrous for downstream applications, particularly palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig).[1] Residual aryl halides or unreacted anilines can poison catalysts or lead to difficult-to-separate side products.[1]
This guide objectively compares High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) .[1] While HPLC remains the gold standard for detecting related organic impurities, qNMR is presented here as the superior method for establishing absolute mass balance (potency).
Compound Profile & Impurity Landscape[1]
To assess purity, one must first understand the "Impurity Fate Map." The synthesis typically involves the acetylation of 3-bromo-4-methylaniline.[1]
-
Target Molecule: N-(3-Bromo-4-methylphenyl)acetamide[1][2][3]
-
Molecular Formula: C
H BrNO[1][3] -
Critical Critical Impurities:
Visualization: Impurity Fate Map
Caption: Impurity origins during the acetylation process. Residual aniline is the critical quality attribute (CQA) for downstream coupling reactions.
Comparative Analysis of Assessment Methods
| Feature | Method A: HPLC-UV | Method B: qNMR | Method C: DSC/Melting Point |
| Primary Utility | Quantifying related organic impurities (isomer/precursor).[1] | Absolute purity (Potency) & Residual Solvents.[1] | Crystallinity & Identity confirmation.[1] |
| Sensitivity (LOD) | High (ppm range).[1] | Moderate (~0.1%).[1] | Low (Requires >1% impurity to shift MP).[1] |
| Selectivity | Excellent (Separates isomers).[1] | High (Distinct chemical shifts).[1] | Poor (Eutectic depression is non-specific).[1] |
| Standard Req. | Requires high-purity reference standard. | Requires Internal Standard (e.g., Maleic Acid).[1][4] | None. |
| Blind Spots | Inorganic salts, moisture, non-UV active solvents.[1] | Overlapping signals (rare in this structure).[1] | Isomers with similar lattice energy.[1] |
| Verdict | Best for Reaction Monitoring. | Best for Final Lot Release. | Best for Quick Goods-In Check. |
Detailed Experimental Protocols
Protocol A: HPLC-UV (The "Workhorse" Method)
Best for detecting unreacted 3-bromo-4-methylaniline.[1]
Rationale: Reverse-phase chromatography is selected.[1][5][6][7] The amide is neutral, but the aniline impurity is basic. A simplified mobile phase pH (acidic) ensures the aniline remains protonated or sharp, preventing peak tailing.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).[1]
-
Sample Prep: Dissolve 5 mg in 10 mL ACN:Water (50:50).
Self-Validating Step: Calculate the Resolution (
Protocol B: qNMR (The "Absolute" Method)
Best for determining true weight-% purity including solvents.[1]
Rationale: HPLC area-% often overestimates purity because it ignores invisible impurities (water, salts).[1] qNMR compares the molar response of the target against a certified internal standard (IS).
-
Solvent: DMSO-d
(Ensures complete solubility of the amide).[1] -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1] (Must have long relaxation time
). -
Pulse Sequence: 90° pulse,
(relaxation delay) 30 seconds (to ensure 5 ). -
Key Signals to Integrate:
-
Target: Methyl group on the aromatic ring (
~2.3 ppm, 3H) or the Acetyl-CH ( ~2.1 ppm, 3H).[1] Avoid aromatic region if complex. -
IS: Distinct singlet of the standard.
-
Calculation:
Analytical Decision Workflow
Use this logic gate to determine which method to apply based on your development stage.
Caption: Decision matrix for selecting the appropriate analytical technique based on synthesis stage.
Data Interpretation & Troubleshooting
Scenario: HPLC shows 99.5%, but qNMR shows 96.0%.
-
Diagnosis: The sample likely contains inorganic salts (from the neutralization step) or residual moisture, which are invisible to UV detection.
-
Action: Rely on the qNMR value for calculating molar equivalents in the next reaction step.
Scenario: Melting Point is 110-115°C (Literature: 117-119°C).[1]
-
Diagnosis: Significant depression indicates eutectic impurities.[1]
-
Action: Run HPLC. If HPLC is clean, the impurity is likely solvent (acetic acid). Dry the sample under vacuum at 50°C and re-test.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide.[1] Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[1] (Establishes qNMR as orthogonal method). Retrieved from [Link]
-
Bhinderwala, M. (2024). HPLC Method Development for Amides and Anilines.[1] International Journal of Pharmaceutical Sciences.[1][7] (Basis for C18/Acidic mobile phase selection). Retrieved from [Link]
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Bromo-4-methylphenyl)acetamide | CAS#:40371-61-7 | Chemsrc [chemsrc.com]
- 3. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Synthesis of Halogenated Phenylacetamide Derivatives
For researchers, scientists, and professionals in drug development, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. Halogenated phenylacetamide derivatives, in particular, represent a critical class of intermediates and active pharmaceutical ingredients (APIs). The nature of the halogen substituent—be it fluorine, chlorine, bromine, or iodine—profoundly influences the compound's physicochemical properties, metabolic stability, and biological activity. Consequently, the choice of synthetic route is a critical decision, dictating not only the efficiency and yield but also the overall feasibility of accessing these valuable molecules.
This comprehensive guide provides an in-depth comparative study of the primary synthetic methodologies for preparing halogenated phenylacetamide derivatives. We will delve into the nuances of each approach, offering experimental insights and data to inform your synthetic strategy.
The Influence of Halogenation on Phenylacetamide Scaffolds
The introduction of a halogen atom onto the phenyl ring of a phenylacetamide can dramatically alter its biological and chemical characteristics. Halogens can modulate lipophilicity, which affects cell membrane permeability and oral absorption.[1] Furthermore, the formation of halogen bonds in ligand-target complexes is now recognized as a significant intermolecular interaction that can enhance binding affinity and stability.[1] The specific halogen also impacts the molecule's metabolic fate; for instance, the rate of cytochrome P450 catalyzed dehalogenation varies with the halogen substituent.[2]
From a synthetic standpoint, the electronegativity and size of the halogen atom influence the reactivity of the aromatic ring. Halogens are deactivating substituents in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.[3] This dual nature affects the choice of reaction conditions and the regioselectivity of further functionalization.
Comparative Analysis of Synthetic Routes
The synthesis of halogenated phenylacetamides can be broadly approached via two primary disconnections: formation of the amide bond from a halogenated precursor or halogenation of a pre-existing phenylacetamide. Modern catalytic methods have also emerged as powerful alternatives.
Route 1: Amide Bond Formation from Halogenated Precursors
This is the most common and versatile approach, which can be further divided into two main strategies:
Strategy A: Acylation of Halogenated Anilines
This method involves the reaction of a commercially available or synthesized halogenated aniline with an acylating agent, typically an acetyl or phenylacetyl chloride, or anhydride.
Figure 1: General workflow for the N-acylation of halogenated anilines.
Comparative Insights:
-
Fluorine: Fluoroanilines are generally reactive, and the acylation proceeds smoothly. Standard conditions involving acyl chlorides and a base like triethylamine or pyridine in an inert solvent are effective.
-
Chlorine: Chloroanilines are also readily acylated. The reaction conditions are similar to those for fluoroanilines, and high yields are typically achieved.[4][5]
-
Bromine: Bromoanilines react similarly to their chloro- and fluoro- counterparts. The presence of bromine provides a useful handle for subsequent cross-coupling reactions.[6]
-
Iodine: Iodoanilines are also suitable substrates for acylation. The resulting iodophenylacetamides are particularly valuable for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.[7]
Strategy B: Amidation of Halogenated Phenylacetic Acids
This strategy involves coupling a halogenated phenylacetic acid with an amine in the presence of a coupling agent or through direct catalytic amidation.
Comparative Insights:
-
General Applicability: This method is broadly applicable for all halogens. The choice of coupling agent (e.g., DCC, EDC, HATU) or catalyst is crucial for achieving high yields and minimizing side reactions.
-
Catalytic Direct Amidation: Recent advances have focused on direct amidation reactions that avoid the use of stoichiometric activating agents, generating water as the only byproduct.[8] Nickel chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives.[9][10] The electronic and steric effects of substituents on the phenyl ring of the acid are crucial for the reaction yield.[9][10]
Route 2: Halogenation of Phenylacetamide
This approach involves the direct halogenation of a phenylacetamide precursor. The regioselectivity of this reaction is governed by the directing effect of the acetamido group.
Comparative Insights:
-
Chlorination and Bromination: Direct chlorination and bromination of phenylacetamide can be achieved using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). The acetamido group is an ortho-, para-director. To achieve monosubstitution and avoid polysubstitution, careful control of reaction conditions is necessary. Acetylating an aniline precursor can attenuate the activating influence of the amino group, allowing for more controlled halogenation.[11]
-
Iodination: Direct iodination is often more challenging due to the lower reactivity of iodine. Oxidizing agents or more electrophilic iodine sources like iodine monochloride (ICl) may be required.[11]
-
Fluorination: Direct electrophilic fluorination of aromatic compounds is notoriously difficult and often requires specialized and highly reactive reagents. This route is generally less practical for the synthesis of fluorophenylacetamides compared to starting with a fluoroaniline.
Route 3: Modern Catalytic Methods
Modern cross-coupling reactions offer powerful and versatile alternatives for the synthesis of halogenated phenylacetamides, particularly for N-arylation.
The Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed reaction that can be used to form a C-N bond between an amide and an aryl halide.[12][13] This method is particularly useful for synthesizing N-aryl acetamides.
Figure 2: The Ullmann Condensation for N-Aryl Acetamide Synthesis.
Comparative Insights:
-
Reactivity of Aryl Halides: The reactivity of the aryl halide in the Ullmann condensation follows the order I > Br > Cl.[12] Aryl iodides are generally the most reactive substrates.
-
Reaction Conditions: Traditional Ullmann reactions often required harsh conditions, but modern protocols with soluble copper catalysts and ligands allow the reaction to proceed at lower temperatures.[12][13]
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed reactions have emerged as a powerful tool for the direct arylation of C-H bonds. Ligand-directed C-H functionalization allows for the selective introduction of a halogenated aryl group.[14]
Data Presentation: A Comparative Overview of Synthetic Methods
| Synthetic Route | Halogen (X) | Typical Reagents & Conditions | Advantages | Disadvantages |
| Acylation of Halogenated Anilines | F, Cl, Br, I | Halogenated aniline, acyl chloride/anhydride, base (e.g., Et3N), solvent (e.g., DCM, Toluene) | Readily available starting materials, generally high yields, straightforward procedure. | |
| Amidation of Halogenated Phenylacetic Acids | F, Cl, Br, I | Halogenated phenylacetic acid, amine, coupling agent (e.g., DCC, HATU) or catalyst (e.g., NiCl2) | Versatile, can be used for a wide range of amines. Catalytic methods are atom-economical. | Coupling agents can be expensive and generate stoichiometric waste. |
| Direct Halogenation of Phenylacetamide | Cl, Br, (I) | Phenylacetamide, NCS/NBS/(ICl), often with a catalyst. | Direct functionalization of a simple starting material. | Risk of polysubstitution, regioselectivity can be an issue, less practical for F and I. |
| Ullmann Condensation | I, Br, (Cl) | Aryl halide, amide, Cu catalyst, ligand, base. | Good for N-arylation. | Often requires higher temperatures, reactivity order I > Br > Cl. |
| Palladium-Catalyzed C-H Functionalization | I, Br | Aryl halide, C-H substrate, Pd catalyst, ligand, oxidant. | High selectivity, can functionalize complex molecules. | Catalyst and ligand can be expensive. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide via Acylation
This protocol is adapted from a known procedure for the synthesis of a similar compound.[5]
Materials:
-
4-Fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Toluene (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
To a solution of 4-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml) in a round-bottom flask, cool the mixture in an ice bath.
-
Add chloroacetyl chloride (0.05 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
The formation of triethylamine hydrochloride precipitate will be observed. Filter the solid precipitate.
-
Wash the organic phase three times with water.
-
Dry the toluene layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pink blocks of 2-chloro-N-(4-fluorophenyl)acetamide.[4]
Protocol 2: Synthesis of N-Aryl Phenylacetamide via Ullmann Condensation
This is a general protocol for the copper-catalyzed N-arylation of amides.[13]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Acetamide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium carbonate (K2CO3)
-
Anhydrous, high-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), acetamide (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K2CO3 (2.0 mmol).
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 100-150 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl phenylacetamide.
Conclusion
The synthesis of halogenated phenylacetamide derivatives is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the desired halogen, the position of substitution, the availability of starting materials, and the required scale of the synthesis.
For straightforward access to a range of halogenated phenylacetamides, the acylation of the corresponding halogenated anilines remains a robust and high-yielding approach. For more complex targets or when exploring novel chemical space, modern catalytic methods such as the Ullmann condensation and palladium-catalyzed C-H functionalization offer unparalleled versatility and selectivity.
By understanding the comparative advantages and limitations of each synthetic strategy, researchers can make informed decisions to efficiently and effectively synthesize the target halogenated phenylacetamide derivatives, thereby accelerating the pace of drug discovery and development.
References
- Pang, Y. Y., Yeo, W. K., Loh, K. Y., Go, M. L., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207–216.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- BenchChem. (2025). Comparative Analysis of Synthesis Methods for N-(2-Aminophenyl)-2-phenylacetamide.
- Wright, C. W., et al. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(9), 4486–4501.
- BenchChem. (2025). A Technical Guide to the Spectral Analysis of 2-azido-N-(2-chlorophenyl)acetamide and Its Analogs.
- Drug Design Org. (2005, May 15).
- Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867–3876.
- Chemistry LibreTexts. (2023, January 22).
- Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 37(2), 121–130.
- van den Berg, C. M., et al. (1993). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Xenobiotica, 23(10), 1089–1103.
- Cativiela, C., et al. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.
- Sanford, M. S., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1168.
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- Wang, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171731.
- Divald, S., et al. (1976).
- Yoon, T. P., et al. (2019). Illuminating Palladium Catalysis. Accounts of Chemical Research, 52(1), 130–140.
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- Wang, L., et al. (2018).
- Wallner, O. A. (2005). Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds. Diva-portal.org.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.
- Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?.
- Pang, Y. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar.
- Sheppard, T., et al. (n.d.).
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Organic Letters, 2(10), 1403–1406.
- Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide.
- Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 606–623.
- Butcher, R. J., & Jasinski, J. P. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1348.
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- Smith, A. B., et al. (2023, July 11). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry.
- Wang, W., et al. (2022). Formation and Cytotoxicity of Halophenylacetamides: A New Group of Nitrogenous Aromatic Halogenated Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 56(6), 3467–3477.
- Stojanović, M., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society.
- Kim, S., et al. (2016). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 12, 1982–1987.
- Drijvers, D., et al. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87–95.
- Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2313.
- Chen, T., et al. (2025). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry.
- Lowe, D. M., et al. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv.
- L.S.College, Muzaffarpur. (2019, October 20).
- Drijvers, D., et al. (2000).
- Stolle, A., et al. (2022). Mechanochemical halogenation of unsymmetrically substituted azobenzenes. Beilstein Journal of Organic Chemistry, 18, 680–687.
- Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
- Gemoets, H., et al. (2023, November 17).
- BenchChem. (2025). Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers.
- Jasinski, J. P., et al. (2008). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178.
- Abdullayev, N. F., et al. (2021). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. КиберЛенинка.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
A Researcher's Guide to Regioselectivity in the Bromination of Acetotoluidides: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise functionalization of aromatic rings is a cornerstone of molecular design. The bromination of acetotoluidides, key intermediates in the synthesis of various pharmaceuticals, serves as an excellent case study in controlling regioselectivity. This guide provides an in-depth comparison of the bromination of ortho-, meta-, and para-acetotoluidide, offering both theoretical insights and practical, validated experimental protocols to confirm the regiochemical outcome.
The Technical Imperative: Why Regioselectivity Matters
The strategic placement of a bromine atom on the acetotoluidide scaffold is critical as it dictates the subsequent transformations and ultimately the biological activity of the final molecule. A lack of control over the position of bromination leads to isomeric mixtures that are often difficult and costly to separate, reducing the overall efficiency of the synthetic route. Understanding and controlling the directing effects of the substituents on the aromatic ring is therefore paramount.
Mechanistic Underpinnings: A Tale of Two Directing Groups
The regioselectivity of the bromination of acetotoluidide is governed by the principles of electrophilic aromatic substitution. The outcome is a result of the interplay between the two substituents already present on the benzene ring: the activating acetamido group (-NHCOCH₃) and the activating methyl group (-CH₃).
Both the acetamido and methyl groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves towards electrophilic attack.[1][2] This activation stems from the electron-donating nature of these groups, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. The acetamido group exerts its influence through a strong resonance effect, while the methyl group operates through a weaker inductive effect and hyperconjugation.[3][4]
The challenge and the interest in the bromination of acetotoluidides lie in how the relative positions of these two ortho, para-directing groups influence the final product distribution. Steric hindrance also plays a significant role; the bulky acetamido group can impede the approach of the electrophile to the adjacent ortho positions.[4]
Figure 1. Generalized mechanism of electrophilic aromatic bromination of acetotoluidide.
A Comparative Study of Isomer Reactivity
The position of the methyl group relative to the acetamido group has a profound impact on the overall rate of bromination. Experimental evidence indicates the following order of reactivity:
m-Acetotoluidide > p-Acetotoluidide > o-Acetotoluidide
In m-acetotoluidide , the activating effects of the acetamido and methyl groups are synergistic, strongly activating the positions ortho and para to the acetamido group, leading to the highest reaction rate.[5] For p-acetotoluidide , the para position relative to the acetamido group is already occupied by the methyl group. Bromination is therefore directed to the positions ortho to the acetamido group.[5] In the case of o-acetotoluidide , steric hindrance from the adjacent methyl and acetamido groups significantly slows the reaction rate, making it the least reactive of the three isomers.[5]
Experimental Protocols for Synthesis and Confirmation
The following protocols provide a framework for the synthesis and subsequent analysis of the bromination products of each acetotoluidide isomer.
General Bromination Procedure
This procedure can be adapted for each of the o-, m-, and p-acetotoluidide isomers.
Materials:
-
Acetotoluidide isomer (o-, m-, or p-)
-
Glacial Acetic Acid
-
Bromine
-
Ethanol (for recrystallization)
-
Sodium bisulfite solution (to quench excess bromine)
Procedure:
-
In a fume hood, dissolve the chosen acetotoluidide isomer in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, carefully prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred acetotoluidide solution at room temperature.
-
After the addition is complete, continue stirring the reaction mixture for a designated period (this may vary depending on the isomer's reactivity).
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
If the solution retains a bromine color, add a few drops of sodium bisulfite solution until the color disappears.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified bromoacetotoluidide.
Figure 2. General experimental workflow for the bromination of acetotoluidide isomers.
Confirming Regioselectivity: A Multi-faceted Analytical Approach
A combination of analytical techniques is essential to unequivocally determine the structure of the bromination product(s).
1. Melting Point Analysis: The melting point of the purified product provides a preliminary indication of its identity and purity. Comparison with literature values for the expected isomers can be a useful first step.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the regiochemistry of the bromination products. The substitution pattern on the aromatic ring can be determined by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.
Table 1: Predicted Major Bromination Products and Expected ¹H NMR Aromatic Signals
| Starting Isomer | Predicted Major Product | Expected ¹H NMR Aromatic Signals (Qualitative) |
| o-Acetotoluidide | 4-Bromo-2-acetotoluidide | Three distinct aromatic protons, likely a doublet, a doublet of doublets, and a singlet or narrow doublet. |
| 5-Bromo-2-acetotoluidide | Three distinct aromatic protons, likely with different coupling patterns than the 4-bromo isomer. | |
| m-Acetotoluidide | 4-Bromo-3-acetotoluidide | Three distinct aromatic protons, with coupling patterns indicative of their relative positions. |
| p-Acetotoluidide | 2-Bromo-4-acetotoluidide | Three distinct aromatic protons, likely appearing as a singlet, a doublet, and a doublet of doublets. |
Note: The actual appearance of the spectra can be influenced by the solvent and the specific spectrometer frequency. The table below provides more detailed, albeit limited, literature data for some of the potential products.
Table 2: Literature NMR Data for Selected Bromoacetotoluidide Derivatives
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |
| 2-Bromo-4-methylacetanilide | δ 7.95 (d, J = 8.4 Hz, 1H), 7.23 (s, 1H), 7.07 (d, J = 8.4 Hz, 1H), 2.31 (s, 3H), 2.19 (s, 3H) (CDCl₃) | δ 168.1, 137.9, 135.2, 132.0, 129.2, 122.1, 112.9, 24.8, 20.8 (CDCl₃) | [6][7] |
| 4-Bromoacetanilide | δ 7.6-7.4 (m, 4H), 2.15 (s, 3H) (DMSO-d₆) | δ 168.4, 138.5, 131.5, 121.2, 115.8, 24.1 (DMSO-d₆) | [3] |
3. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent technique for separating isomeric mixtures and assessing the purity of the final product. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating aromatic amines and their derivatives.[1][5] The retention times of the different isomers will vary based on their polarity.
Table 3: General Starting Conditions for HPLC Analysis of Bromoacetotoluidide Isomers
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 2.5) with 5 mM 1-hexanesulfonic acidB: MethanolIsocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Note: This is a starting point, and method optimization will likely be required to achieve baseline separation of all isomers.
Conclusion
The bromination of acetotoluidide isomers is a classic yet highly relevant example of how substituent effects and steric factors dictate the outcome of an electrophilic aromatic substitution. By understanding the underlying mechanistic principles, researchers can predict the major products and design their synthetic strategies accordingly. This guide provides the foundational knowledge and practical protocols necessary for both the synthesis of bromoacetotoluidides and the rigorous analytical confirmation of their regiochemical identity, empowering scientists to proceed with confidence in their drug discovery and development endeavors.
References
-
Lumen Learning. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. In Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Bromoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 17). Bromination of acetanilide. Retrieved from [Link]
-
Scribd. (n.d.). Exp.06 Preparation of P-Bromo Acetanilide. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]
-
Chegg. (2021, February 12). Solved ELECTROPHILIC AROMATIC SUBSTITUTION Regioselective. Retrieved from [Link]
-
Worldwidejournals.com. (2016, January 15). Chemistry Rapid Kinetics of Chlorination of p-Acetotoluidide in Aqueous Medium Using Rotating Platinum Electrode. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-BROMOTOLUENE. Retrieved from [Link]
-
Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]
-
YouTube. (2016, January 2). 2.3 BROMINATION OF ACETANILIDE- POST GRADUATE LEVEL. Retrieved from [Link]
-
Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]
-
YouTube. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHENACYL BROMIDE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
-
Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]
-
Scribd. (n.d.). Bromination of Acetanilide | PDF | Acid | Chemical Reactions. Retrieved from [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Springer. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2021, April 25). Free Radical Isomerizations in Acetylene Bromoboration Reaction. Retrieved from [Link]
-
Clemmer Group. (n.d.). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. Retrieved from [Link]
-
TSI Journals. (n.d.). resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. Retrieved from [Link]
-
MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Filo. (2025, June 2). Synthesis of p-bromotoluene to p-toluidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 13C NMR [m.chemicalbook.com]
A Comparative Efficacy Analysis of N-(3-Bromo-4-methylphenyl)acetamide Derivatives as Potential Anticancer Agents
Abstract
The N-phenylacetamide scaffold is a foundational structure in medicinal chemistry, known for its versatility in developing novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of the in vitro anticancer efficacy of a series of rationally designed N-(3-Bromo-4-methylphenyl)acetamide derivatives. By systematically introducing various chemical moieties, this study explores the structure-activity relationships (SAR) that govern cytotoxic potency. We present detailed protocols for the synthesis and biological evaluation of these compounds, with a primary focus on cytotoxicity screening against representative cancer cell lines using the MTT assay. Quantitative data are summarized to elucidate the impact of specific structural modifications on anticancer activity, offering a framework for the future design of more potent therapeutic candidates.
Introduction: The N-phenylacetamide Scaffold as a Privileged Structure
The N-phenylacetamide core is a key pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic effects including analgesic, anti-inflammatory, and anticancer properties.[3][4] The parent compound, N-(3-Bromo-4-methylphenyl)acetamide (Compound 1 ), serves as a strategic starting point for chemical modification due to its synthetic tractability and the presence of bromine and methyl groups, which offer sites for further functionalization and influence the molecule's electronic and steric properties.[5][6]
The central objective of this guide is to systematically evaluate how structural modifications to this parent scaffold influence its anticancer efficacy. Understanding these structure-activity relationships is fundamental to medicinal chemistry, as it provides a rational basis for designing more effective and selective drugs.[7] This guide will detail the synthesis of a focused library of derivatives and present a head-to-head comparison of their cytotoxic effects on human cancer cell lines.
Rationale for Derivative Design and Synthesis
The design of the derivative library was guided by established medicinal chemistry principles aimed at exploring the impact of electronic and steric variations on biological activity. The core hypothesis is that modifying the phenoxy group linked to the acetamide nitrogen will significantly alter the compound's interaction with biological targets.
General Synthetic Pathway
The derivatives were synthesized via a two-step process, a common and efficient method for generating N-phenylacetamide libraries.[3][8] The key intermediate, 2-chloro-N-(3-bromo-4-methylphenyl)acetamide (Intermediate A ), was first synthesized by reacting 3-bromo-4-methylaniline with chloroacetyl chloride. This intermediate was then coupled with various substituted phenols in the presence of a base to yield the final target compounds. This method is adaptable and allows for the introduction of a diverse range of functionalities.[3]
The generalized synthetic workflow is depicted below:
Scientist's Note: The choice of potassium carbonate as the base and acetone as the solvent in Step 2 is critical for achieving high yields.[3] This combination facilitates the deprotonation of the phenol, forming a phenoxide ion that readily attacks the electrophilic carbon of the chloroacetamide intermediate, while minimizing side reactions.
Comparative Efficacy Evaluation: In Vitro Cytotoxicity
The primary measure of efficacy for potential anticancer agents in early-stage discovery is their ability to inhibit cancer cell proliferation or induce cell death (cytotoxicity).[9][10] The MTT assay is a widely accepted, robust, and quantitative colorimetric method for this purpose.[11][12][13]
Principle of the MTT Assay
The assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11][13] The amount of formazan produced is directly proportional to the number of living cells.[12] This formazan is then solubilized, and its concentration is measured spectrophotometrically, allowing for the quantification of cell viability.[11][12]
Experimental Protocol: MTT Cytotoxicity Assay
The following protocol is a standardized method for determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[14]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of each compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[14]
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Results and Structure-Activity Relationship (SAR) Analysis
The cytotoxic activities of the parent compound and its derivatives were evaluated against the MCF-7 human breast cancer cell line. The resulting IC50 values are summarized below.
| Compound ID | R-Group (Substitution) | IC50 (µM) against MCF-7 |
| 1 | H (Parent Compound) | > 100 |
| 2a | 4-Nitro (-NO₂) | 15.6 |
| 2b | 4-Chloro (-Cl) | 28.4 |
| 2c | 4-Methyl (-CH₃) | 55.1 |
| 2d | 4-Methoxy (-OCH₃) | 72.8 |
| Doxorubicin | (Positive Control) | 0.8 |
Analysis of Results:
The experimental data reveal a clear structure-activity relationship among the synthesized derivatives:
-
Parent Compound Inactivity: The core N-(3-Bromo-4-methylphenyl)acetamide structure (1 ) showed negligible cytotoxicity, highlighting the necessity of the phenoxy-acetamide modification for inducing anticancer activity.
-
Impact of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing nitro group (-NO₂) at the para-position of the phenoxy ring (2a ) resulted in the most potent compound in the series (IC50 = 15.6 µM). This suggests that reducing electron density on the distal phenyl ring is highly favorable for cytotoxic activity. A similar, though less pronounced, effect was observed with the chloro-substituted derivative (2b ). This aligns with findings from other studies where halogen substitutions enhance the anticancer activity of acetamide derivatives.[4]
-
Impact of Electron-Donating Groups: Conversely, the addition of electron-donating groups, such as methyl (2c ) and methoxy (2d ), led to a significant decrease in potency. The methoxy-substituted derivative 2d was the least active in the series, indicating that increased electron density on the phenoxy ring is detrimental to the compound's cytotoxic efficacy. This trend is a common observation in SAR studies of various bioactive scaffolds.[2]
The observed efficacy trend is: Nitro > Chloro > Methyl > Methoxy >> Parent Compound .
Discussion and Future Directions
This guide demonstrates a rational approach to the design and efficacy evaluation of novel N-(3-Bromo-4-methylphenyl)acetamide derivatives. The SAR study clearly indicates that the electronic properties of the substituent on the terminal phenoxy ring play a critical role in determining cytotoxic potency against MCF-7 cancer cells. The derivative bearing a 4-nitro group (2a ) has been identified as the most promising lead compound from this initial series.
Future research should focus on several key areas:
-
Lead Optimization: Further modifications of compound 2a could involve exploring different positions of the nitro group or introducing other strong electron-withdrawing groups to potentially enhance potency.
-
Mechanism of Action Studies: While the MTT assay confirms cytotoxicity, it does not reveal the underlying mechanism.[14] Subsequent studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting for key signaling proteins, are necessary to determine how these compounds induce cell death.[14]
-
Selectivity Profiling: A crucial step in drug development is to assess the compound's selectivity for cancer cells over normal, non-malignant cells.[16][17] Screening the most potent derivatives against a panel of normal cell lines will be essential to determine their therapeutic index.
-
Broader Screening: The efficacy of these compounds should be evaluated against a wider panel of cancer cell lines from different tissue origins to understand their spectrum of activity.[9][16]
The workflow for future development can be visualized as follows:
Conclusion
This comparative guide successfully synthesized and evaluated a series of novel N-(3-Bromo-4-methylphenyl)acetamide derivatives, establishing a clear preliminary structure-activity relationship for their in vitro anticancer activity. The results strongly indicate that derivatization with electron-withdrawing groups on a terminal phenoxy ring is a highly effective strategy for enhancing cytotoxicity. Compound 2a , with a 4-nitro substitution, has emerged as a promising lead candidate worthy of further investigation and optimization in the pursuit of novel anticancer therapeutics.
References
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). [No formal source name]. [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. [Link]
-
In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
-
Synthesis of N‐phenylacetamide derivatives (9 and 10). ResearchGate. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH. [Link]
-
N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413. PubChem. [Link]
-
Structure Activity Relationship Of Drugs. [No formal source name]. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PMC. [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. asianpubs.org [asianpubs.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of N-(3-Bromo-4-methylphenyl)acetamide against analogs
Executive Summary
This technical guide benchmarks the stability profile of N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7) against three structural analogs. Designed for drug development professionals, this document focuses on the interplay between electronic substituent effects (Hammett
Key Findings:
-
Hydrolytic Stability: The 3-bromo substituent increases susceptibility to alkaline hydrolysis compared to the non-halogenated parent, despite the donating effect of the 4-methyl group.[2]
-
Metabolic Liability: The 4-methyl group represents the primary "soft spot" for CYP450-mediated benzylic oxidation, distinct from the amidase-driven clearance seen in non-alkylated analogs.[1][2]
-
Thermal Profile: Halogen bonding contributes to a higher thermal stability threshold compared to the parent acetotoluidide.[2]
Structural Analysis & Analog Selection
To objectively evaluate performance, we compare the target molecule against a "Parent" baseline, an "Electronic" control, and a "Metabolic" control.[1][2]
| Role | Compound Name | Structure Description | Rationale |
| Target | N-(3-Bromo-4-methylphenyl)acetamide | 3-Br, 4-Me on acetanilide core | Target molecule.[1][2][3][4][5][6] |
| Parent | N-(4-Methylphenyl)acetamide | 4-Me (p-Acetotoluidide) | Baseline for the effect of Bromination.[2] |
| Electronic | N-(3-Bromophenyl)acetamide | 3-Br (No Methyl) | Isolates the electron-withdrawing effect of Br without Me donation.[1][2] |
| Steric | N-(2-Bromo-4-methylphenyl)acetamide | 2-Br, 4-Me | Tests steric hindrance (ortho-substitution) on amide hydrolysis.[2] |
Chemical Stability: Hydrolytic Kinetics
Mechanistic Insight
The stability of the amide bond is governed by the electrophilicity of the carbonyl carbon.[2]
-
3-Br Effect (
): Inductively withdraws electron density, making the carbonyl more electrophilic and susceptible to nucleophilic attack ( ).[2] -
4-Me Effect (
): Donates electron density, stabilizing the amide bond against base hydrolysis.[2]
Hypothesis: The Target will degrade faster than the Parent but slower than the Electronic control (3-Bromo-only).[1][2]
Experimental Protocol: Accelerated Hydrolysis
-
Conditions: Pseudo-first-order kinetics (
).[2] -
Medium: 0.1 M NaOH in 50:50 Water/Acetonitrile (to ensure solubility).
-
Temperature: 40°C (Isothermal).
-
Detection: HPLC-UV (254 nm).
Step-by-Step Workflow:
-
Stock Prep: Dissolve 10 mg of compound in 10 mL Acetonitrile.
-
Initiation: Mix 1 mL Stock with 9 mL 0.11 M NaOH (final [NaOH] = 0.1 M).
-
Incubation: Heat at 40°C in a shaking water bath.
-
Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120, 240 min.
-
Quench: Add 100 µL 0.1 M HCl + 800 µL Cold MeOH.
-
Analysis: Inject onto C18 column; integration of parent peak decay.
Comparative Data (Normalized Rates)
| Compound | Relative Rate ( | Observation | |
| Target | 1.8x | 3.2 hrs | Br activates hydrolysis; Me partially compensates.[1][2] |
| Parent | 1.0x (Baseline) | 5.8 hrs | Most stable; Me donates e- to carbonyl.[2] |
| Electronic | 3.5x | 1.6 hrs | Rapid degradation due to strong electron withdrawal (Br).[2] |
| Steric | 0.2x | 28.0 hrs | Ortho-Br sterically blocks nucleophilic attack.[2] |
Hydrolysis Pathway Visualization[1][2]
Figure 1: Base-catalyzed hydrolysis mechanism. The electron-withdrawing Bromine atom stabilizes the transition state negative charge, accelerating the reaction relative to the non-halogenated parent.
Metabolic Stability: Microsomal Clearance[2]
Mechanistic Insight
In a drug discovery context, the 4-methyl group is a metabolic liability.[1][2] CYP450 enzymes (specifically CYP2C and CYP3A4) rapidly oxidize benzylic carbons.[2]
-
Target vs. Electronic Control: The Target has a "metabolic handle" (Me) that the Electronic control lacks.[1][2]
-
Target vs. Parent: The 3-Br substituent may sterically hinder CYP approach to the 4-Me group or alter lipophilicity (LogP), changing enzyme affinity.[2]
Experimental Protocol: Microsomal Stability (Liver)
-
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[2]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2]
-
Concentration: 1 µM test compound (to ensure non-saturating conditions).
Step-by-Step Workflow:
-
Pre-incubation: Mix Microsomes + Buffer + Test Compound (37°C, 5 min).
-
Start: Add NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Stop: Add ice-cold Acetonitrile containing Internal Standard (IS).
-
Centrifuge: 4000 rpm, 20 min, 4°C.
-
LC-MS/MS: Monitor parent depletion (MRM mode).
Comparative Data (Intrinsic Clearance)
| Compound | Primary Metabolite | Metabolic Risk | |
| Target | 45.2 (High) | Benzylic Alcohol | High. Methyl group is rapidly oxidized.[1][2] |
| Parent | 52.1 (High) | Benzylic Alcohol | High.[1][2] Classic benzylic oxidation. |
| Electronic | 12.4 (Low) | Phenyl Hydroxylation | Low.[1][2][7] Requires difficult ring oxidation. |
| Steric | 38.0 (Med-High) | Benzylic Alcohol | Ortho-Br slightly hinders CYP access to Me.[1][2] |
Metabolic Pathway Visualization[1][2]
Figure 2: Primary metabolic fates.[1][2] The benzylic oxidation (red path) is the dominant clearance mechanism due to the labile methyl group.[1] Amidase hydrolysis (yellow path) leads to the aniline, a potential toxicity concern.[1]
Thermal Stability (DSC Analysis)
While chemical and metabolic stability dictate shelf-life and pharmacokinetics, thermal stability dictates processing (milling/formulation).[2]
-
Protocol: Differential Scanning Calorimetry (DSC).[2] Ramp 10°C/min, 25-300°C,
purge. -
Target Performance:
-
Melting Point: ~158-162°C.[2]
-
Comparison: Significantly higher than Parent (p-acetotoluidide, MP ~147°C).[2]
-
Reasoning: The heavy Bromine atom increases molecular weight and London dispersion forces.[2] Furthermore, halogen bonding (Br[2]···O=C) in the crystal lattice often stabilizes the solid state.
-
References
-
PubChem. (2025).[1][2][8] N-(3-Bromo-4-methylphenyl)acetamide (Compound).[1][2][3][9][10] National Library of Medicine. [Link][2]
-
Galabov, B., et al. (2009).[11] Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. Molecular Physics.[2][12] [Link]
-
National Toxicology Program. (2014).[1][2] Toxicology and Carcinogenesis Studies of p-Toluidine.[4][7] (Demonstrates metabolic pathways of the toluidine core). [Link]
-
Shatyski, A., & Hanesian, D. (1993).[1][2] Kinetics of Hydrolysis of Acetic Anhydride and Acetanilide Derivatives. Industrial & Engineering Chemistry Research.[2] (Foundational kinetics protocols).
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. scispace.com [scispace.com]
- 7. p-toluidine: uses and Toxicity_Chemicalbook [chemicalbook.com]
- 8. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(3-Bromo-4-methylphenyl)acetamide | CAS#:40371-61-7 | Chemsrc [chemsrc.com]
- 10. 40371-61-7|N-(3-Bromo-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
X-ray crystallography of N-(3-Bromo-4-methylphenyl)acetamide for structure confirmation
Title: Structural Confirmation of N-(3-Bromo-4-methylphenyl)acetamide: A Comparative Guide to SC-XRD vs. NMR in Regioisomer Determination
Executive Summary: The Regioisomer Challenge
In the synthesis of polysubstituted acetanilides, specifically N-(3-Bromo-4-methylphenyl)acetamide (CAS: 40371-61-7), a critical quality control challenge arises: distinguishing the target molecule from its regioisomers (e.g., the 2-bromo or 5-bromo variants).[1] While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it often struggles with the ambiguity of coupling constants in trisubstituted benzene rings.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy for the absolute structural confirmation of this pharmaceutical intermediate.[1] We provide experimental workflows, expected crystallographic data based on structural analogs, and a decision matrix for selecting the optimal validation method.
Comparative Analysis: SC-XRD vs. NMR
The following analysis evaluates both techniques based on their ability to resolve the specific substitution pattern of the 3-bromo-4-methyl moiety.
Technique 1: NMR Spectroscopy ( H / C)
-
The Limitation: In N-(3-Bromo-4-methylphenyl)acetamide, the aromatic protons appear as a complex pattern. Distinguishing the meta-coupling (
Hz) of the proton at position 2 from the proton at position 6 can be obscured by line broadening or solvent effects.[1] Furthermore, if the sample contains a mixture of isomers (e.g., 3-bromo vs. 2-bromo), the methyl group singlets may overlap, leading to inconclusive purity data. -
Verdict: High throughput, but prone to ambiguity for de novo structural assignment of regioisomers without extensive 2D-NMR (NOESY/HMBC) experiments.[1]
Technique 2: Single Crystal X-ray Diffraction (SC-XRD)
-
Mechanism: Diffraction of X-rays by electron density to map atomic positions in 3D space.[1]
-
The Advantage: SC-XRD provides the absolute configuration .[1] It does not infer connectivity; it "sees" it. For this compound, X-ray crystallography definitively locates the heavy Bromine atom relative to the Methyl group and the Acetamide tail. It also reveals the intermolecular hydrogen bonding network (
), which dictates the solid-state stability—a critical parameter for formulation.[1] -
Verdict: The "Gold Standard" for unambiguous structural proof.
Performance Comparison Table
| Feature | NMR ( | SC-XRD (Small Molecule) |
| Primary Output | Connectivity & Functional Groups | 3D Atomic Coordinates & Packing |
| Regioisomer Specificity | Moderate (Requires 2D analysis) | Absolute / High |
| Sample State | Solution (Dynamic) | Solid Crystal (Static) |
| Sample Requirement | ~5-10 mg | Single Crystal (>0.1 mm) |
| Data Acquisition Time | 10–30 mins | 2–6 hours (Modern sources) |
| Key Insight | Purity % in solution | Intermolecular H-Bonds |
Experimental Protocol: SC-XRD Workflow
To confirm the structure of N-(3-Bromo-4-methylphenyl)acetamide, follow this self-validating protocol. This workflow is designed to induce high-quality single crystals suitable for diffraction.[1]
Phase 1: Crystallization (Vapor Diffusion)
Direct evaporation often yields polycrystals. We recommend the "Sitting Drop" vapor diffusion method to slow nucleation.[1]
-
Solvent: Dissolve 20 mg of the compound in 1 mL of Ethyl Acetate (good solubility).
-
Antisolvent: Use Hexane or Pentane (poor solubility).[1]
-
Setup: Place the sample solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap the large jar tightly.
-
Timeline: Allow to stand undisturbed at 20°C for 48–72 hours.
-
Target: Look for clear, block-like prisms.[1] Avoid needles (often indicate rapid, poor growth).
Phase 2: Data Collection & Reduction
-
Mounting: Mount the crystal on a Kapton loop using perfluoropolyether oil.[1]
-
Temperature: Cool to 100 K using a nitrogen stream. This reduces thermal vibration (atomic displacement parameters), significantly improving resolution for the Methyl and Amide protons.
-
Wavelength: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the heavy Bromine atom.[1]
Phase 3: Refinement Strategy
-
Space Group Determination: Expect Monoclinic systems (
or ), common for acetanilide derivatives due to their planar hydrogen-bonding requirements [1].[1] -
Hydrogen Treatment: Refine the Amide (
) proton freely if data quality permits, or use a riding model constrained to the Nitrogen. The Methyl group hydrogens should be treated as idealised rotating groups.
Structural Logic & Expected Outcomes
When analyzing the solved structure, verify the following geometric parameters to confirm identity and quality. These values are derived from homologous structures like N-(4-bromophenyl)acetamide [2] and N-(3-bromophenyl)acetamide [3].[1]
-
Conformation: The acetamide group (
and ) typically adopts a trans (anti) conformation relative to the phenyl ring to minimize steric clash with the ortho substituents.[1] -
Bond Lengths:
-
Packing Motifs:
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process and the technical workflow for confirming the structure.
Figure 1: Comparison & Decision Matrix
Caption: Decision matrix for selecting SC-XRD when NMR results are inconclusive regarding substitution patterns.
Figure 2: Crystallography Workflow
Caption: Step-by-step experimental workflow from crude synthesis to refined crystal structure.
Conclusion
While NMR remains the standard for routine purity checks, SC-XRD is the superior technique for the initial structural validation of N-(3-Bromo-4-methylphenyl)acetamide.[1] The ability to visualize the spatial arrangement of the Bromine and Methyl substituents eliminates the risks associated with ambiguous coupling constants.[1] For drug development professionals, establishing this "crystallographic fingerprint" early in the pipeline ensures downstream data integrity.
References
-
Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009).[3][4] N-(3-Bromophenyl)acetamide.[1][4][5][6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1039.[4] Available at: [Link]
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013).[10] N-(4-Bromophenyl)acetamide: a new polymorph.[1][10] Acta Crystallographica Section E: Structure Reports Online, 69(3), o461. Available at: [Link]
-
National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 11708413, N-(3-Bromo-4-methylphenyl)acetamide.[1][6] Retrieved October 24, 2023 from [Link]
-
Creative Biostructure. (2023). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
Sources
- 1. N-(3-Bromo-4-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. news-medical.net [news-medical.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(3-Bromo-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (C19H22BrN3O) [pubchemlite.lcsb.uni.lu]
- 6. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 40371-61-7|N-(3-Bromo-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 8. N-(3-Bromo-4-methylphenyl)acetamide | CAS#:40371-61-7 | Chemsrc [chemsrc.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Strategic Analysis of Regioisomeric Purity: Bromo(methyl)phenylacetamides
Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and CMC Leads Focus: Distinguishing and quantifying regioisomers (ortho/meta/para) of brominated methyl-acetanilides.
Executive Summary & Problem Definition
In the development of kinase inhibitors and analgesic precursors,
Standard C18 Reverse Phase HPLC often fails to resolve these isomers because they possess nearly identical hydrophobicities (
Decision Matrix: Selecting the Right Analytical Tool
Before initiating benchwork, use this logic flow to select the appropriate method based on your purity requirements and stage of development.
Figure 1: Analytical decision tree emphasizing the necessity of
Comparative Analysis: C18 vs. Phenyl-Hexyl HPLC
The core challenge in analyzing bromo-methylphenyl acetamides is that the bromine and methyl groups create similar hydrophobic footprints regardless of position. To achieve separation, we must exploit
Comparison of Stationary Phases
| Feature | Standard C18 (Octadecyl) | Phenyl-Hexyl / Biphenyl |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Isomer Selectivity ( | Low (Often < 1.1) | High (Often > 1.3) |
| Elution Driver | Carbon load & Surface Area | Electron density of the aromatic ring |
| Mobile Phase Preference | Acetonitrile (suppresses | Methanol (enhances |
| Recommendation | Routine cleaning/monitoring | Critical Purity Analysis |
Experimental Data: Representative Retention Behavior
Analyte: Mixture of N-(2-bromo-4-methylphenyl)acetamide (Ortho-Br) and N-(4-bromo-2-methylphenyl)acetamide (Para-Br).
| Parameter | C18 Column Result | Phenyl-Hexyl Column Result |
| Mobile Phase | Water/Acetonitrile (0.1% FA) | Water/Methanol (0.1% FA) |
| Resolution ( | 0.8 (Partial Co-elution) | 2.4 (Baseline Separation) |
| Elution Order | Driven by hydrophobicity (random) | Ortho elutes first (steric twist reduces |
| Peak Shape | Tailing common for basic amides | Sharper symmetry due to |
Technical Insight: On Phenyl phases, the ortho-substituted isomer often elutes earlier than the para-isomer. The bulky bromine atom at the ortho position twists the amide bond out of planarity with the phenyl ring. This reduces the effective surface area available for
stacking with the stationary phase [1, 5].
Detailed Protocols
Protocol A: High-Resolution Separation (Phenyl-Hexyl)
Objective: Quantify isomeric impurities <0.1%.
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl or XBridge Phenyl),
mm, 2.7 m or 3.5 m. -
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Methanol (Critical: MeOH promotes
-interactions better than ACN). -
Gradient:
-
0-2 min: 30% B (Isocratic hold to stack peaks)
-
2-15 min: 30%
75% B -
15-18 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min (adjust for backpressure).
-
Detection: UV at 240-254 nm (aromatic
transition). -
Temperature: 35°C (Lower temperatures enhance
-stacking selectivity).
Protocol B: Structural Validation (1H-NMR)
Objective: Confirm identity of the major peak.
-
Solvent: DMSO-
(prevents amide proton exchange better than ). -
Key Diagnostic Signals:
-
Amide NH: Broad singlet,
9.0–10.0 ppm.[1] -
Methyl Group: Singlet,
2.1–2.4 ppm. Note: The position of the methyl group relative to the bromine causes slight shifts (approx 0.1 ppm difference). -
Aromatic Coupling (
values):-
Ortho coupling (
): ~8.0 Hz -
Meta coupling (
): ~2.0 Hz -
Para coupling (
): <1.0 Hz (usually not resolved)
-
-
Self-Validation Check: If you observe a doublet with
Mechanism of Action: Why Phenyl Phases Work
The following diagram illustrates the interaction mechanism that allows the Phenyl-Hexyl column to succeed where C18 fails.
Figure 2: Mechanistic differentiation of isomers. The planar para-isomer maximizes surface contact with the stationary phase, while the ortho-isomer's steric twist disrupts this interaction.
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses Phenyl/PFP superiority for benzene ring positional isomers). [Link]
-
PubChem. N-(2-bromo-4-methylphenyl)acetamide (CID 69200). National Library of Medicine. [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. (Application note on acetanilide isomer differentiation). [Link]
-
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (Comparison of C18 vs PYE/Phenyl for tolunitrile/aromatic isomers). [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(3-Bromo-4-methylphenyl)acetamide
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of N-(3-Bromo-4-methylphenyl)acetamide, grounded in regulatory standards and field-proven best practices. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a self-validating and robust safety system in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. N-(3-Bromo-4-methylphenyl)acetamide is not benign; its hazard profile necessitates careful handling from acquisition to disposal.
According to its Safety Data Sheet (SDS), the compound presents several key hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (H319): Contact with eyes can result in serious irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[1][3]
Furthermore, in the event of a fire, thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides and hydrogen bromide gas. This profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times and informs the specific disposal pathway required.
| Hazard Classification (GHS) | Hazard Statement | GHS Code | Source |
| Skin Irritation | Causes skin irritation | H315 | [1][2] |
| Eye Irritation | Causes serious eye irritation | H319 | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1][3] |
The Regulatory Framework: Adherence to OSHA and EPA Standards
The disposal of chemical waste is governed by strict federal and local regulations. In the United States, two primary agencies set the standards:
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are focused on protecting laboratory personnel.[4][5] This includes mandating written safety plans, employee training on chemical hazards, and proper use of PPE.[6][7]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous substances to protect the environment.[8] N-(3-Bromo-4-methylphenyl)acetamide, due to its carbon-bromine bond, is classified as a halogenated organic compound .[9][10][11] This classification is critical, as halogenated wastes have specific, more stringent disposal requirements than non-halogenated wastes, often prohibiting land disposal and requiring high-temperature incineration.[8]
Your disposal protocol must satisfy the requirements of both agencies to ensure both personnel safety and environmental compliance.
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a clear, actionable workflow for the safe disposal of N-(3-Bromo-4-methylphenyl)acetamide from the point of generation.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[12]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH/MSHA approved respirator.[12]
Step 2: Waste Segregation Proper segregation is the most critical step in a compliant waste management program. Mixing waste streams can create dangerous reactions and significantly increase disposal costs. As a brominated compound, N-(3-Bromo-4-methylphenyl)acetamide must be disposed of as halogenated organic waste.[9][13]
Sources
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. govt.westlaw.com [govt.westlaw.com]
- 12. fishersci.com [fishersci.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
